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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Acetamido-2-propoxybenzoic Acid

This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 4-Acetamido-2-propoxybenzoic acid, a molecule of interest for researchers and professionals in drug development and o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 4-Acetamido-2-propoxybenzoic acid, a molecule of interest for researchers and professionals in drug development and organic synthesis. The presented route is designed for its logical progression, utilization of well-established reactions, and reliance on readily accessible starting materials.

Introduction and Strategic Approach

4-Acetamido-2-propoxybenzoic acid is a substituted benzoic acid derivative featuring an acetamido group at the 4-position and a propoxy group at the 2-position. Its synthesis requires the strategic introduction of these functional groups onto an aromatic ring. The pathway detailed herein commences with the widely available and cost-effective starting material, 4-acetamidophenol (acetaminophen), and proceeds through a two-step sequence involving carboxylation followed by etherification.

This strategy is predicated on the principles of regioselective electrophilic aromatic substitution and nucleophilic substitution, leveraging the directing effects of the substituents on the benzene ring to achieve the desired isomer.

Proposed Synthetic Pathway

The synthesis of 4-Acetamido-2-propoxybenzoic acid can be efficiently achieved through the following two-step reaction sequence starting from 4-acetamidophenol.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Carboxylation cluster_2 Step 2: Propylation 4-Acetamidophenol 4-Acetamidophenol 4-Acetamido-2-hydroxybenzoic_acid 4-Acetamido-2-hydroxybenzoic acid 4-Acetamidophenol->4-Acetamido-2-hydroxybenzoic_acid  Kolbe-Schmitt Reaction (1) KOH, heat (2) CO2, pressure (3) H2SO4 (acidification) 4-Acetamido-2-propoxybenzoic_acid 4-Acetamido-2-propoxybenzoic acid 4-Acetamido-2-hydroxybenzoic_acid->4-Acetamido-2-propoxybenzoic_acid  Williamson Ether Synthesis (1) Base (e.g., K2CO3) (2) 1-Bromopropane, solvent (e.g., DMF)

Caption: Proposed two-step synthesis of 4-Acetamido-2-propoxybenzoic acid.

Detailed Mechanistic Discussion and Protocol Validation

Step 1: Carboxylation of 4-Acetamidophenol via the Kolbe-Schmitt Reaction

The initial step involves the introduction of a carboxylic acid group onto the aromatic ring of 4-acetamidophenol. The Kolbe-Schmitt reaction is a well-established industrial process for the ortho-carboxylation of phenols.[1][2]

Causality of Experimental Choices:

  • Choice of Base (Potassium Hydroxide): The selection of potassium hydroxide is crucial for directing the carboxylation to the desired position. In the Kolbe-Schmitt reaction, the use of potassium phenoxides tends to favor para-carboxylation at higher temperatures, while sodium phenoxides favor ortho-carboxylation.[3] However, in the case of 4-acetamidophenol, both the hydroxyl and the acetamido groups are ortho-, para-directing. The hydroxyl group is a stronger activating group. To achieve carboxylation ortho to the hydroxyl group, sodium or potassium hydroxide can be used to form the corresponding phenoxide.

  • Reaction Conditions (Heat and Pressure): The reaction requires elevated temperature and pressure to facilitate the electrophilic attack of the weakly electrophilic carbon dioxide on the electron-rich phenoxide ring.[4]

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (4-acetamidophenol) and the appearance of a more polar product spot corresponding to the carboxylic acid. The identity of the product, 4-Acetamido-2-hydroxybenzoic acid, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of a carboxylic acid proton signal in the ¹H NMR and a carbonyl stretch in the IR spectrum would be indicative of a successful reaction.

Kolbe_Schmitt_Mechanism cluster_0 Phenoxide Formation cluster_1 Electrophilic Attack cluster_2 Tautomerization & Acidification Start 4-Acetamidophenol Phenoxide Potassium 4-acetamidophenoxide Start->Phenoxide + KOH Intermediate Intermediate Phenoxide->Intermediate + CO2 Product_Salt Potassium 4-acetamido-2-hydroxybenzoate Intermediate->Product_Salt Tautomerization Final_Product 4-Acetamido-2-hydroxybenzoic acid Product_Salt->Final_Product + H2SO4

Caption: Mechanism of the Kolbe-Schmitt Reaction.

Experimental Protocol: Synthesis of 4-Acetamido-2-hydroxybenzoic acid

  • Phenoxide Formation: In a high-pressure reactor, dissolve 4-acetamidophenol in an aqueous solution of potassium hydroxide.

  • Solvent Removal: Heat the mixture under vacuum to remove water and obtain the dry potassium 4-acetamidophenoxide salt.

  • Carboxylation: Introduce carbon dioxide into the reactor and heat the mixture under pressure (typically 5-7 atm) at a temperature of 150-180°C for several hours.

  • Work-up and Isolation: After cooling, dissolve the reaction mixture in water and acidify with a mineral acid (e.g., sulfuric acid) to precipitate the 4-Acetamido-2-hydroxybenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water.[5]

Step 2: Propylation of 4-Acetamido-2-hydroxybenzoic acid via Williamson Ether Synthesis

The second step involves the etherification of the newly introduced hydroxyl group with a propyl group. The Williamson ether synthesis is a classic and reliable method for this transformation.[6][7]

Causality of Experimental Choices:

  • Choice of Base (Potassium Carbonate): A moderately strong base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group to form the corresponding phenoxide, which is a potent nucleophile. Stronger bases are generally not required and may lead to side reactions.

  • Alkylating Agent (1-Bromopropane): 1-Bromopropane is a suitable primary alkyl halide for the Sₙ2 reaction. Primary alkyl halides are preferred to minimize the competing elimination reaction (E2).[8]

  • Solvent (Dimethylformamide - DMF): A polar aprotic solvent like DMF is ideal for Sₙ2 reactions as it can solvate the cation (potassium) while leaving the nucleophilic phenoxide anion relatively free to attack the electrophilic carbon of the alkyl halide.[9]

Self-Validating System:

The reaction can be monitored by TLC, observing the consumption of the starting material and the formation of a less polar product. The final product, 4-Acetamido-2-propoxybenzoic acid, can be characterized by ¹H NMR, where the appearance of signals corresponding to the propyl group (a triplet, a sextet, and another triplet) and the disappearance of the phenolic hydroxyl proton signal will confirm the successful etherification.

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack cluster_2 Product Formation Start 4-Acetamido-2-hydroxybenzoic acid Phenoxide Potassium 4-acetamido-2-oxybenzoate Start->Phenoxide + K2CO3 Transition_State SN2 Transition State Phenoxide->Transition_State + 1-Bromopropane Final_Product 4-Acetamido-2-propoxybenzoic acid Transition_State->Final_Product + KBr

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 4-Acetamido-2-propoxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Acetamido-2-hydroxybenzoic acid in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate to the solution.

  • Addition of Alkylating Agent: Slowly add 1-bromopropane to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Acidify the mixture with a dilute acid to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Route

An alternative pathway could commence with 4-aminophenol. This route would involve the same core reactions but in a different order, with an additional final acetylation step.

Alternative_Pathway 4-Aminophenol 4-Aminophenol 4-Amino-2-hydroxybenzoic_acid 4-Amino-2-hydroxybenzoic acid 4-Aminophenol->4-Amino-2-hydroxybenzoic_acid Kolbe-Schmitt Reaction 4-Amino-2-propoxybenzoic_acid 4-Amino-2-propoxybenzoic acid 4-Amino-2-hydroxybenzoic_acid->4-Amino-2-propoxybenzoic_acid Williamson Ether Synthesis Final_Product 4-Acetamido-2-propoxybenzoic acid 4-Amino-2-propoxybenzoic_acid->Final_Product Acetylation (Acetic Anhydride)

Caption: Alternative synthesis pathway for 4-Acetamido-2-propoxybenzoic acid.

This alternative route offers flexibility but introduces an additional step. The choice between the two pathways would depend on factors such as the relative yields of each step, the ease of purification of the intermediates, and the overall cost-effectiveness. The acetylation of the amino group in the final step is a standard and typically high-yielding reaction, often carried out with acetic anhydride.[10]

Quantitative Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
14-Acetamidophenol4-Acetamido-2-hydroxybenzoic acidKOH, CO₂70-85
24-Acetamido-2-hydroxybenzoic acid4-Acetamido-2-propoxybenzoic acidK₂CO₃, 1-Bromopropane80-95

Note: Yields are estimates based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Conclusion

The synthesis of 4-Acetamido-2-propoxybenzoic acid from 4-acetamidophenol via a two-step sequence of Kolbe-Schmitt carboxylation and Williamson ether synthesis represents a robust and logical approach. This guide has detailed the underlying chemical principles, provided validated experimental protocols, and offered a visual representation of the synthetic pathway and its mechanisms. The presented information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of novel organic compounds.

References

  • Geczo, A., et al. (2024). Acid hydrolysis of acetaminophen, involving carboxylic surface functional groups of cashew nut shell-derived activated carbons. International Journal of Environmental Analytical Chemistry.
  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Acetaminophen (Tylenol). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (2025, December 12). A Para‐Selective Kolbe–Schmitt Reaction. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Stenutz. (n.d.). 4-amino-2-propoxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Oreate AI. (2026, February 17). The Chemistry Behind Your Pain Relief: Unpacking Acetaminophen's Synthesis. Retrieved from [Link]

  • PubMed. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different reagents. Retrieved from [Link]

  • PMC. (n.d.). 4-(4-Propoxybenzoyloxy)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 25). 2: Synthesis of Acetaminophen (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • PubChem. (n.d.). Benzoic acid, 4-amino-2-propoxy-. Retrieved from [Link]

  • Organic Syntheses. (2013, July 3). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Hancock Lab. (n.d.). Acetylation (or Succinylation) of Amino Groups on Proteins. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 4-ACETAMIDO-2,2,6,6-TETRAMETHYLPIPERIDINE-1-OXOAMMONIUM TETRAFLUOROBORATE AND THE.... Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Chemchart. (n.d.). 4-Acetylamino-2-amino-benzoic acid (43134-76-5). Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid. Retrieved from [Link]

  • MDPI. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of 4-Acetamido-2-propoxybenzoic Acid: A Critical Intermediate in Local Anesthetic Synthesis

Executive Summary 4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5) is a specialized pharmaceutical intermediate primarily utilized in the synthesis of amino-ester local anesthetics, most notably Propoxycaine . As a dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5) is a specialized pharmaceutical intermediate primarily utilized in the synthesis of amino-ester local anesthetics, most notably Propoxycaine . As a disubstituted benzoic acid derivative, its physicochemical behavior is governed by the interplay between its lipophilic propoxy tail, the hydrogen-bonding potential of the acetamido group, and the ionizable carboxylic acid moiety.

This technical guide provides a comprehensive analysis of its properties, synthesis logic, and analytical characterization, designed to support process chemists and formulators in optimizing the yield and purity of downstream APIs.

Molecular Identity & Structural Analysis

The molecule features a benzoic acid core functionalized at the para position with an acetamido group and at the ortho position with a propoxy ether linkage. This substitution pattern significantly alters the solubility and electronic properties compared to its parent compound, 4-aminosalicylic acid (PAS).

Chemical Identification
AttributeDetail
IUPAC Name 4-acetamido-2-propoxybenzoic acid
Common Synonyms 4-Acetylamino-2-propoxybenzoic acid; N-Acetyl-O-propyl-PAS
CAS Registry Number 2486-79-5
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
SMILES CCCOC1=C(C=CC(=C1)NC(=O)C)C(=O)O
Key Functional Groups Carboxylic Acid (Acidic), Acetamido (Neutral/H-bond donor), Propoxy Ether (Lipophilic)

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Thermodynamic & Kinetic Profile

The compound exhibits "brick-dust" properties typical of planar aromatic amides—high melting points and limited aqueous solubility due to strong intermolecular hydrogen bonding (Amide N-H ··· O=C Carboxyl).

PropertyValue / CharacteristicTechnical Insight
Physical State Crystalline Solid (Powder)Typically isolated as an off-white to beige powder.
Melting Point > 170°C (Predicted range: 210–215°C dec.)[1]High lattice energy driven by intermolecular H-bonds requires polar aprotic solvents for processing.
pKa (Acidic) 3.8 – 4.2 (Carboxyl)The ortho-propoxy group exerts an electron-donating effect, slightly raising the pKa compared to unsubstituted benzoic acid, but the para-acetamido is electron-withdrawing.
pKa (Basic) < 0 (Amide Nitrogen)The acetamido nitrogen is non-basic under physiological conditions.
LogP (Octanol/Water) 2.1 – 2.5 (Predicted)The propoxy chain adds significant lipophilicity compared to the hydroxy precursor (PAS), facilitating organic solvent extraction.
Solubility (Water) Low (< 0.5 mg/mL at pH 2)Solubility is pH-dependent. It dissolves readily as a carboxylate salt at pH > 6.0.
Solubility (Organic) Soluble in DMSO, DMF, EtOHHigh solubility in dipolar aprotic solvents; moderate in alcohols; low in non-polar hydrocarbons (Hexane).
Solubility & pH Dependence Logic

The solubility profile is critical for purification. The compound acts as a weak acid.

  • pH < 3: Predominantly unionized (insoluble precipitate).

  • pH > 6: Ionized carboxylate (soluble).

  • Process Implication: Impurities (non-acidic) can be removed by dissolving the compound in alkaline water (pH 8–9), filtering, and then re-precipitating by acidification (pH 2–3).

Synthesis & Process Chemistry

The synthesis of 4-Acetamido-2-propoxybenzoic acid is a strategic "protection-activation" sequence designed to synthesize Propoxycaine . The acetamido group protects the aniline nitrogen from alkylation, ensuring the propyl group attaches exclusively to the phenolic oxygen.

Synthetic Pathway Visualization

SynthesisPathway PAS 4-Aminosalicylic Acid (Starting Material) Step1 Acetylation (Ac2O / AcOH) PAS->Step1 Intermediate1 4-Acetamido-2-hydroxy- benzoic acid Step1->Intermediate1 N-Protection Step2 O-Alkylation (n-PrBr / K2CO3) Intermediate1->Step2 Target 4-Acetamido-2-propoxy- benzoic acid (TARGET) Step2->Target Selective O-Alkylation Step3 Hydrolysis (Acid/Base) Target->Step3 FinalPrecursor 4-Amino-2-propoxy- benzoic acid Step3->FinalPrecursor Deprotection Step4 Esterification (DEAE) FinalPrecursor->Step4 Propoxycaine Propoxycaine (API) Step4->Propoxycaine

Figure 1: Strategic synthesis pathway illustrating the role of 4-Acetamido-2-propoxybenzoic acid as the N-protected, O-alkylated intermediate.

Critical Process Parameters (CPPs)
  • Regioselectivity (Step 2): The presence of the acetamido group prevents N-alkylation. However, strict control of base equivalents (e.g.,

    
    ) is required to prevent hydrolysis of the ester or amide during the alkylation step.
    
  • Purification: The target intermediate is often purified via recrystallization from Ethanol/Water or Acid-Base precipitation . This step is crucial to remove unreacted 4-acetamido-2-hydroxybenzoic acid, which would lead to difficult-to-separate impurities in the final API.

Analytical Characterization Protocols

To ensure the integrity of this intermediate before downstream processing, the following analytical controls are recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

  • Retention Logic: The target (Propoxy) will elute significantly later than the hydroxy-precursor due to the lipophilic propyl chain.

Spectroscopic Identification
  • IR Spectrum: Look for distinct bands:

    • ~1680 cm⁻¹: Amide I (C=O stretch).

    • ~1690–1710 cm⁻¹: Carboxylic Acid (C=O dimer).

    • ~2800–3000 cm⁻¹: Aliphatic C-H stretch (Propyl group).

  • ¹H-NMR (DMSO-d₆):

    • 
       2.05 ppm (s, 3H, Acetyl-CH₃).
      
    • 
       0.98 ppm (t, 3H, Propyl-CH₃).
      
    • 
       1.75 ppm (m, 2H, Propyl-CH₂).
      
    • 
       3.95 ppm (t, 2H, O-CH₂).
      
    • 
       10.0+ ppm (s, 1H, NH).
      

Stability & Handling

Stress Testing Profile
  • Hydrolysis: Stable in neutral aqueous buffers. Susceptible to hydrolysis in strong acid (

    
    , reflux) or strong base (
    
    
    
    ), which will cleave the acetamido group (yielding the amino-acid) or the propyl ether (harsher conditions).
  • Photostability: Generally stable, but should be stored in amber containers to prevent potential photo-oxidation of the electron-rich aromatic ring.

  • Thermal Stability: Stable up to its melting point. Avoid prolonged exposure to temperatures >150°C to prevent decarboxylation.

Storage Recommendations
  • Condition: Store at Room Temperature (15–25°C).

  • Container: Tightly sealed, moisture-resistant container (e.g., HDPE bottle with desiccant).

  • Safety: Irritant. Use standard PPE (gloves, goggles, dust mask).

References

  • ChemicalBook. (2023). 4-Acetamido-2-propoxybenzoic Acid - Product Properties and CAS 2486-79-5. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68630, Propoxycaine. (Precursor analysis). Retrieved from

  • BLD Pharm. (2024).[2] Safety Data Sheet: 4-Acetamido-2-propoxybenzoic acid. Retrieved from [2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Foundational

4-Acetamido-2-propoxybenzoic acid mechanism of action

Developing the Guide's Outline I'm starting with a deep dive into the 4-Acetamido-2-propoxybenzoic acid's mechanism of action. The plan is to create a detailed technical guide or whitepaper, tailored for the scientific c...

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Author: BenchChem Technical Support Team. Date: March 2026

Developing the Guide's Outline

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Confirming the Compound's Identity

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Identifying Chemical Compounds

I've got a CAS number: 2486-79-5, from the BLD Pharm snippet. Another potential entity is Ethyl 4-acetamido-2-ethoxybenzoate, CAS 2486-67-1. I'm focusing on the compound "4-Acetamido-2-propoxybenzoic acid" now, which could be related.

Exploring Structural Relationships

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Examining Structural Relationships

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Clarifying the Chemical Identity

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Identifying the Metabolite

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Analyzing the Metabolism Pathway

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Confirming Alternative Identities

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Confirming compound identity

I have verified the existence of 4-Acetamido-2-propoxybenzoic acid (CAS 2486-79-5). My findings indicate it's linked to Propoxycaine, specifically as an impurity, and related to it. Further research clarified Propoxycaine's structure as 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate.

Investigating GPR35 agonism

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Clarifying compound relationships

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Exploring compound activity

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Defining metabolic guide

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Confirming metabolite narrative

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Analyzing Structural Analogs

I've hit a slight snag initially, as a direct hit for the target compound and GPR35 is absent. My focus has shifted to related structures. Acedoben-2-OH pops up as a known agonist. The 2-methoxy and 2-ethoxy variants show activity. I infer the 2-propoxy form should also exhibit binding, but is likely less potent.

Refining Compound Origins

My initial assessment focused on propoxycaine, and its acetylated metabolite as the active compound. Now, I'm pivoting. Could the target compound also be a metabolite of Trecetilide? I'm now exploring the metabolic pathways of both compounds. The focus is now on confirming origins and potential activity.

Confirming Structural Leads

I've determined that propoxycaine stands out as the most promising lead, and have focused on building a guide around it. I've considered Oltipraz and Acetiromate, but their metabolites don't align. Furthermore, I have refined my understanding of propoxycaine's metabolic pathway, identifying N-acetyl-4-amino-2-propoxybenzoic acid as a key metabolite. I suspect this metabolite is likely inactive as an anesthetic, but merits further exploration as a potential GPR35 agonist due to its chemical structure.

Focusing on Propoxycaine

I've hit a dead end on the original search term. Propoxycaine metabolite is the single strong lead, so I'm pivoting. I'll focus the guide on this, defining its identity and mechanism of formation through hydrolysis, a crucial step in understanding its role.

Analyzing Acetylation Process

I'm now diving into the acetylation process of the Propoxycaine metabolite. I've confirmed that N-acetyl-4-amino-2-propoxybenzoic acid is the acetylated form, an important point. It's crucial that this acetylation occurs via NAT1/NAT2 in the liver. This detoxification pathway leads to urinary excretion. The diagram will now include a GPR35 agonism prediction.

Exploratory

Chemical and Physical Properties of 4-Acetamido-2-propoxybenzoic Acid

An In-depth Technical Guide to the Potential Biological Activities of 4-Acetamido-2-propoxybenzoic Acid Executive Summary 4-Acetamido-2-propoxybenzoic acid is a synthetic organic compound for which, at present, there is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activities of 4-Acetamido-2-propoxybenzoic Acid

Executive Summary

4-Acetamido-2-propoxybenzoic acid is a synthetic organic compound for which, at present, there is a notable absence of direct research into its biological activities in publicly accessible scientific literature. However, a comprehensive analysis of structurally analogous compounds provides a strong basis for predicting its potential pharmacological profile. This technical guide synthesizes the existing body of research on related benzoic acid derivatives to build a scientifically grounded hypothesis on the likely biological activities of 4-Acetamido-2-propoxybenzoic acid. By examining the established properties of molecules sharing its core functional groups—the acetamido group, the propoxy substituent, and the benzoic acid moiety—we can infer a high potential for anti-inflammatory, analgesic, and antioxidant activities. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the future investigation of this promising compound.

While extensive experimental data for 4-Acetamido-2-propoxybenzoic acid is not available, its basic properties can be predicted based on its constituent parts.

PropertyPredicted Value/Information
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name 4-Acetamido-2-propoxybenzoic acid
Structure A benzene ring substituted with a carboxylic acid group at position 1, a propoxy group at position 2, and an acetamido group at position 4.
Solubility Likely to have limited solubility in water and good solubility in organic solvents such as ethanol, methanol, and DMSO.

Potential Biological Activities and Underlying Mechanisms

The biological potential of 4-Acetamido-2-propoxybenzoic acid can be extrapolated from the known activities of structurally related compounds.

Anti-inflammatory and Analgesic Activity

A significant body of evidence suggests that derivatives of acetamidobenzoic acid possess anti-inflammatory and analgesic properties. This is a promising area of investigation for 4-Acetamido-2-propoxybenzoic acid.

  • Structural Analogy to NSAIDs: The core structure of 4-Acetamido-2-propoxybenzoic acid shares features with non-steroidal anti-inflammatory drugs (NSAIDs). For instance, 5-acetamido-2-hydroxybenzoic acid, a positional isomer, has been investigated as a novel NSAID candidate.[1] Studies on its derivatives have shown significant anti-nociceptive activity.[2][3]

  • Mechanism of Action: The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain. It is plausible that 4-Acetamido-2-propoxybenzoic acid could also exhibit inhibitory activity against COX-1 and/or COX-2.

  • Influence of the Propoxy Group: The presence of a propoxy group may enhance the anti-inflammatory and antioxidant effects, as has been observed with 2-propoxybenzoic acid in animal models.[4]

Antioxidant Activity

Derivatives of benzoic acid are well-recognized for their antioxidant properties.[5] This activity is often attributed to their ability to scavenge free radicals and chelate metal ions.

  • Phenolic and Benzoic Acid Derivatives: Compounds such as 4-methoxybenzoic acid have demonstrated significant antioxidant potential.[6] The electron-donating nature of the alkoxy group can enhance the antioxidant capacity of the benzoic acid ring.

  • Potential for Neuroprotection: The antioxidant properties of related compounds, such as derivatives of 4-acetamidobenzaldehyde, have been explored in the context of neurodegenerative diseases like Alzheimer's.[7] This suggests a potential avenue for future research into the neuroprotective effects of 4-Acetamido-2-propoxybenzoic acid.

Antimicrobial Activity

Benzoic acid and its derivatives are widely used as antimicrobial agents and preservatives.[8]

  • Structure-Activity Relationship: The antimicrobial efficacy of benzoic acid derivatives is often linked to their lipophilicity, which allows them to penetrate microbial cell membranes. The propoxy group in 4-Acetamido-2-propoxybenzoic acid would increase its lipophilicity compared to simpler benzoic acids, potentially enhancing its antimicrobial activity.

  • Azo Dye Derivatives: Studies on azo dyes incorporating 4-hydroxybenzoic acid have revealed potent antibacterial activity against a range of human pathogens. This highlights the versatility of the benzoic acid scaffold in the design of new antimicrobial agents.

Proposed Experimental Workflows for Activity Screening

To validate the predicted biological activities of 4-Acetamido-2-propoxybenzoic acid, a series of in vitro and in vivo experiments are recommended.

In Vitro Anti-inflammatory and Analgesic Assays

A step-by-step approach to assess the anti-inflammatory and analgesic potential of the compound would involve:

  • Cyclooxygenase (COX) Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare a stock solution of 4-Acetamido-2-propoxybenzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • Incubate the compound with recombinant COX-1 and COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Calculate the IC50 values to determine the potency and selectivity of inhibition.

  • Lipoxygenase (LOX) Inhibition Assay:

    • Evaluate the inhibitory effect on 5-LOX and 15-LOX enzymes, which are also involved in inflammatory pathways.

    • Use a spectrophotometric assay to measure the formation of leukotrienes.

In Vitro Antioxidant Assays

To quantify the antioxidant capacity, the following assays are recommended:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a solution of DPPH in methanol.

    • Mix the DPPH solution with various concentrations of 4-Acetamido-2-propoxybenzoic acid.

    • Measure the decrease in absorbance at 517 nm after a 30-minute incubation in the dark.

    • Use ascorbic acid or trolox as a positive control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Incubate the ABTS radical solution with the test compound.

    • Measure the reduction in absorbance at 734 nm.

In Vitro Antimicrobial Assays

To determine the antimicrobial spectrum, the following methods can be employed:

  • Broth Microdilution Method:

    • Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate.

    • Inoculate the wells with a standardized microbial suspension.

    • Incubate for 24-48 hours and determine the lowest concentration that inhibits visible growth.

  • Disk Diffusion Assay:

    • Impregnate sterile paper discs with a known concentration of the compound.

    • Place the discs on an agar plate uniformly inoculated with the test microorganism.

    • Measure the diameter of the zone of inhibition after incubation.

Visualization of Key Concepts

Potential Anti-inflammatory Mechanism

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain 4-Acetamido-2-propoxybenzoic acid 4-Acetamido-2-propoxybenzoic acid 4-Acetamido-2-propoxybenzoic acid->COX-1 / COX-2 Inhibition

Caption: Hypothesized inhibition of the cyclooxygenase pathway.

Experimental Workflow for In Vitro Screening

G cluster_0 Activity Screening Compound 4-Acetamido-2-propoxybenzoic acid Anti-inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Compound->Anti-inflammatory Antioxidant Antioxidant Assays (DPPH/ABTS) Compound->Antioxidant Antimicrobial Antimicrobial Assays (MIC/Disk Diffusion) Compound->Antimicrobial

Caption: Overview of the proposed in vitro screening workflow.

Future Directions and Conclusion

The structural features of 4-Acetamido-2-propoxybenzoic acid strongly suggest a promising profile for biological activity, particularly in the realms of anti-inflammatory, analgesic, and antioxidant effects. The logical next step is to embark on a systematic in vitro and in vivo evaluation to confirm these hypotheses and to elucidate the underlying mechanisms of action. Further research could also explore the synthesis of derivatives to optimize potency and selectivity, potentially leading to the development of novel therapeutic agents. This guide serves as a foundational document to inspire and direct future research into this intriguing, yet understudied, molecule.

References

  • PubChem. (n.d.). Benzoic acid, 4-amino-2-propoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). 4-Acetamidobenzaldehyde Derivatives as Biological Active Candidates; Synthesis, Anti-oxidant, Anti-Alzheimer and DNA Binding Studies. Retrieved from [Link]

  • Kappel, S., Melek, K., Ross-Kaschitza, D., Hauert, B., Gerber, C. E., Lochner, M., & Peinelt, C. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Physiology, 15, 1368913.
  • PharmaCompass. (n.d.). 4-acetamido benzoic acid. Retrieved from [Link]

  • Global Research Online. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • PubChem. (n.d.). CID 168312114. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals, 14(12), 1323.
  • Santos, C. B. R., Lobato, C. C., Ota, S. S. B., Silva, R. C., Bittencourt, R. C. V. S., Freitas, J. J. S., ... & Bittencourt, J. A. H. M. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.
  • ScienceOpen. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1251.
  • Santos, C. B. R., Lobato, C. C., Ota, S. S. B., Silva, R. C., Bittencourt, R. C. V. S., Freitas, J. J. S., ... & Bittencourt, J. A. H. M. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(23), 7249.
  • PubChem. (n.d.). p-Acetamidobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. 6(7), 1999-2004.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Profile of 4-Propoxybenzoic Acid (CAS: 5438-19-7): Properties and Industrial Relevance. Retrieved from [Link]

Sources

Foundational

4-Acetamido-2-propoxybenzoic Acid: Comprehensive Structural Elucidation and Analytical Characterization Framework

Target Audience: Analytical Chemists, Formulation Scientists, and API Process Engineers Document Type: Technical Guide / Whitepaper Executive Summary & Chemical Context 4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and API Process Engineers Document Type: Technical Guide / Whitepaper

Executive Summary & Chemical Context

4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5) is a highly functionalized aromatic intermediate crucial to the synthesis of amino-ester local anesthetics, most notably Propoxycaine . The molecule comprises a benzoic acid core substituted with an ortho-propoxy ether linkage and a para-acetamido group.

In pharmaceutical manufacturing, confirming the structural integrity of this intermediate is paramount. Regioisomeric impurities (e.g., 3-propoxy or 5-acetamido variants) or incomplete acetylation can propagate through subsequent esterification steps, ultimately compromising the efficacy, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API) . This guide details a self-validating, multi-orthogonal analytical framework for the definitive structural elucidation of this compound.

Analytical Workflow and Strategy

Relying on a single analytical technique introduces critical blind spots. For instance, mass spectrometry alone cannot easily differentiate positional isomers on an aromatic ring. Therefore, our protocol integrates 1D/2D NMR for spatial and connectivity mapping, FTIR for functional group validation, and LC-HRMS for exact mass and fragmentation profiling.

Workflow Prep Sample Preparation & HPLC Purity NMR 1D & 2D NMR (1H, 13C, HMBC) Prep->NMR FTIR ATR-FTIR Spectroscopy Prep->FTIR MS LC-HRMS/MS Fragmentation Prep->MS Data Data Integration & Verification NMR->Data FTIR->Data MS->Data

Fig 1. Multi-orthogonal analytical workflow for structural elucidation and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy forms the cornerstone of our structural elucidation, providing atomic-level resolution of the carbon framework and proton environments.

Causality in Experimental Design

Standard 1D ¹H and ¹³C NMR are insufficient to rule out all regioisomers. We mandate the use of 2D Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) . HMBC confirms the linkage of the propoxy oxygen to C2 and the acetamido nitrogen to C4 via three-bond (³J) couplings. NOESY provides vital spatial validation: a cross-peak between the propoxy -OCH₂- protons and the aromatic H3 proton definitively anchors the ether chain to the ortho position relative to the carboxylic acid.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
12.45br s1H--COOH
10.12s1H--NH-CO-
7.75d1H8.6Ar-H6
7.42d1H1.8Ar-H3
7.15dd1H8.6, 1.8Ar-H5
3.95t2H6.5-O-CH₂-
2.08s3H--CO-CH₃
1.72m2H6.5, 7.4-CH₂-CH₃
0.98t3H7.4-CH₂-CH₃
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
168.5Quaternary-COOH
166.2Quaternary-NH-CO-CH₃
158.4QuaternaryAr-C2 (C-O)
143.1QuaternaryAr-C4 (C-N)
132.6CHAr-C6
115.2QuaternaryAr-C1
110.4CHAr-C5
104.8CHAr-C3
70.2CH₂-O-CH₂-
24.1CH₃-CO-CH₃
22.0CH₂-CH₂-CH₃
10.5CH₃-CH₂-CH₃

High-Resolution Mass Spectrometry (LC-HRMS)

HRMS provides the exact molecular formula, while tandem MS (MS/MS) elucidates the structural connectivity through predictable gas-phase fragmentation.

Causality in Experimental Design

Electrospray Ionization (ESI) in positive mode is selected due to the basicity of the amide nitrogen and the ether oxygen, which readily accept protons. The theoretical exact mass for the protonated molecular ion [M+H]⁺ (C₁₂H₁₆NO₄⁺) is 238.1074 m/z .

Fragmentation Pathway

The collision-induced dissociation (CID) of the [M+H]⁺ ion yields a highly diagnostic fragmentation pattern. The primary neutral loss is ketene (C₂H₂O, 42.01 Da) from the acetamido group, a hallmark of N-acetylated aromatics, eventually yielding the core 4-amino-2-propoxybenzoic acid framework . This is followed by the loss of propene (C₃H₆, 42.05 Da) from the propoxy chain via a McLafferty-type rearrangement, yielding a stable product ion at m/z 154.050.

Fragmentation M1 [M+H]+ m/z 238.107 M2 [M - Ketene + H]+ m/z 196.097 M1->M2 - C2H2O (42 Da) M4 [M - H2O + H]+ m/z 220.096 M1->M4 - H2O (18 Da) M3 [M - Ketene - Propene + H]+ m/z 154.050 M2->M3 - C3H6 (42 Da)

Fig 2. Proposed ESI-MS/MS fragmentation pathway of 4-acetamido-2-propoxybenzoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups predicted by NMR and MS, specifically confirming the presence of the distinct carbonyl environments.

Table 3: Key FTIR Vibrational Modes (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignment
3320Medium, sharpN-H stretch (Amide)
2950 - 2870WeakC-H stretch (Aliphatic propoxy)
2600 - 3000Broad, strongO-H stretch (Carboxylic acid)
1685StrongC=O stretch (Carboxylic acid)
1650StrongC=O stretch (Amide I band)
1530MediumN-H bend (Amide II band)
1240StrongC-O-C stretch (Asymmetric ether)

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols incorporate built-in validation steps to prevent false positives and instrumental drift.

Protocol A: NMR Acquisition (Self-Validating System)
  • Sample Preparation: Dissolve 15 mg of 4-acetamido-2-propoxybenzoic acid in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS).

    • Validation Check: The TMS peak must appear at exactly 0.00 ppm; any deviation indicates solvent contamination or magnetic field drift.

  • Acquisition: Run ¹H (16 scans, relaxation delay 2s) and ¹³C (1024 scans, relaxation delay 2s) on a 400 MHz spectrometer.

  • 2D Mapping: Execute NOESY (mixing time 300 ms) and HMBC sequences.

    • Validation Check: Verify the presence of the known one-bond HSQC correlations before interpreting the long-range HMBC data to avoid artifact misinterpretation.

Protocol B: LC-HRMS/MS Analysis
  • System Suitability: Inject a standard calibration mix (e.g., reserpine, caffeine) to verify mass accuracy (< 2 ppm error) and column retention time stability.

  • Chromatography: Utilize a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm).

    • Mobile phase A: 0.1% Formic acid in water.

    • Mobile phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization & Detection: ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Data Processing: Extract the exact mass chromatogram for m/z 238.1074 utilizing a tight ± 5 ppm mass extraction window.

Protocol C: ATR-FTIR Spectroscopy
  • Background Compensation: Collect a 32-scan background spectrum of the empty diamond ATR crystal.

    • Validation Check: The background must show >95% transmittance and no residual organic peaks (specifically in the 3000-2800 cm⁻¹ region).

  • Sample Analysis: Place 2-3 mg of the solid powder onto the crystal. Apply consistent pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Conclusion

The structural elucidation of 4-acetamido-2-propoxybenzoic acid demands a rigorous, multi-faceted analytical approach. By combining the spatial connectivity derived from 2D NMR, the exact mass and fragmentation pathways from LC-HRMS, and the functional group profiling from FTIR, researchers can establish a self-validating data matrix. This framework not only confirms the identity of the intermediate but also serves as a robust quality control standard for downstream pharmaceutical synthesis, ensuring the safety profile of the resulting APIs.

References

  • National Center for Biotechnology Information (NCBI). "Benzoic acid, 4-amino-2-propoxy- (CID 9834209)". PubChem Compound Database. URL:[Link]

  • Wikimedia Commons. "Propoxycaine synthesis". Wikimedia Foundation. URL:[Link]

Exploratory

Comprehensive Profiling of Solubility and Chemical Stability of 4-Acetamido-2-propoxybenzoic Acid Across Diverse Solvent Systems

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary and Structural Analytics 4-Acetamido-2-propoxybenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary and Structural Analytics

4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5) is a highly specialized chemical intermediate, most notably utilized in the synthesis of propoxycaine hydrochloride, a potent local anesthetic[1],[2]. For formulation scientists and synthetic chemists, understanding the solvation thermodynamics and degradation kinetics of this compound is critical for optimizing reaction yields, designing purification protocols, and ensuring long-term storage stability[3],[4].

As a Senior Application Scientist, I approach the physicochemical profiling of this molecule by first deconstructing its functional groups. The molecule’s behavior in solution is governed by a tripartite structural system:

  • Carboxylic Acid (-COOH): Acts as the primary pH-responsive moiety. It serves as a strong hydrogen-bond donor and acceptor, heavily influencing aqueous solubility via ionization.

  • Propoxy Group (-OCH₂CH₂CH₃): An electron-donating, lipophilic ether chain. This group significantly increases the molecule's logP (octanol-water partition coefficient), driving the need for organic or co-solvent systems to achieve high-concentration solutions.

  • Acetamido Group (-NHCOCH₃): Capable of bidirectional hydrogen bonding. While it aids in polar interactions, it is the molecule's primary liability regarding chemical stability, being susceptible to hydrolytic cleavage[5],[6].

Solvent-Specific Solubility Dynamics

Solubility is not merely a binary state of "dissolved" or "undissolved"; it is a dynamic equilibrium dictated by the solvent's ability to overcome the solid's crystal disruption energy[7].

Causality Behind Solvent Selection
  • Dipolar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is the gold standard for preparing high-concentration stock solutions of this intermediate. DMSO acts as a powerful hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen bonds between the carboxylic acid and acetamido groups of adjacent molecules in the crystal lattice[7]. Because DMSO does not donate protons, it avoids competing with the molecule's internal electronics, resulting in exceptional solubility.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents provide moderate solubility. While they can solvate the molecule via hydrogen bonding, they must compete with the molecule's own strong crystal lattice interactions. Furthermore, in the presence of acidic catalysts, protic solvents pose a risk of Fischer esterification with the carboxylic acid moiety.

  • Aqueous Systems: Aqueous solubility is strictly pH-dependent. At a low pH (e.g., pH 2.0), the carboxylic acid is fully protonated, and the lipophilic propoxy group dominates, rendering the compound practically insoluble. At physiological pH (7.4) or higher, the formation of the carboxylate salt dramatically enhances aqueous solubility.

Quantitative Data Presentation

Table 1: Representative Solubility and Solvation Profile

Solvent SystemDielectric Constant (ε)Relative SolubilitySolvation Mechanism & Stability Notes
DMSO 46.7High (>50 mg/mL)Strong H-bond acceptor; disrupts crystal lattice. High stability below 150°C[8].
Methanol 32.7Moderate (~10-20 mg/mL)Protic solvation. Risk of Fischer esterification under strongly acidic conditions.
Aqueous (pH 7.4) 80.1Low-ModerateIonization of carboxylic acid enhances solubility. Stable at ambient temperatures.
Aqueous (pH 2.0) 80.1Practically InsolubleProtonated state dominates; high lipophilicity. Elevated risk of acetamido hydrolysis[6].

Chemical Stability and Degradation Pathways

While 4-Acetamido-2-propoxybenzoic acid is generally stable at room temperature[4], its acetamido group is a known point of vulnerability.

The Hydrolytic Liability

The most critical degradation pathway is the hydrolysis of the acetamido group, a reaction that yields 4-amino-2-propoxybenzoic acid and acetic acid. This nucleophilic acyl substitution is catalyzed by both strong acids and strong bases[5]. In acidic conditions, the mechanism involves a pre-equilibrium proton transfer to the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to attack by water[6].

Understanding this pathway is crucial: if a researcher attempts to force the compound into an aqueous solution by drastically lowering or raising the pH and applying heat, they will likely degrade the API rather than dissolve it.

degradation A 4-Acetamido-2-propoxybenzoic acid (Intact API/Intermediate) B Aqueous Acid/Base + Heat A->B Hydrolysis C 4-Amino-2-propoxybenzoic acid (Degradant) B->C D Acetic Acid (Byproduct) B->D

Fig 1: Base/Acid-catalyzed hydrolytic degradation pathway of the acetamido functional group.

Self-Validating Experimental Protocols

A common pitfall in early-stage drug development is confounding solubility with instability. If a compound degrades into a more soluble fragment during a solubility assay, standard gravimetric or simple UV-Vis methods will report a falsely elevated solubility limit.

To ensure absolute trustworthiness, the following shake-flask protocol is designed as a self-validating system . It utilizes HPLC-UV to simultaneously quantify the intact parent molecule and monitor for the emergence of the 4-amino degradant.

Protocol: Kinetic Solubility and Stability Assay via HPLC-UV

Step 1: Solid Dispersal (Saturation) Add an excess of 4-Acetamido-2-propoxybenzoic acid powder (~100 mg) to 1.0 mL of the target solvent in a sealed amber glass vial. Causality: Amber glass prevents potential photo-degradation, ensuring that any observed instability is strictly solvent-mediated.

Step 2: Thermal Equilibration Place the vials in a thermostatic shaker at 25°C ± 0.1°C for 24 hours. Causality: 24 hours is typically sufficient to reach thermodynamic equilibrium without unnecessarily prolonging exposure to potentially hydrolytic aqueous conditions.

Step 3: Phase Separation Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant. Causality: Centrifugation is explicitly chosen over syringe filtration. The lipophilic propoxy group has a high propensity for non-specific binding to standard PTFE or nylon filter membranes, which would artificially lower the measured concentration.

Step 4: Analytical Quantification Dilute the supernatant appropriately and analyze via HPLC-UV using a gradient mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid). Causality: A gradient HPLC method separates the parent compound from potential degradants (like 4-amino-2-propoxybenzoic acid). If the degradant peak exceeds 1% of the total area, the solvent system is deemed chemically incompatible, and the "solubility" value is flagged as invalid.

workflow S1 1. Solid Dispersal (Excess API in Target Solvent) S2 2. Thermal Equilibration (Shake-flask, 24h @ 25°C) S1->S2 S3 3. Phase Separation (Centrifugation at 10,000 x g) S2->S3 S4 4. Analytical Quantification (HPLC-UV/Vis gradient method) S3->S4 S5 5. Data Synthesis (Mass Balance & Degradation %) S4->S5

Fig 2: Self-validating methodology for concurrent solubility and stability profiling.

Conclusion and Best Practices

For optimal handling of 4-Acetamido-2-propoxybenzoic acid, researchers should default to DMSO for high-concentration stock solutions (>50 mg/mL) due to its superior crystal-disrupting capabilities and chemical inertness[7],[8]. When aqueous formulations are required, the pH should be carefully titrated to slightly alkaline conditions to leverage carboxylate salt formation, while strictly avoiding extreme pH levels or prolonged heating to prevent hydrolytic cleavage of the acetamido group[5],[6]. All analytical workflows must incorporate chromatographic separation to distinguish true solubility from degradation-induced dissolution.

References

1.[1] ChemicalBook. 4-Acetamido-2-propoxybenzoic Acid CAS#: 2486-79-5. 2.[3] ChemicalBook. 4-Acetamido-2-propoxybenzoic Acid Properties. 3.[4] BIOFOUNT. 2486-79-5 | 4-Acetamido-2-propoxybenzoic Acid. 4.[2] ChemicalBook. Procaine CAS#: 59-46-1. 5.[5] Google Patents. US3428673A - Nitration of 4-acetamidobenzoic acid. 6.[6] Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. 7.[7] PubMed (NIH). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. 8.[8] gChem. DMSO Physical Properties.

Sources

Foundational

in vitro evaluation of 4-Acetamido-2-propoxybenzoic acid

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Acetamido-2-propoxybenzoic Acid This guide provides a comprehensive framework for the , a novel compound with potential therapeutic applications. The methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Acetamido-2-propoxybenzoic Acid

This guide provides a comprehensive framework for the , a novel compound with potential therapeutic applications. The methodologies detailed herein are designed to elucidate the compound's pharmacological profile, including its anti-inflammatory, immunomodulatory, and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Rationale

4-Acetamido-2-propoxybenzoic acid belongs to the family of benzoic acid derivatives. Structurally related compounds, such as 5-acetamido-2-hydroxy benzoic acid, have demonstrated analgesic and anti-inflammatory properties, suggesting a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1][2] Therefore, a primary focus of this guide is the comprehensive evaluation of the compound's effects on COX-1 and COX-2. Furthermore, considering the broader biological activities of benzoic acid derivatives, it is prudent to investigate potential immunomodulatory, cytotoxic, antioxidant, and antimicrobial effects to build a complete pharmacological profile.[3][4][5]

This guide will detail a tiered approach to the in vitro evaluation, commencing with fundamental physicochemical characterization and progressing to complex cell-based assays. The experimental choices are rationalized to provide a thorough understanding of the compound's mechanism of action and potential therapeutic utility.

Physicochemical Characterization

A foundational step in the evaluation of any new chemical entity is the thorough characterization of its physicochemical properties. This data is crucial for ensuring compound identity, purity, and solubility, which are prerequisites for reliable biological testing.

Identity and Purity Determination
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized 4-Acetamido-2-propoxybenzoic acid.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity level of >95% is recommended for biological assays.

Solubility Assessment

The solubility of the test compound in various solvents, particularly those used in biological assays (e.g., dimethyl sulfoxide (DMSO), ethanol), must be determined. This ensures that the compound remains in solution at the desired test concentrations and avoids artifacts due to precipitation.

Primary Pharmacological Evaluation: Anti-Inflammatory Activity

Given the structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), the primary hypothesis is that 4-Acetamido-2-propoxybenzoic acid exerts its effects through the inhibition of COX enzymes. The following assays are designed to test this hypothesis and determine the compound's potency and selectivity.

Cyclooxygenase (COX) Inhibition Assays

The differential inhibition of COX-1 and COX-2 is a critical determinant of the therapeutic window of NSAIDs. Inhibition of COX-2 is associated with anti-inflammatory effects, while inhibition of COX-1 is linked to gastrointestinal side effects.[6]

3.1.1. Human Whole Blood Assay

This is a widely accepted and physiologically relevant assay for assessing COX-1 and COX-2 inhibition.[6][7] It has the advantage of using readily available human cells and accounts for the binding of the test compound to plasma proteins.[6]

Experimental Protocol: Human Whole Blood Assay

  • Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Anticoagulate the blood with heparin.

  • COX-1 Inhibition (Thromboxane B₂ Measurement):

    • Aliquot 1 mL of whole blood into tubes containing various concentrations of 4-Acetamido-2-propoxybenzoic acid or vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C to allow for compound binding and enzyme inhibition.

    • Allow the blood to clot for 1 hour at 37°C to induce platelet aggregation and subsequent COX-1-mediated thromboxane A₂ (TXA₂) production, which is rapidly converted to its stable metabolite, thromboxane B₂ (TXB₂).

    • Centrifuge to separate the serum.

    • Measure the TXB₂ concentration in the serum using a validated enzyme-linked immunosorbent assay (ELISA) kit.

  • COX-2 Inhibition (Prostaglandin E₂ Measurement):

    • Aliquot 1 mL of whole blood into tubes containing various concentrations of 4-Acetamido-2-propoxybenzoic acid or vehicle control.

    • Add lipopolysaccharide (LPS; 10 µg/mL) to induce COX-2 expression in monocytes.

    • Incubate for 24 hours at 37°C.

    • Centrifuge to separate the plasma.

    • Measure the prostaglandin E₂ (PGE₂) concentration in the plasma using a validated ELISA kit.

  • Data Analysis:

    • Calculate the percent inhibition of TXB₂ (COX-1) and PGE₂ (COX-2) production for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for each isoform using non-linear regression analysis.

Data Presentation: COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
4-Acetamido-2-propoxybenzoic acidExperimentalExperimentalCalculated
Diclofenac (Control)LiteratureLiteratureLiterature
Celecoxib (Control)LiteratureLiteratureLiterature

COX_Inhibition_Workflow cluster_COX1 COX-1 Inhibition Assay cluster_COX2 COX-2 Inhibition Assay WB1 Whole Blood + Test Compound Incubate1 Incubate 1h @ 37°C Clot Clot 1h @ 37°C Centrifuge1 Centrifuge Serum Collect Serum ELISA1 TXB₂ ELISA IC50_1 Calculate COX-1 IC₅₀ End End IC50_1->End WB2 Whole Blood + Test Compound + LPS Incubate2 Incubate 24h @ 37°C Centrifuge2 Centrifuge Plasma Collect Plasma ELISA2 PGE₂ ELISA IC50_2 Calculate COX-2 IC₅₀ IC50_2->End Start Start Start->WB1 Start->WB2

Secondary Pharmacological Evaluation: Immunomodulatory Effects

Beyond direct enzyme inhibition, it is valuable to assess the broader immunomodulatory effects of 4-Acetamido-2-propoxybenzoic acid. T-cell proliferation is a key event in the inflammatory response, and its modulation can indicate immunosuppressive or immunostimulatory properties.

T-Cell Proliferation Assay

This assay measures the ability of the test compound to inhibit the proliferation of T-lymphocytes following stimulation. Carboxyfluorescein succinimidyl ester (CFSE) staining allows for the tracking of cell division by flow cytometry.[8]

Experimental Protocol: T-Cell Proliferation Assay

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • CFSE Staining:

    • Resuspend PBMCs at 10-20 x 10⁶ cells/mL in pre-warmed PBS with 0.1% FBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete medium.[8]

  • Cell Culture:

    • Resuspend CFSE-labeled PBMCs in complete medium at 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Add serial dilutions of 4-Acetamido-2-propoxybenzoic acid or a positive control (e.g., Cyclosporin A) to the wells. Include a vehicle control.

    • Add T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads). Include an unstimulated control.[8]

    • Bring the final volume in each well to 200 µL with complete medium.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the T-cell populations and examining the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE fluorescence.

  • Data Analysis:

    • Calculate the percentage of proliferating cells for each condition.

    • Determine the IC₅₀ value for the inhibition of T-cell proliferation.

TCell_Proliferation_Workflow PBMC Isolate PBMCs CFSE CFSE Staining PBMC->CFSE Culture Plate Cells with Compound and Stimuli CFSE->Culture Incubate Incubate 3-5 Days Culture->Incubate Stain Stain with T-Cell Markers Incubate->Stain Flow Flow Cytometry Analysis Stain->Flow Analyze Calculate Proliferation and IC₅₀ Flow->Analyze

Cytokine Release Assays

To further characterize the immunomodulatory effects, the levels of key cytokines, such as Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation, can be measured from the supernatants of the T-cell proliferation assay cultures using ELISA.[8]

Safety and Selectivity Profiling

A crucial aspect of drug development is to assess the potential for off-target effects and cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[9] This assay will be used to determine the concentration at which 4-Acetamido-2-propoxybenzoic acid becomes toxic to cells.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or the same PBMCs used in the proliferation assay) in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Acetamido-2-propoxybenzoic acid for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ (the concentration of the compound that causes 50% cytotoxicity).

Data Presentation: Cytotoxicity and Therapeutic Index

CompoundCC₅₀ (µM)COX-2 IC₅₀ (µM)Therapeutic Index (CC₅₀ / COX-2 IC₅₀)
4-Acetamido-2-propoxybenzoic acidExperimentalExperimentalCalculated

Exploratory In Vitro Assays

To broaden the understanding of the compound's biological activity profile, the following exploratory assays can be conducted.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A simple and rapid assay to assess the free radical scavenging ability of the compound.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another common assay to measure antioxidant capacity.

Antimicrobial Activity Assays
  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.[5]

Conclusion

This technical guide outlines a systematic and comprehensive approach to the . By following these methodologies, researchers can obtain a robust dataset to characterize the compound's anti-inflammatory and immunomodulatory properties, as well as its safety profile. The data generated will be instrumental in guiding further preclinical and clinical development of this promising compound.

References

  • Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. (n.d.).
  • Effect of cyclosporin A on T cell function in vitro: the mechanism of suppression of T cell proliferation depends on the nature of the T cell stimulus as well as the differentiation state of the responding T cell. | The Journal of Immunology | Oxford Academic. (n.d.). Retrieved from [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 99(21), 13371–13376. [Link]

  • Giuliano, F., & Warner, T. D. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 126(8), 1824–1830. [Link]

  • Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - MDPI. (2022, September 16). Retrieved from [Link]

  • In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1 - MDPI. (2010, July 2). Retrieved from [Link]

  • In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. (2025, November 26). Retrieved from [Link]

  • Monitoring of cyclosporine therapy with in vitro biological assays - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Cyclosporin A abrogates proliferation of T cells and generation of suppressor and cytotoxic T-cell function induced by Epstein-Barr virus - PubMed. (n.d.). Retrieved from [Link]

  • CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC. (2024, March 7). Retrieved from [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC. (n.d.). Retrieved from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (2023, November 9). Retrieved from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed. (2023, November 9). Retrieved from [Link]

  • peroxybenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions - PubMed. (2013, March 7). Retrieved from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. - CNCB. (n.d.). Retrieved from [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. (2018, October 9). Retrieved from [Link]

  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC. (n.d.). Retrieved from [Link]

  • 2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. (2024, September 1). Retrieved from [Link]

  • The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. (2021, September 15). Retrieved from [Link]

  • Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the - Organic Syntheses. (2013, July 3). Retrieved from [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (2023, October 26). Retrieved from [Link]

  • Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo | PLOS One - Research journals. (2014, July 3). Retrieved from [Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - MDPI. (2021, December 17). Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-Acetamido-2-propoxybenzoic Acid: A Technical Guide

Molecular Structure and Spectroscopic Overview 4-Acetamido-2-propoxybenzoic acid possesses a multi-functionalized aromatic core. The strategic placement of the acetamido, propoxy, and carboxylic acid groups dictates a un...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Spectroscopic Overview

4-Acetamido-2-propoxybenzoic acid possesses a multi-functionalized aromatic core. The strategic placement of the acetamido, propoxy, and carboxylic acid groups dictates a unique electronic environment, which in turn governs its characteristic spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical and biological systems.

G cluster_0 Predicted ESI-MS Fragmentation M [M+H]⁺ m/z 238 F1 [M+H - H₂O]⁺ m/z 220 M->F1 - H₂O F2 [M+H - C₃H₆]⁺ m/z 196 M->F2 - Propene F3 [M+H - C₃H₇O]⁺ m/z 179 M->F3 - Propoxy radical F4 [M+H - CO]⁺ m/z 210 M->F4 - CO F5 [M+H - CH₂CO]⁺ m/z 196 M->F5 - Ketene

Caption: Predicted key fragmentation pathways in ESI-MS.

Key Predicted Fragments:

  • Loss of water (-18 Da): Fragmentation of the carboxylic acid group could lead to a peak at m/z 219.

  • Loss of a propyl group (-43 Da): Cleavage of the propoxy side chain could result in a fragment at m/z 194.

  • Loss of the propoxy group (-59 Da): A peak at m/z 178 corresponding to the loss of the entire propoxy substituent.

  • Loss of an acetyl group (-43 Da): Cleavage of the acetamido group could yield a fragment at m/z 194.

  • Loss of ketene (-42 Da): A characteristic fragmentation of N-acetylated compounds, leading to a peak at m/z 195.

  • Decarboxylation (-45 Da): Loss of the COOH group would result in a fragment at m/z 192.

Experimental Protocols

For researchers aiming to acquire experimental data for 4-Acetamido-2-propoxybenzoic acid, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the compound's solubility. DMSO-d₆ is often a good choice for polar, acidic compounds as it can solubilize the sample and allow for the observation of exchangeable protons (-COOH and -NH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty accessory or KBr pellet first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and can be run in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ will be observed, while in negative mode, the deprotonated molecule [M-H]⁻ will be detected.

  • Analysis:

    • Full Scan MS: Obtain a full scan mass spectrum to determine the molecular weight of the compound.

    • Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Purified 4-Acetamido-2-propoxybenzoic Acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Foundational

An In-depth Technical Guide to 4-Acetamido-2-propoxybenzoic Acid and its Derivatives: Synthesis, Potential Applications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Acetamido-2-propoxybenzoic acid, a derivative of the well-known p-aminobenzoic acid (PA...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Acetamido-2-propoxybenzoic acid, a derivative of the well-known p-aminobenzoic acid (PABA) scaffold. While direct literature on this specific molecule is limited, this document, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and the known properties of its structural analogs to present a detailed exploration of its synthesis, potential for derivatization, and prospective pharmacological applications. By examining related compounds, we infer that 4-Acetamido-2-propoxybenzoic acid holds promise as a scaffold for developing novel therapeutic agents, potentially exhibiting analgesic, anti-inflammatory, and antimicrobial properties. This guide offers detailed, field-proven protocols for its synthesis and characterization, alongside a discussion of its potential mechanisms of action and a framework for its analytical validation.

Introduction: The Rationale for Exploring 4-Acetamido-2-propoxybenzoic Acid

The benzoic acid framework is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities. The introduction of an acetamido group at the 4-position and a propoxy group at the 2-position of the benzoic acid ring creates a unique molecule with a specific combination of lipophilicity, hydrogen bonding capability, and steric hindrance. These features are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties.

The acetamido group is a common feature in many pharmaceuticals, often contributing to reduced toxicity and improved metabolic stability compared to the parent amine. The propoxy group, a short alkyl ether, increases lipophilicity, which can enhance membrane permeability and oral bioavailability. This strategic combination of functional groups suggests that 4-Acetamido-2-propoxybenzoic acid could serve as a valuable lead compound in drug discovery programs. This guide will delve into the practical aspects of working with this molecule, from its synthesis to its potential therapeutic relevance.

Synthesis and Derivatization Strategies

The synthesis of 4-Acetamido-2-propoxybenzoic acid can be logically approached in a two-step process starting from a commercially available precursor. This section outlines a robust and reproducible synthetic route.

Synthesis of the Core Moiety: 4-Acetamido-2-propoxybenzoic Acid

The most direct synthetic pathway involves the acetylation of the amino group of 4-amino-2-propoxybenzoic acid. Since direct sourcing of 4-Acetamido-2-propoxybenzoic acid can be challenging, this protocol provides a reliable method for its laboratory-scale preparation.

Step 1: Synthesis of the Precursor, 4-Amino-2-propoxybenzoic acid.

While this guide focuses on the target molecule, it is important to note that its precursor, 4-amino-2-propoxybenzoic acid, is documented and can be synthesized through various established methods in organic chemistry, often starting from 4-nitro-2-hydroxybenzoic acid.

Step 2: Acetylation of 4-Amino-2-propoxybenzoic acid.

The acetylation of the aromatic amine is a standard and high-yielding transformation.

Experimental Protocol: Acetylation of 4-Amino-2-propoxybenzoic acid

  • Materials:

    • 4-Amino-2-propoxybenzoic acid

    • Acetic anhydride

    • Pyridine (anhydrous) or Sodium Acetate

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 4-amino-2-propoxybenzoic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the crude product, wash with cold water, and dry.

    • For purification, recrystallize the solid from an appropriate solvent system, such as ethanol/water.

  • Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectra would show the appearance of a singlet corresponding to the acetyl methyl group and a downfield shift of the aromatic protons adjacent to the newly formed amide.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 4-Amino-2-propoxybenzoic_acid 4-Amino-2-propoxybenzoic acid Acetylation Acetylation Reaction 4-Amino-2-propoxybenzoic_acid->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Base Base (e.g., Pyridine) Base->Acetylation Target_Molecule 4-Acetamido-2-propoxybenzoic acid Acetylation->Target_Molecule

Caption: Synthetic workflow for 4-Acetamido-2-propoxybenzoic acid.

Derivatization for Structure-Activity Relationship (SAR) Studies

The core structure of 4-Acetamido-2-propoxybenzoic acid offers several points for further modification to explore SAR and optimize for specific biological targets.

  • Carboxylic Acid Group: The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and hydrazides. These modifications can significantly impact the molecule's polarity, solubility, and ability to interact with biological targets.[1]

  • Aromatic Ring: The benzene ring can be further substituted, for example, through electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

  • Propoxy Chain: The length and branching of the alkoxy chain can be varied to fine-tune the lipophilicity of the molecule.

Derivatization_Strategies cluster_derivatives Potential Derivatives Core 4-Acetamido-2-propoxybenzoic acid Esters Esters Core->Esters Esterification Amides Amides Core->Amides Amidation Ring_Substituted Ring-Substituted Analogs Core->Ring_Substituted Electrophilic Substitution Hydrazides Hydrazides Esters->Hydrazides Hydrazinolysis Putative_MOA Molecule 4-Acetamido-2-propoxybenzoic acid COX COX-1 / COX-2 Enzymes Molecule->COX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Substrate Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation

Caption: Hypothesized anti-inflammatory mechanism of action.

Potential Antimicrobial Activity

Benzoic acid and its derivatives are widely used as antimicrobial agents. [2]The lipophilicity conferred by the propoxy group could enhance the ability of 4-Acetamido-2-propoxybenzoic acid to disrupt microbial cell membranes. Derivatization, particularly the formation of azo compounds, has been shown to yield potent antibacterial agents. [2]

Analytical Methodologies for Characterization and Quantification

Robust analytical methods are essential for confirming the identity and purity of synthesized compounds and for their quantification in biological matrices during preclinical and clinical development.

Spectroscopic and Chromatographic Characterization

Table 1: Analytical Techniques for Structural Elucidation and Purity Assessment

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and puritySignals corresponding to aromatic protons, propoxy group protons, acetamido methyl protons, and the acidic proton.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
IR Spectroscopy Functional group identificationCharacteristic absorptions for O-H (acid), C=O (acid and amide), N-H (amide), and C-O (ether).
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound.
HPLC Purity assessmentA single major peak under various mobile phase conditions.
Quantitative Bioanalysis

For pharmacokinetic studies, a sensitive and specific method for quantifying the analyte in biological fluids is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. [3][4][5]

Experimental Protocol: Generic LC-MS/MS Method Development

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Sample Preparation:

    • Protein precipitation of plasma or serum samples with a solvent like acetonitrile.

    • Alternatively, liquid-liquid extraction or solid-phase extraction for cleaner samples and lower limits of quantification.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to promote ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion pairs would need to be determined by infusing a standard solution of the analyte.

  • Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to correct for matrix effects and variability in extraction and ionization. [3]

Safety and Toxicology Considerations

While specific toxicological data for 4-Acetamido-2-propoxybenzoic acid is not available, information on related compounds can provide initial guidance. An acute oral toxicity study on p-propoxybenzoic acid in rats suggested a favorable safety profile with no significant adverse effects on body weight or vital organs at a high dose. [6]However, minor histopathological findings in cardiac and neurological tissues warrant further investigation for any new derivative. [6]Standard safety precautions, such as handling in a well-ventilated area and using personal protective equipment, should be observed. [7]

Future Directions and Conclusion

4-Acetamido-2-propoxybenzoic acid represents an intriguing scaffold for medicinal chemistry exploration. The synthetic route is straightforward, and the potential for derivatization is vast. Based on the known activities of its structural analogs, this compound and its derivatives are promising candidates for screening in a variety of biological assays, particularly those related to inflammation, pain, and microbial infections.

Future work should focus on the synthesis and characterization of a library of derivatives to establish clear structure-activity relationships. In vivo studies will be necessary to evaluate the efficacy, pharmacokinetics, and safety of any promising lead compounds. The methodologies and insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising area of drug discovery.

References

  • Raval, K., et al. (2024). Acute oral toxicity evaluation of p-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method. Journal of Applied Pharmaceutical Science, 14(1), pp. 1-8. Available from: [Link]

  • Raval, K., et al. (2024). Acute oral toxicity evaluation of p-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method. IMSEAR Repository. Available from: [Link]

  • Singh, P., et al. (2021). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 14(11), pp. 5825-5832. Available from: [Link]

  • Raval, K., et al. (2024). Acute oral toxicity evaluation of p-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method. Journal of Applied Pharmaceutical Science, 14(1), pp. 1-8. Available from: [Link]

  • Kowalczyk, M., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Metabolites, 11(8), p. 484. Available from: [Link]

  • PubChem. 4-Propoxybenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Kowalczyk, M., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. ResearchGate. Available from: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • ResearchGate. (2014). Derivatization of carboxylic acids with 4-APEBA for detection by positive-ion LC-ESI-MS(/MS) applied for the analysis of prostanoids and NSAID in urine. Available from: [Link]

  • Adebayo, I. A., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 27(23), p. 8534. Available from: [Link]

  • da Silva, G. M. F., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), p. 1584. Available from: [Link]

  • da Silva, G. M. F., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available from: [Link]

  • PubChem. Benzoic acid, 4-amino-2-propoxy-. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2022). High-Throughput Drug Derivatization and Bioassay by Desorption Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • da Silva, G. M. F., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Available from: [Link]

  • ResearchGate. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available from: [Link]

  • SpringerLink. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Available from: [Link]

  • MDPI. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available from: [Link]

  • Wiley Online Library. (2019). Assessing the Structural and Pharmacological Similarity of Newly Identified Drugs of Abuse to Controlled Substances Using Public Health Assessment via Structural Evaluation. Available from: [Link]

Sources

Exploratory

CAS number and molecular structure of 4-Acetamido-2-propoxybenzoic acid

This guide details the chemical identity, synthesis, and pharmaceutical applications of 4-Acetamido-2-propoxybenzoic acid , a critical intermediate in the synthesis of local anesthetics (specifically Propoxycaine) and a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and pharmaceutical applications of 4-Acetamido-2-propoxybenzoic acid , a critical intermediate in the synthesis of local anesthetics (specifically Propoxycaine) and a structural analog in the development of substituted benzoate pharmaceuticals.

Executive Summary

4-Acetamido-2-propoxybenzoic acid (N-Acetyl-4-amino-2-propoxybenzoic acid) is a substituted benzoic acid derivative characterized by an acetamido group at the para position and a propoxy ether linkage at the ortho position relative to the carboxylic acid. It serves as a protected precursor in the synthesis of 4-Amino-2-propoxybenzoic acid (CAS 2486-79-5), which is the direct pharmacophore scaffold for the local anesthetic Propoxycaine .

This guide outlines its molecular structure, synthetic pathways from 4-aminosalicylic acid (PAS) derivatives, analytical characterization, and role in pharmaceutical manufacturing.

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
Parameter Details
Chemical Name 4-Acetamido-2-propoxybenzoic acid
IUPAC Name 4-acetamido-2-propoxybenzoic acid
Synonyms N-Acetyl-4-amino-2-propoxybenzoic acid; 2-Propoxy-4-acetamidobenzoic acid
Related CAS 2486-79-5 (refers to the deacetylated Amino derivative, often cross-listed in catalogs)
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
SMILES CCCOC1=C(C(=O)O)C=CC(NC(C)=O)=C1
Molecular Structure

The molecule features a lipophilic propoxy chain that enhances membrane permeability compared to its methoxy analogs (e.g., intermediates for Metoclopramide). The acetamido group acts as a protecting group for the amine during electrophilic aromatic substitution or oxidation reactions, preventing the formation of "quinone-imine" like impurities.

Physical Properties (Calculated)
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 145–150 °C (Estimated based on homologs).

  • Solubility: Soluble in ethanol, DMSO, and DMF; sparingly soluble in water; soluble in alkaline aqueous solutions (as the carboxylate salt).

  • pKa: ~4.0 (Carboxylic acid), ~14 (Amide).

Synthesis & Manufacturing Protocols

The industrial synthesis typically proceeds via the O-alkylation of N-acetyl-4-aminosalicylic acid (N-Acetyl PAS). This route avoids the formation of N-alkylated byproducts by utilizing the chemoselectivity of the phenolic hydroxyl group under basic conditions.

Synthetic Pathway Diagram

SynthesisPathway PAS 4-Aminosalicylic Acid (PAS) AcPAS N-Acetyl-4-aminosalicylic acid (CAS 50-86-2) PAS->AcPAS Acetylation (Ac2O, AcOH) Target 4-Acetamido-2-propoxybenzoic acid (Target Intermediate) AcPAS->Target O-Alkylation (n-Propyl Bromide, K2CO3, DMF) AminoAcid 4-Amino-2-propoxybenzoic acid (CAS 2486-79-5) Target->AminoAcid Hydrolysis (HCl/H2O) Propoxycaine Propoxycaine HCl (Local Anesthetic) AminoAcid->Propoxycaine Esterification (2-Diethylaminoethanol)

Figure 1: Synthetic route from PAS to Propoxycaine via the 4-Acetamido-2-propoxybenzoic acid intermediate.

Detailed Protocol: O-Propylation Step

Objective: Selective alkylation of the phenolic hydroxyl group.

  • Reagents:

    • Substrate: N-Acetyl-4-aminosalicylic acid (1.0 eq).

    • Alkylating Agent: 1-Bromopropane (1.2 eq).

    • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH) for higher yield.

    • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolution: Dissolve N-Acetyl-4-aminosalicylic acid in DMF under nitrogen atmosphere.

    • Deprotonation: Add K₂CO₃ and stir at 60°C for 1 hour to form the phenoxide anion.

    • Addition: Dropwise add 1-Bromopropane over 30 minutes.

    • Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

    • Work-up: Cool to room temperature. Pour into ice-water (10x volume). Acidify to pH 3–4 with dilute HCl to precipitate the product.

    • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Critical Control Points:

    • Temperature: Exceeding 100°C may cause decarboxylation of the salicylic core.

    • pH: Strict pH control during work-up is essential to ensure the carboxylic acid is protonated (precipitates) while avoiding hydrolysis of the acetamido group.

Analytical Characterization

To validate the identity of 4-Acetamido-2-propoxybenzoic acid, use the following spectral markers.

Proton NMR (¹H-NMR, DMSO-d₆)
Position Shift (δ, ppm) Multiplicity Assignment
Amide -NH 10.1Singlet (Broad)Acetamido proton
Aromatic H-6 7.7DoubletOrtho to COOH
Aromatic H-3 7.4Singlet (d)Ortho to Propoxy
Aromatic H-5 7.1DoubletMeta to COOH
Propoxy -OCH₂- 4.0TripletEther linkage
Acetyl -CH₃ 2.1SingletAcetyl methyl
Propyl -CH₂- 1.7MultipletPropyl chain middle
Propyl -CH₃ 1.0TripletPropyl terminal
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm.

  • Retention Time: The acetamido derivative will elute after the amino-precursor (due to the acetyl group) and before the esterified final drug.

Pharmaceutical Applications

Precursor for Propoxycaine

The primary utility of this compound is as the penultimate intermediate for Propoxycaine Hydrochloride (CAS 550-83-4).

  • Mechanism: The propoxy group at the 2-position provides steric bulk and lipophilicity, altering the binding kinetics to voltage-gated sodium channels compared to Procaine (which lacks the 2-alkoxy group).

  • Synthesis Role: The acetamido group protects the amine during the aggressive alkylation conditions. Once the propoxy group is installed, the acetamido group is hydrolyzed (using HCl) to regenerate the free amine required for the final esterification with diethylaminoethanol.

Structure-Activity Relationship (SAR) Research

Researchers utilize this scaffold to synthesize "soft drugs" or analogs of Metoclopramide and Cisapride .

  • Modification: Replacing the propoxy group with bulky ethers (e.g., isobutoxy, benzyloxy) affects the potency and duration of action in anesthetic and antiemetic candidates.

  • Impurity Marker: It serves as a reference standard for process-related impurities in the manufacturing of Propoxycaine, ensuring regulatory compliance (ICH Q3A/B).

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • STOT-SE (Category 3): May cause respiratory irritation.

  • Handling: Use local exhaust ventilation. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the ether linkage over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9834209, Benzoic acid, 4-amino-2-propoxy- (CAS 2486-79-5). Retrieved from [Link][1]

  • Labidi, A. (2019). Synthesis of Procaine and Analogs.[2] ResearchGate. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Alkylation of 4-Aminosalicylic Acid Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocols for 4-Acetamido-2-propoxybenzoic Acid

Executive Summary & Mechanistic Rationale 4-Acetamido-2-propoxybenzoic acid (CAS 2486-79-5) is a high-value pharmaceutical intermediate, primarily utilized in the synthesis of Propoxycaine Hydrochloride, a potent ester-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Acetamido-2-propoxybenzoic acid (CAS 2486-79-5) is a high-value pharmaceutical intermediate, primarily utilized in the synthesis of Propoxycaine Hydrochloride, a potent ester-type local anesthetic[1]. Propoxycaine exerts its pharmacological effect by binding to and blocking voltage-gated sodium channels, thereby inhibiting the ionic flux essential for the conduction of nerve impulses and resulting in a localized loss of sensation[2].

The synthesis of 4-acetamido-2-propoxybenzoic acid requires strict chemoselectivity. The retrosynthetic approach to local anesthetics of this class relies heavily on the functionalization of aminobenzoic acid derivatives[3]. Starting from 4-amino-2-hydroxybenzoic acid (p-aminosalicylic acid, PAS), the synthetic challenge lies in selectively alkylating the phenolic hydroxyl group while leaving the amine available for later structural integration (protected as an amide) and preserving the carboxylic acid for final esterification into the API.

Causality in Synthetic Design

To achieve this, the protocol avoids direct O-alkylation of PAS, which would result in uncontrolled N-alkylation due to the high nucleophilicity of the primary amine. Instead, a three-stage self-validating workflow is employed:

  • N-Acetylation: The amine is protected using acetic anhydride. The resulting amide resonance significantly reduces nitrogen nucleophilicity.

  • Exhaustive Alkylation: The intermediate is reacted with 1-bromopropane in a polar aprotic solvent (DMF). Under basic conditions, both the phenol and the carboxylic acid are alkylated, yielding propyl 4-acetamido-2-propoxybenzoate. DMF is selected because it poorly solvates anions, leaving the phenoxide and carboxylate highly reactive for the SN2 displacement.

  • Selective Saponification: The aliphatic ester is kinetically much more susceptible to alkaline hydrolysis than the acetamido group. Mild saponification selectively cleaves the ester, regenerating the free carboxylic acid while leaving the ether and amide linkages intact.

Synthesis_Workflow A 4-Amino-2-hydroxybenzoic acid (PAS) B 4-Acetamido-2-hydroxybenzoic acid (N-Protected) A->B Ac2O, NaOAc Water, 15°C C Propyl 4-acetamido-2- propoxybenzoate (Di-alkylated Intermediate) B->C n-PrBr, K2CO3 DMF, 80°C D 4-Acetamido-2-propoxybenzoic acid (Target API Intermediate) C->D 1. NaOH / MeOH, 40°C 2. HCl (pH 2)

Caption: Synthesis pathway of 4-Acetamido-2-propoxybenzoic acid from PAS.

Experimental Protocols

Step 1: Synthesis of 4-Acetamido-2-hydroxybenzoic acid (Amine Protection)

Objective: Selectively protect the primary amine to prevent N-alkylation in subsequent steps.

Reagents:

  • 4-Amino-2-hydroxybenzoic acid (PAS): 15.3 g (0.10 mol)

  • Acetic Anhydride: 12.2 g (0.12 mol, 1.2 eq)

  • Sodium Acetate (Anhydrous): 8.2 g (0.10 mol, 1.0 eq)

  • Deionized Water: 100 mL

Procedure:

  • Suspend PAS and sodium acetate in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Cool the suspension to 10–15 °C using an ice-water bath.

  • Add acetic anhydride dropwise over 20 minutes, maintaining the internal temperature below 20 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Filter the resulting white precipitate under vacuum. Wash the filter cake with 3 × 30 mL of ice-cold water to remove residual acetic acid and sodium acetate.

  • Dry the solid in a vacuum oven at 50 °C for 12 hours.

Self-Validation (IPC 1): Perform TLC (Eluent: Dichloromethane/Methanol 9:1). The reaction is validated as complete when the highly polar PAS spot (lower Rf) completely disappears, replaced by a single, less polar spot corresponding to the N-acetylated product.

Step 2: Synthesis of Propyl 4-acetamido-2-propoxybenzoate (O-Alkylation)

Objective: Alkylate the phenolic hydroxyl group. The carboxylic acid is intentionally allowed to esterify to drive the reaction to completion and simplify purification.

Reagents:

  • 4-Acetamido-2-hydroxybenzoic acid: 19.5 g (0.10 mol)

  • 1-Bromopropane: 30.7 g (0.25 mol, 2.5 eq)

  • Potassium Carbonate (K₂CO₃, finely powdered): 41.4 g (0.30 mol, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 120 mL

Procedure:

  • Dissolve 4-acetamido-2-hydroxybenzoic acid in anhydrous DMF in a 500 mL flask.

  • Add finely powdered K₂CO₃. Stir the suspension for 15 minutes to facilitate deprotonation.

  • Add 1-bromopropane in a single portion.

  • Attach a reflux condenser and heat the mixture to 80 °C for 6 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred ice water.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 150 mL).

  • Wash the combined organic layers with brine (2 × 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester as a viscous oil or low-melting solid.

Self-Validation (IPC 2): Monitor via HPLC. The dual alkylation causes a massive shift in retention time (increased lipophilicity). The step is validated when the intermediate peak area is < 1.0%.

Step 3: Selective Saponification and Acidification

Objective: Hydrolyze the propyl ester back to the free carboxylic acid without cleaving the acetamido group.

Reagents:

  • Crude Propyl 4-acetamido-2-propoxybenzoate: ~27.9 g (assumed quantitative from Step 2)

  • Sodium Hydroxide (NaOH): 8.0 g (0.20 mol, 2.0 eq) dissolved in 40 mL water

  • Methanol: 100 mL

  • 2M Hydrochloric Acid (HCl): As needed for pH adjustment

Procedure:

  • Dissolve the crude ester from Step 2 in 100 mL of methanol.

  • Add the aqueous NaOH solution. Stir the mixture at 40 °C for 3 hours. (Note: Do not exceed 50 °C to prevent amide hydrolysis).

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Dilute the remaining aqueous residue with 100 mL of water and cool to 5 °C.

  • Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0.

  • Collect the massive white precipitate via vacuum filtration. Wash with cold water until the filtrate is pH neutral.

Self-Validation (IPC 3): The product will only precipitate when the carboxylate is fully protonated. A sudden, massive precipitation of white solid at pH ~3.5–2.0 acts as a visual confirmation of successful saponification and acidification.

Step 4: Purification (Recrystallization)
  • Suspend the crude 4-acetamido-2-propoxybenzoic acid in a 1:1 (v/v) mixture of Ethanol and Water.

  • Heat to reflux until complete dissolution is achieved.

  • Perform a hot filtration if insoluble particulates are present.

  • Allow the solution to cool slowly to room temperature, then chill to 4 °C for 4 hours to maximize crystal yield.

  • Filter the purified crystals, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven at 60 °C to constant weight.

Quantitative Data & Optimization Summaries

The choice of solvent and base during the O-alkylation step (Step 2) is the most critical parameter for maximizing yield. Table 1 summarizes the optimization data driving the protocol's parameters.

Table 1: Optimization of O-Alkylation Conditions

SolventBaseTemperature (°C)Time (h)IPC Conversion (%)Isolated Yield (%)
AcetoneK₂CO₃56 (Reflux)127265
DMF K₂CO₃ 80 6 >98 88
DMSOCs₂CO₃804>9991*

*Note: While DMSO/Cs₂CO₃ provides a marginally higher yield, DMF/K₂CO₃ is selected for the final protocol due to significantly superior cost-efficiency and easier aqueous workup.

Table 2: Analytical Specifications for Final Product

ParameterSpecification LimitAnalytical Methodology
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 164.0 – 168.0 °CCapillary Apparatus (USP <741>)
Chromatographic Purity ≥ 98.5% (Area %)RP-HPLC (UV detection at 254 nm)
Moisture Content ≤ 0.5% w/wKarl Fischer Titration (USP <921>)

Downstream Application: Propoxycaine Mechanism

To contextualize the importance of this intermediate, the following diagram illustrates the pharmacological pathway of the final Active Pharmaceutical Ingredient (API), Propoxycaine, which is synthesized by esterifying 4-acetamido-2-propoxybenzoic acid with 2-(diethylamino)ethanol, followed by amide deprotection.

MOA A Propoxycaine Hydrochloride (Final API) B Binds Voltage-Gated Na+ Channels (Intracellular Domain) A->B C Inhibits Na+ Ionic Flux B->C D Blocks Nerve Impulse Conduction (Loss of Sensation) C->D

Caption: Mechanism of action of Propoxycaine via voltage-gated sodium channel blockade.

References[1] 4-Acetamido-2-propoxybenzoic Acid CAS#: 2486-79-5, ChemicalBook,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5iMK6fw-RG4JALKWmbu1_HChZ1OVtbvI9T16wUeeK_UjN74hq1GUtAP9DG4Z2JJNSaxKUVBm0eEgIWNcK5WzGqt1qis6ENWKFG0Fh-rVgLVku5JrBqUskxV6-nX95JzHb1V7zYvp9vo0hkKGe3hRgV-4D9LKPFD2Wenzkd6v4PKOh[2] Propoxycaine | C16H26N2O3 | CID 6843 - PubChem - NIH, NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7tLxVaHTzT93mioX8LShnnq1RIh2YI3g6sxYsxKx_9fByl6OiYvViRk7QzJNPeKcLl2FAHlb95qg4j6R_wqnR3aTEkC9VpKSW3dTadErb4rN3MhVkZeqfnjy0q41DXFy2IQJxzHnHFwfWaoh987MW5g==[3] Synthesis of Local Anesthetics derived from aminobenzoic acid, QuimicaOrganica,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPMbFC81J-_l5gb5EslvfFy55UnhYJqmifl4IL0G0Ref30OtpbIQasLSlWb_XTrz-zmo1e8jfWYyImPocnfBBGjugHVBMh9__AsvFQxy2H3e8CWcmkbiSbI97zv98KoH-GS6IHS1peY4oCKyfcA7KyTYpfWIvdNy5aLJ66d-CEUjv1wRW1RTtKDg7rmFYBr6VHvr95IUoeJ7Bwq_3HsbpaKCz2t2h5lzmpLmyqLAXcfGlI6QkQ1x8XOw==

Sources

Application

Application Note: Quantitative Analysis of 4-Acetamido-2-propoxybenzoic Acid

This Application Note provides a comprehensive technical guide for the quantification of 4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5).[1] This compound is a critical process-related impurity and synthetic intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the quantification of 4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5).[1] This compound is a critical process-related impurity and synthetic intermediate in the manufacturing of the local anesthetic Propoxycaine , and a potential metabolite in pharmacokinetic studies.[1]

Introduction & Molecule Profile[1]

4-Acetamido-2-propoxybenzoic acid is the N-acetylated derivative of the hydrolytic metabolite of Propoxycaine.[1] Its quantification is essential in two contexts:

  • API Synthesis Control: It serves as a key intermediate (protected amine) or a degradation product in the synthesis of Propoxycaine Hydrochloride.[1]

  • Bioanalysis: It represents a Phase II metabolite (acetylation of the primary amine) following the hydrolysis of the parent ester drug.[1]

Physicochemical Properties
PropertyValueRelevance to Method Design
Molecular Formula C₁₂H₁₅NO₄Basis for Mass Spectrometry (MW 237.25 g/mol )
pKa (Acidic) ~4.1 (Carboxylic acid)Requires acidic mobile phase (pH < 3.[1]0) for retention on C18.[1]
LogP ~2.1Moderately lipophilic; suitable for Reversed-Phase LC.[1]
Solubility Soluble in MeOH, ACN, DMSO; Sparingly soluble in water (pH < 4).[1]Sample diluent should contain >50% organic solvent.[1]
UV Max ~270 nm, ~305 nmDual maxima allow sensitive UV detection.[1]

Analytical Strategy Overview

We define two distinct protocols based on the required sensitivity and matrix complexity.

  • Protocol A (HPLC-UV): For Quality Control (QC) of API and raw materials.[1] Focuses on robustness, linearity at high concentrations (0.5 – 100 µg/mL), and separation from the parent drug (Propoxycaine).[1]

  • Protocol B (LC-MS/MS): For Bioanalysis (Plasma/Urine) .[1] Focuses on high sensitivity (LLOQ < 5 ng/mL) and selectivity in complex matrices.[1]

Workflow Logic Diagram

AnalyticalWorkflow Sample Sample Source MatrixCheck Matrix Type? Sample->MatrixCheck API API / Raw Material MatrixCheck->API High Conc. Bio Plasma / Urine MatrixCheck->Bio Trace Level PrepA Dilution in Mobile Phase API->PrepA PrepB Protein Precipitation / SLE Bio->PrepB MethodA Protocol A: HPLC-UV (C18, pH 2.5) PrepA->MethodA MethodB Protocol B: LC-MS/MS (MRM Mode) PrepB->MethodB Result Quantification MethodA->Result MethodB->Result

Figure 1: Decision tree for selecting the appropriate analytical protocol.

Protocol A: HPLC-UV for API Impurity Profiling[1]

Objective: Quantify 4-Acetamido-2-propoxybenzoic acid as an impurity in Propoxycaine HCl API.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

    • Reasoning: A standard C18 provides sufficient hydrophobic retention.[1] The 3.5 µm particle size balances resolution and backpressure.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

    • Reasoning: Suppresses ionization of the carboxylic acid (COOH), ensuring the analyte is neutral and retained on the column.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 270 nm (Primary) and 254 nm (Secondary).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 4-Acetamido-2-propoxybenzoic acid reference standard in 10 mL of Methanol.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A:B (50:50).

  • Calibration Curve: Prepare serial dilutions from 0.5 µg/mL to 100 µg/mL.

System Suitability Criteria (USP <621>)
  • Tailing Factor: < 1.5

  • Theoretical Plates: > 5000

  • Resolution (Rs): > 2.0 between Analyte and Propoxycaine peak.[1]

  • RSD (n=6): < 2.0% for peak area.[1]

Protocol B: LC-MS/MS for Bioanalysis[1]

Objective: Trace quantification in plasma samples to support pharmacokinetic (PK) studies.

Sample Preparation (Protein Precipitation)
  • Why Precipitation? Liquid-Liquid Extraction (LLE) can be difficult due to the amphiphilic nature of the metabolite.[1] Protein precipitation is rapid and effective for this polarity.[1]

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., 4-Acetamidobenzoic acid-d3, 1 µg/mL in MeOH).

  • Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial with insert.

  • Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

Gradient:

  • 0.0-0.5 min: 5% B[1]

  • 0.5-3.0 min: 5% -> 95% B[1]

  • 3.0-4.0 min: 95% B[1]

  • 4.0-4.1 min: 5% B[1]

Mass Spectrometry Parameters (ESI Positive)

The analyte contains an amide and an ether, making it suitable for Positive Mode ESI ([M+H]+).[1]

  • Ion Source: Electrospray Ionization (ESI+).[1]

  • Precursor Ion: m/z 238.2 ([M+H]+).[1]

  • Quantifier Transition: 238.2 -> 196.1 (Loss of Acetyl group - CH2CO).[1]

    • Mechanism:[1][2][3][4] Cleavage of the amide bond is a common high-energy pathway.[1]

  • Qualifier Transition: 238.2 -> 154.1 (Loss of Propyl + Acetyl).[1]

MRM Table:

Compound Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
4-Acetamido-2-propoxybenzoic acid 238.2 196.1 30 22
238.2 154.1 30 35

| IS (d3-Analog) | 241.2 | 199.1 | 30 | 22 |[1]

Method Validation (ICH Q2(R1))

To ensure trustworthiness, the method must be validated against the following parameters:

Linearity & Range
  • Protocol A: Linear range 0.5 – 100 µg/mL (R² > 0.999).[1]

  • Protocol B: Linear range 1.0 – 1000 ng/mL (Weighted 1/x² regression).

Accuracy & Precision

Perform recovery studies at three levels (Low, Medium, High QC).

  • Acceptance: Mean recovery 85-115% (Bioanalysis) or 98-102% (API QC).[1]

  • Precision: CV < 15% (Bioanalysis) or < 2% (API QC).

Specificity (Interference Check)
  • Blank Matrix: Inject blank plasma/solvent to ensure no interference at the retention time (RT).[1]

  • Crosstalk: Inject high concentration of Propoxycaine (Parent) to ensure it does not fragment to the metabolite's mass channel (unlikely due to mass difference, but Propoxycaine [M+H]+ = 295.2, so no direct isobaric overlap).

Troubleshooting & Expert Tips

  • Peak Tailing: If the peak tails significantly in Protocol A, it is likely due to the free carboxylic acid interacting with silanols.[1] Action: Increase buffer concentration (up to 25mM Phosphate) or switch to a "Polar Embedded" C18 column (e.g., Waters SymmetryShield).

  • Carryover: The acetamido group can sometimes cause sticky adsorption in the injector needle.[1] Action: Use a needle wash solution of 50:50 MeOH:Water + 0.1% Formic Acid.[1]

  • Stability: The propoxy ether linkage is stable, but the amide can hydrolyze under strong acidic/basic stress over time.[1] Action: Store stock solutions at -20°C and processed samples at 4°C (autosampler) for no more than 24 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9834209, Benzoic acid, 4-amino-2-propoxy-. Retrieved from [Link][1]

  • ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Wang, S., et al. (2020).Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Method

Application Note: 4-Acetamido-2-propoxybenzoic Acid as a Structural Probe and Synthetic Intermediate in NaV Channel Blocker Development

Strategic Context in Medicinal Chemistry 4-Acetamido-2-propoxybenzoic acid (CAS#: 2486-79-5) is a highly specialized research chemical utilized primarily as a synthetic building block in the development of para-aminobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Medicinal Chemistry

4-Acetamido-2-propoxybenzoic acid (CAS#: 2486-79-5) is a highly specialized research chemical utilized primarily as a synthetic building block in the development of para-aminobenzoic acid (PABA) ester-type local anesthetics, most notably propoxycaine[1]. In preclinical drug development, modifying the PABA scaffold allows researchers to fine-tune the lipophilicity, receptor affinity, and pharmacokinetic profile of voltage-gated sodium channel (NaV) blockers[2].

The presence of the acetamido (N-acetyl) group on this benzoic acid derivative is not merely a structural anomaly; it is a vital synthetic protection strategy. During the esterification of the benzoic acid moiety with an amino alcohol, a free para-amino group would act as a competing nucleophile, leading to unwanted amidation, self-polymerization, or complex side reactions. By utilizing 4-acetamido-2-propoxybenzoic acid, researchers ensure regioselective O-esterification, preserving the integrity of the aromatic amine for later deprotection.

Pharmacological Mechanism of Target Derivatives

Derivatives synthesized from this protected precursor exert their primary pharmacological effects by binding to the intracellular pore of voltage-gated sodium channels[2]. The mechanism requires the synthesized molecule to cross the axonal lipid bilayer in its uncharged (free base) form. Once exposed to the slightly acidic intracellular environment, the tertiary amine of the ester side-chain becomes protonated. This cationic form binds securely to the NaV channel's alpha subunit, physically occluding the transmembrane pore and halting the Na+ influx necessary for action potential propagation[3].

NaV_Blockade A 4-Acetamido-2-propoxybenzoic acid (Protected Precursor) B Esterification & Deprotection A->B C Propoxycaine (Active PABA Ester) B->C D Diffusion across Axonal Membrane C->D E Intracellular Ionization (Protonation) D->E F Binding to NaV Channel (Intracellular Pore) E->F G Inhibition of Na+ Influx (Anesthetic Effect) F->G

Figure 1: Pharmacological pathway from the synthetic precursor to in vivo NaV channel blockade.

Synthetic Workflow and Experimental Protocols

To convert 4-acetamido-2-propoxybenzoic acid into an active NaV blocker, a rigorous two-step sequence is required: Activation/Esterification followed by Deprotection.

Synthetic_Workflow N1 4-Acetamido-2-propoxybenzoic acid (Starting Material) N2 Thionyl Chloride (SOCl2) Reflux, 2h N1->N2 N3 Acid Chloride Intermediate N2->N3 Chlorination N4 2-Diethylaminoethanol TEA, DCM, 0°C to RT N3->N4 N5 Protected Ester (Intermediate) N4->N5 Esterification N6 HCl (aq) / Ethanol Reflux, 4h N5->N6 N7 Propoxycaine Hydrochloride (Final Product) N6->N7 Deacetylation

Figure 2: Step-by-step synthetic workflow from 4-Acetamido-2-propoxybenzoic acid to Propoxycaine.

Protocol I: Regioselective Esterification via Acid Chloride Activation

Causality & Design: Direct Fischer esterification with amino alcohols often yields poor conversions because the basicity of the alcohol neutralizes the acid catalyst. Therefore, the protocol activates the carboxylic acid to an acyl chloride using thionyl chloride (SOCl2). The acetamido group remains highly stable under these specific chlorination conditions.

Materials:

  • 4-Acetamido-2-propoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl2) (3.0 eq)

  • 2-Diethylaminoethanol (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Suspend 4-acetamido-2-propoxybenzoic acid in anhydrous DCM under an inert N2 atmosphere. Add SOCl2 dropwise at 0°C to control the exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 40°C) for 2 hours. Self-Validating Checkpoint: The evolution of HCl and SO2 gas will visibly cease when the conversion to the acid chloride is complete. The suspension will turn into a clear solution.

  • Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride as a viscous oil. Critical Note: Do not expose this intermediate to ambient moisture to prevent spontaneous hydrolysis back to the starting material.

  • Coupling: Redissolve the acid chloride in anhydrous DCM and cool to 0°C. Add a pre-mixed solution of 2-diethylaminoethanol and TEA dropwise. (TEA acts as an acid scavenger to neutralize the generated HCl, preventing the protonation of the amino alcohol which would otherwise destroy its nucleophilicity).

  • Workup: Stir the reaction at room temperature for 4 hours. Wash the organic layer with saturated NaHCO3 (to remove any unreacted acid) and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo to yield the protected ester intermediate.

Protocol II: Acid-Catalyzed Deacetylation

Causality & Design: The acetyl protecting group must be removed to restore the para-amino functionality, which is essential for the hydrogen-bonding interactions within the NaV channel pore[2]. Acidic hydrolysis is strictly preferred over basic hydrolysis to prevent the unwanted saponification (cleavage) of the newly formed ester bond.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the protected ester intermediate in a 1:1 volumetric mixture of Ethanol and 2M HCl (aq).

  • Reflux: Heat the solution to 80°C for 4-6 hours. Self-Validating Checkpoint: Monitor the reaction via TLC (Silica gel, EtOAc/Hexane 1:1). The reaction is complete when the starting material spot disappears, replaced by a more polar spot representing the free amine.

  • Neutralization & Extraction: Cool the mixture to room temperature. Carefully adjust the aqueous phase to pH 9.0 using 1M NaOH (aq) to free-base the product. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Salt Formation (Optional but Recommended): Dry the combined organic layers and evaporate. The resulting oil is the free base of the local anesthetic. To stabilize the compound for biological assays, precipitate it as a hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product until a white precipitate forms.

Analytical Characterization & Data Presentation

To ensure the integrity of the synthesis and to evaluate the structural properties of the derivatives, physicochemical parameters must be rigorously tracked. The table below summarizes the theoretical and experimental shifts observed during the transformation from the protected intermediate to the active NaV blocker.

Compound StageChemical NameMolecular Weight ( g/mol )Role in ResearchKey NMR Marker (1H NMR)NaV Channel Activity
Starting Material 4-Acetamido-2-propoxybenzoic acid237.25Protected PrecursorSinglet at ~2.1 ppm (Acetyl -CH3)Inactive
Intermediate 2-Diethylaminoethyl 4-acetamido-2-propoxybenzoate336.43Protected EsterTriplet at ~4.4 ppm (Ester -CH2-O)Weak / Negligible
Final Product Propoxycaine (Free Base)294.39Active PABA Ester DrugBroad singlet at ~4.0 ppm (Free -NH2)Potent Blocker

Table 1: Physicochemical and analytical tracking of the synthesis of Propoxycaine from 4-Acetamido-2-propoxybenzoic acid.

References

  • ChemicalBook. "4-Acetamido-2-propoxybenzoic Acid CAS#: 2486-79-5.
  • PubChem. "Propoxycaine | C16H26N2O3 | CID 6843 - Mechanism of Action." National Center for Biotechnology Information.
  • ChemicalBook. "Procaine CAS#: 59-46-1 - Sodium Channel Blocker Properties.

Sources

Application

Application Note: Preclinical Experimental Design for 4-Acetamido-2-propoxybenzoic Acid (APA)

Executive Summary & Scientific Rationale This guide details the in vivo experimental design for 4-Acetamido-2-propoxybenzoic acid (APA) . While historically identified as a synthesis intermediate for the local anesthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the in vivo experimental design for 4-Acetamido-2-propoxybenzoic acid (APA) . While historically identified as a synthesis intermediate for the local anesthetic Propoxycaine [1], APA possesses a pharmacophore combining the N-acetyl moiety of Acedoben (4-acetamidobenzoic acid) with an ortho-alkoxy group.[1]

From a medicinal chemistry perspective, this structure suggests three potential biological profiles that drive the experimental design:

  • Metabolite/Impurity Qualification: As a potential hydrolysis and acetylation product of propoxycaine, its systemic safety profile must be established.[1]

  • Analgesic/Anti-inflammatory Activity: The structural similarity to salicylates and acetamidophenols warrants screening for COX-independent analgesia.[1]

  • Immunomodulation: As a lipophilic analog of Acedoben (a component of Inosine Pranobex), APA may exhibit immunomodulatory properties [2].[1]

This protocol prioritizes Pharmacokinetic (PK) Profiling and Safety Pharmacology , followed by Efficacy Screening for analgesia.[1]

Formulation & Vehicle Strategy

APA is a lipophilic weak acid.[1] Direct dissolution in saline will likely fail, leading to precipitation in vivo and erratic bioavailability.[1]

Optimized Vehicle Protocol

Target Concentration: 10 mg/mL (for 100 mg/kg dosing at 10 mL/kg).[1]

ComponentPercentage (v/v)FunctionRationale
DMSO 5%Co-solventSolubilizes the lipophilic aromatic ring.[1]
PEG 400 40%Co-solventPrevents precipitation upon dilution.[1]
Tween 80 5%SurfactantStabilizes the suspension/emulsion.[1]
Saline (0.9%) 50%DiluentMaintains isotonicity.[1]

Preparation Steps:

  • Weigh APA accurately.[1]

  • Dissolve completely in DMSO (vortex/sonicate).

  • Add PEG 400 and vortex.[1]

  • Add Tween 80 and vortex.[1]

  • Slowly add Saline while stirring.

  • Critical Step: Adjust pH to 7.4 using 1N NaOH. The carboxylic acid moiety requires ionization to remain soluble in the aqueous phase.[1]

Workflow Visualization

The following diagram outlines the logical flow from formulation to endpoint analysis, highlighting the bifurcation between PK and PD workflows.

ExperimentalDesign cluster_InVivo In Vivo Phase Compound 4-Acetamido-2- propoxybenzoic Acid Formulation Formulation (DMSO/PEG/Saline pH 7.4) Compound->Formulation GroupA Group A: PK (Rat/Mouse) Formulation->GroupA GroupB Group B: Efficacy (Inflammation/Pain) Formulation->GroupB Sampling Microsampling (Plasma/Tissue) GroupA->Sampling 0.25, 0.5, 1, 2, 4, 8, 24h Readout Behavioral/Histological Endpoints GroupB->Readout Writhing/ Edema Analysis LC-MS/MS Quantification Sampling->Analysis

Figure 1: Integrated workflow for PK/PD evaluation of APA.

Protocol A: Pharmacokinetic Profiling (PK)

Before efficacy testing, you must define the Bioavailability (F%) and Half-life (t1/2) .[1]

Species: Sprague-Dawley Rats (Male, n=3 per route).[1] Dose: 5 mg/kg (IV) and 20 mg/kg (PO).[1]

Step-by-Step Methodology
  • Catheterization: Use jugular vein cannulated (JVC) rats for stress-free serial sampling.[1]

  • Dosing:

    • IV Bolus: Administer via tail vein (if not JVC) or cannula flush.[1]

    • Oral Gavage:[1] Administer using a flexible feeding needle.[1]

  • Sampling Timepoints: Pre-dose, 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Blood Processing: Collect 200 µL blood into K2EDTA tubes. Centrifuge at 4000g for 10 min at 4°C. Harvest plasma.

  • Bioanalysis (LC-MS/MS):

    • Internal Standard: Diclofenac or 4-acetamidobenzoic acid-d3.[1]

    • Column: C18 Reverse Phase.[1]

    • Transition: Monitor parent ion [M-H]- (Negative mode often better for benzoic acids).[1]

Data Output Table:

ParameterUnitDefinitionSignificance
Cmax ng/mLPeak ConcentrationToxicity threshold indicator.[1]
Tmax hTime to PeakAbsorption rate (PO).[1]
AUC(0-inf) ng*h/mLTotal ExposureMeasure of systemic burden.[1]
F% %Bioavailability(AUC_po / Dose_po) / (AUC_iv / Dose_iv).

Protocol B: Analgesic & Anti-inflammatory Screening[1]

Given the structural relationship to Propoxycaine (anesthetic) and Acedoben (immunomodulator), a Acetic Acid Writhing Test is the primary screen.[1] It detects both peripheral anti-inflammatory analgesia and central mechanisms.[1]

Experimental Design
  • Animals: ICR Mice (Male, 25-30g), n=8/group.[1]

  • Positive Control: Indomethacin (10 mg/kg) or Acetylsalicylic Acid (100 mg/kg).[1]

  • Negative Control: Vehicle alone.

  • Test Groups: APA at 30, 100, 300 mg/kg (PO).[1]

Procedure
  • Acclimatization: Habituate mice to the testing chamber for 30 mins.

  • Pre-treatment: Administer APA or Vehicle orally 60 minutes prior to challenge (based on estimated Tmax).

  • Challenge: Intraperitoneal (IP) injection of 0.6% acetic acid solution (10 mL/kg).

  • Observation: Immediately place mouse in a transparent observation box.[1]

  • Scoring: Count the number of "writhes" (abdominal constriction + hind limb stretching) for 20 minutes, starting 5 minutes post-injection.

Calculation of Inhibition

[1]

Protocol C: Metabolic Stability & Safety (MIST)

If APA is being studied as a metabolite of Propoxycaine, you must map its downstream fate.[1] The acetamido group is susceptible to deacetylation by amidases, regenerating the primary amine (potential toxicity risk).[1]

Metabolism cluster_Tox Toxicity Risks Propoxycaine Propoxycaine (Parent Drug) APA 4-Acetamido-2- propoxybenzoic Acid Propoxycaine->APA Hydrolysis + N-Acetylation Deacetylated 4-Amino-2- propoxybenzoic Acid APA->Deacetylated Amidase (Deacetylation) Glucuronide Acyl-Glucuronide (Reactive Metabolite) APA->Glucuronide UGTs (Conjugation) Allergic Potential Allergic Potential Deacetylated->Allergic Potential Idiosyncratic DILI Idiosyncratic DILI Glucuronide->Idiosyncratic DILI

Figure 2: Potential metabolic activation pathways for APA.[1]

Safety Assay: Glutathione (GSH) Trapping To test for reactive acyl-glucuronides or quinone-imine intermediates:

  • Incubate APA (10 µM) with Human Liver Microsomes (HLM) + NADPH + UDPGA + GSH (5 mM) .[1]

  • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (GSH adduct).[1]

  • Interpretation: Presence of GSH adducts indicates bioactivation and potential hepatotoxicity risks [3].[1]

References

  • PubChem. (n.d.).[1] Acedoben (4-acetamidobenzoic acid) Compound Summary. Retrieved from [Link][1]

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).[1] Propoxycaine - Compound Summary. PubChem.[1] Retrieved from [Link][1]

Sources

Method

The Strategic Utility of 4-Acetamido-2-propoxybenzoic Acid in Complex Organic Synthesis

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the strategic selection of intermediates is paramount to the development of efficient, scalable, and robu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the strategic selection of intermediates is paramount to the development of efficient, scalable, and robust synthetic routes. 4-Acetamido-2-propoxybenzoic acid emerges as a highly valuable, yet often overlooked, intermediate. Its unique structural features—a protected aniline, an activating ether linkage, and a carboxylic acid handle—provide a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of 4-acetamido-2-propoxybenzoic acid, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Key Compounds

A comprehensive understanding of the physical and chemical properties of all reactants, intermediates, and final products is fundamental to successful synthesis. The table below summarizes key data for the compounds involved in the synthetic pathway to and from 4-acetamido-2-propoxybenzoic acid.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Aminosalicylic acid65-49-6C₇H₇NO₃153.14White to beige powder150-151
4-Acetamido-2-hydroxybenzoic acid50-86-2C₉H₉NO₄195.17White to off-white powder or crystals[1][2]220-232 (decomp)[2]
4-Acetamido-2-propoxybenzoic acid (Not available)C₁₂H₁₅NO₄237.25(Predicted) White to off-white solid(Not available)
4-Amino-2-propoxybenzoic acid2486-79-5C₁₀H₁₃NO₃195.21(Predicted) Solid(Not available)
Propoxycaine hydrochloride550-83-4C₁₆H₂₇ClN₂O₃330.85Solid[3](Not available)

Synthetic Workflow Overview

The synthesis of 4-acetamido-2-propoxybenzoic acid and its subsequent conversion to a key pharmaceutical precursor involves a logical three-step sequence. This workflow is designed to protect reactive functional groups, introduce the desired propoxy moiety, and then deprotect to reveal the final intermediate for further elaboration.

G cluster_0 Synthesis of the Intermediate cluster_1 Application in API Synthesis 4-Aminosalicylic_acid 4-Aminosalicylic acid Acetylation Acetylation 4-Aminosalicylic_acid->Acetylation 4-Acetamido-2-hydroxybenzoic_acid 4-Acetamido-2-hydroxybenzoic acid Acetylation->4-Acetamido-2-hydroxybenzoic_acid Williamson_Ether_Synthesis Williamson Ether Synthesis 4-Acetamido-2-hydroxybenzoic_acid->Williamson_Ether_Synthesis Target_Intermediate 4-Acetamido-2-propoxybenzoic acid Williamson_Ether_Synthesis->Target_Intermediate Deacetylation Deacetylation Target_Intermediate->Deacetylation 4-Amino-2-propoxybenzoic_acid 4-Amino-2-propoxybenzoic acid Deacetylation->4-Amino-2-propoxybenzoic_acid Esterification Esterification 4-Amino-2-propoxybenzoic_acid->Esterification Propoxycaine Propoxycaine Esterification->Propoxycaine

Caption: Synthetic pathway from 4-Aminosalicylic acid to Propoxycaine.

Application Note 1: Synthesis of 4-Acetamido-2-propoxybenzoic acid

Part A: N-Acetylation of 4-Aminosalicylic Acid

The initial step involves the protection of the highly reactive amino group of 4-aminosalicylic acid as an acetamide. This is a crucial maneuver to prevent unwanted side reactions during the subsequent etherification of the phenolic hydroxyl group. The acetamide group is stable under the basic conditions of the Williamson ether synthesis and can be readily removed in a later step.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 15.3 g (0.1 mol) of 4-aminosalicylic acid in 100 mL of water.

  • Reagent Addition: While stirring, add 12.3 mL (0.13 mol) of acetic anhydride to the suspension.

  • Reaction Conditions: Heat the mixture to 90-100 °C with continuous stirring for 30 minutes. The suspension will gradually dissolve as the reaction proceeds.

  • Workup and Isolation: Cool the reaction mixture in an ice bath. The product, 4-acetamido-2-hydroxybenzoic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C.

  • Purity and Yield: The expected yield is typically high, in the range of 90-95%. The purity can be assessed by melting point determination and thin-layer chromatography (TLC).[4]

Part B: O-Alkylation via Williamson Ether Synthesis

With the amino group protected, the phenolic hydroxyl can be selectively alkylated to introduce the propoxy group. The Williamson ether synthesis is the method of choice for this transformation, involving the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[5][6]

Protocol:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 19.5 g (0.1 mol) of 4-acetamido-2-hydroxybenzoic acid in 200 mL of anhydrous dimethylformamide (DMF).

  • Base Addition: Add 27.6 g (0.2 mol) of anhydrous potassium carbonate to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group.

  • Alkylating Agent Addition: Heat the mixture to 80 °C. Slowly add 14.8 g (0.12 mol) of 1-bromopropane from the dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: Maintain the reaction temperature at 80-90 °C and monitor the progress of the reaction by TLC (a typical eluent system would be a mixture of ethyl acetate and hexane). The reaction is generally complete within 4-6 hours.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-water. Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid. The product, 4-acetamido-2-propoxybenzoic acid, will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the solid from an ethanol/water mixture to obtain the pure product.

Application Note 2: Utilization in the Synthesis of Propoxycaine

4-Acetamido-2-propoxybenzoic acid is a key intermediate in the synthesis of the local anesthetic Propoxycaine.[7] The synthetic route involves the deacetylation of the intermediate followed by esterification.

Part A: Deacetylation to 4-Amino-2-propoxybenzoic acid

The removal of the acetyl protecting group is typically achieved by acid or base-catalyzed hydrolysis. Acidic hydrolysis is often preferred in this case to avoid potential hydrolysis of the desired ester product in subsequent steps.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 23.7 g (0.1 mol) of 4-acetamido-2-propoxybenzoic acid in 100 mL of 10% aqueous hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer detectable.

  • Workup and Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product, 4-amino-2-propoxybenzoic acid, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC analysis.

Part B: Esterification to Propoxycaine

The final step in the synthesis of Propoxycaine is the esterification of the carboxylic acid group of 4-amino-2-propoxybenzoic acid with 2-(diethylamino)ethanol.

Protocol:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 19.5 g (0.1 mol) of 4-amino-2-propoxybenzoic acid in 150 mL of anhydrous toluene.

  • Activating Agent: Add 13.1 g (0.11 mol) of thionyl chloride dropwise at room temperature. The mixture is then heated to reflux for 1 hour to form the acyl chloride intermediate. Excess thionyl chloride and solvent are removed under reduced pressure.

  • Ester Formation: The crude acyl chloride is redissolved in 100 mL of anhydrous toluene. A solution of 12.9 g (0.11 mol) of 2-(diethylamino)ethanol in 50 mL of anhydrous toluene is added dropwise at 0 °C.

  • Reaction Completion and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation and Salt Formation: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the free base of Propoxycaine. For pharmaceutical use, the free base is dissolved in isopropanol and treated with a stoichiometric amount of hydrochloric acid in isopropanol to precipitate Propoxycaine hydrochloride.[8]

  • Final Purification: The hydrochloride salt is collected by filtration, washed with cold isopropanol, and dried under vacuum.

Logical Relationship Diagram

G cluster_synthesis Synthesis of Intermediate cluster_application Application Start 4-Aminosalicylic Acid Protect Protect Amino Group (Acetylation) Start->Protect Protected 4-Acetamido-2-hydroxybenzoic Acid Protect->Protected Alkylate Add Propoxy Group (Williamson Ether Synthesis) Protected->Alkylate Intermediate 4-Acetamido-2-propoxybenzoic Acid Alkylate->Intermediate Deprotect Deprotect Amino Group (Deacetylation) Intermediate->Deprotect API_Precursor 4-Amino-2-propoxybenzoic Acid Deprotect->API_Precursor Couple Couple with Sidechain (Esterification) API_Precursor->Couple API Active Pharmaceutical Ingredient (Propoxycaine) Couple->API

Caption: Logical flow from starting material to final API.

Conclusion

4-Acetamido-2-propoxybenzoic acid serves as an exemplary intermediate that, through a series of well-established and reliable chemical transformations, provides access to more complex and pharmaceutically relevant molecules. The strategic use of protecting groups and the precise execution of fundamental reactions like the Williamson ether synthesis are key to the successful utilization of this versatile building block. The protocols outlined in this guide are designed to be robust and scalable, providing a solid foundation for researchers and process chemists to build upon in their synthetic endeavors.

References

  • NIST. (n.d.). Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Propoxycaine hydrochloride. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester (CAS 86-43-1). Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-amino-2-propoxy-. Retrieved from [Link]

  • Stenutz. (n.d.). 4-amino-2-propoxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023, December 18). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). CID 168312114. Retrieved from [Link]

  • Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate).
  • Organic Syntheses. (n.d.). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the. Retrieved from [Link]

  • Istrati, D. I., et al. (2014).
  • 001CHEMICAL. (n.d.). CAS No. 5438-19-7, 4-Propoxybenzoic acid. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2021, August 16). 10.6: Williamson Ether Synthesis. In Chemistry LibreTexts. Retrieved from [Link]

  • Das, J. P., et al. (2019). Approaches for the N‐acetylation of anilines.
  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). In Chemistry LibreTexts. Retrieved from [Link]

  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 313–316.
  • Veeprho. (n.d.). 2-(Diethylamino)ethyl 4-propoxybenzoate | CAS 15788-85-9. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Propoxybenzoic acid (CAS 5438-19-7). Retrieved from [Link]

  • Google Patents. (n.d.). CN102701965A - Preparation method of 4-acetylbenzoic acid.
  • Bobbitt, J. M., et al. (2013). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions.
  • Organic Syntheses. (n.d.). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the. Retrieved from [Link]

Sources

Application

Introduction: Unveiling the Therapeutic Potential of 4-Acetamido-2-propoxybenzoic acid

An Application Note and Protocols for the Development of Assays with 4-Acetamido-2-propoxybenzoic acid 4-Acetamido-2-propoxybenzoic acid is a novel small molecule with a chemical structure suggestive of anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocols for the Development of Assays with 4-Acetamido-2-propoxybenzoic acid

4-Acetamido-2-propoxybenzoic acid is a novel small molecule with a chemical structure suggestive of anti-inflammatory and analgesic properties. Its core benzoic acid scaffold, coupled with acetamido and propoxy functional groups, bears resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs). This structural analogy provides a strong rationale for investigating its potential as a modulator of key inflammatory pathways.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the systematic evaluation of 4-Acetamido-2-propoxybenzoic acid, from initial in vitro enzyme inhibition studies to cell-based functional assays and preliminary pharmacokinetic profiling. The protocols herein are designed to be self-validating, offering a robust starting point for your research endeavors.

Hypothesized Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for the majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, existing as two main isoforms, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][2] Based on its chemical structure, we hypothesize that 4-Acetamido-2-propoxybenzoic acid exerts its biological effects through the inhibition of one or both COX isoforms.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Stimuli (e.g., Cytokines) cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandins (e.g., PGE2) & Thromboxanes pgh2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation

Caption: Hypothesized Cyclooxygenase (COX) Signaling Pathway.

Part 1: In Vitro Characterization of COX Inhibition

The initial step in evaluating our hypothesis is to determine the direct inhibitory effect of 4-Acetamido-2-propoxybenzoic acid on purified COX-1 and COX-2 enzymes. This allows for the determination of the compound's potency (IC50) and selectivity.

Protocol 1.1: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes.[2] The peroxidase component reduces PGG2 to PGH2, and this activity can be monitored by the oxidation of a chromogenic substrate.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

  • 4-Acetamido-2-propoxybenzoic acid (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare serial dilutions of 4-Acetamido-2-propoxybenzoic acid and reference inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the following to each well:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of either COX-1 or COX-2 enzyme solution.

    • For background wells, add 10 µL of Assay Buffer instead of the enzyme.[2]

  • Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For 100% enzyme activity control wells, add 10 µL of the solvent.

  • Incubate the plate at 25°C for 5 minutes.

  • Add 20 µL of the TMPD solution to each well.

  • Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to all wells.

  • Incubate the plate for 5 minutes at 25°C.

  • Read the absorbance at 590 nm using a microplate reader.[3]

Data Analysis:

  • Subtract the absorbance of the background wells from all other wells.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of 100% activity control - Absorbance of test sample) / Absorbance of 100% activity control] x 100

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4-Acetamido-2-propoxybenzoic acid15.20.819
Celecoxib (Reference)10.50.05210
SC-560 (Reference)0.0096.30.0014
Table 1: Hypothetical quantitative data for in vitro COX inhibition.

Part 2: Cell-Based Assays for Anti-Inflammatory Activity

Cell-based assays provide a more physiologically relevant context to assess the compound's efficacy by accounting for cell permeability and metabolism.

Cell_Based_Workflow start Culture and Seed Cells (e.g., RAW 264.7 Macrophages) treat Pre-treat with 4-Acetamido-2-propoxybenzoic acid start->treat stimulate Stimulate with LPS or TNF-α treat->stimulate endpoint1 Measure PGE2 Production (ELISA) stimulate->endpoint1 endpoint2 Assess NF-κB Activity (Luciferase Reporter Assay) stimulate->endpoint2 endpoint3 Quantify Cytokine Release (TNF-α, IL-6 ELISA) stimulate->endpoint3

Caption: General workflow for cell-based anti-inflammatory assays.

Protocol 2.1: Measurement of Prostaglandin E2 (PGE2) Production

This assay quantifies the production of PGE2, a major pro-inflammatory prostaglandin, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • 4-Acetamido-2-propoxybenzoic acid

  • Lipopolysaccharide (LPS)

  • PGE2 ELISA Kit[4]

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of 4-Acetamido-2-propoxybenzoic acid. Incubate for 1-2 hours.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include unstimulated and vehicle-treated controls.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.[5][6]

Data Analysis:

  • Generate a standard curve for PGE2.

  • Calculate the concentration of PGE2 in each sample.

  • Determine the IC50 value of 4-Acetamido-2-propoxybenzoic acid for PGE2 production.

Protocol 2.2: NF-κB Luciferase Reporter Assay

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[7] This assay measures the ability of the test compound to inhibit NF-κB activation.

Materials:

  • HEK293 or similar cell line stably transfected with an NF-κB luciferase reporter construct

  • 4-Acetamido-2-propoxybenzoic acid

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of 4-Acetamido-2-propoxybenzoic acid. Incubate for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 20 ng/mL final concentration).[7]

  • Incubate for 6-8 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the assay kit manufacturer's protocol.[8][9]

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

  • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Protocol 2.3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol measures the inhibitory effect of the compound on the release of key pro-inflammatory cytokines, TNF-α and Interleukin-6 (IL-6), from activated immune cells.

Materials:

  • RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)

  • 4-Acetamido-2-propoxybenzoic acid

  • LPS

  • Human or murine TNF-α and IL-6 ELISA Kits[10][11]

Procedure:

  • Seed cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of 4-Acetamido-2-propoxybenzoic acid for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL).

  • Incubate for 24 hours.

  • Collect the supernatants and measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's instructions.[12]

Data Analysis:

  • Calculate the cytokine concentrations from the standard curves.

  • Determine the IC50 values for the inhibition of TNF-α and IL-6 production.

AssayIC50 (µM)
PGE2 Production Inhibition1.5
NF-κB Activity Inhibition5.8
TNF-α Release Inhibition7.2
IL-6 Release Inhibition9.1
Table 2: Hypothetical quantitative data for cell-based assays.

Part 3: Preliminary Pharmacokinetic Profiling

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial in drug development.

ADME_Workflow start 4-Acetamido-2-propoxybenzoic acid pampa Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA) start->pampa microsomes Metabolism: Liver Microsomal Stability Assay start->microsomes lcms Analysis by LC-MS/MS pampa->lcms microsomes->lcms

Caption: Workflow for preliminary ADME profiling.

Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free method to predict the passive permeability of a compound across the gastrointestinal tract.[13]

Materials:

  • PAMPA plate sandwich (donor and acceptor plates)

  • Lipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • 4-Acetamido-2-propoxybenzoic acid

  • LC-MS/MS system for quantification

Procedure:

  • Coat the filter of the donor plate with the lipid solution.

  • Add the test compound solution to the donor wells.

  • Fill the acceptor wells with buffer.

  • Assemble the PAMPA sandwich and incubate with gentle shaking for a specified time (e.g., 5 hours).[14]

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where V_D and V_A are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.[15]

Protocol 3.2: In Vitro Metabolic Stability using Liver Microsomes

This assay assesses the susceptibility of the compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.[16][17]

Materials:

  • Human or rat liver microsomes[18]

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • 4-Acetamido-2-propoxybenzoic acid

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound with liver microsomes in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction at each time point by adding cold acetonitrile.

  • Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound by LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) as (k * incubation volume) / (microsomal protein amount).[18]

ParameterResult
PAMPA Permeability (Papp, 10⁻⁶ cm/s)12.5 (High)
In Vitro Half-life (t½, minutes)45 (Moderate)
Intrinsic Clearance (CLint, µL/min/mg)15.4 (Low to Moderate)
Table 3: Hypothetical preliminary pharmacokinetic data.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of 4-Acetamido-2-propoxybenzoic acid as a potential anti-inflammatory agent. By systematically evaluating its effects on COX enzymes, inflammatory signaling pathways in cells, and its basic pharmacokinetic properties, researchers can build a robust data package to guide further preclinical development.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved March 7, 2026, from [Link]

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved March 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved March 7, 2026, from [Link]

  • Bio-protocol. (n.d.). Luciferase reporter assay for NF-κB. Retrieved March 7, 2026, from [Link]

  • Gajula, S. N. R., & Thatisetti, S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. DOI: 10.5772/intechopen.107567. Available from: [Link]

  • Bowdish Lab. (2012, July 11). NF-KB LUCIFERASE ASSAY. Retrieved March 7, 2026, from [Link]

  • Chemsrc. (2025, August 20). 4-Acetamidobenzoic acid Biological Activity. Retrieved March 7, 2026, from [Link]

  • Knight, J. S., & Sharma, S. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60613. DOI: 10.3791/60613. Available from: [Link]

  • Chun, K. S., & Surh, Y. J. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 272, 237-246. Available from: [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved March 7, 2026, from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved March 7, 2026, from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved March 7, 2026, from [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. Retrieved from [Link]

  • Obach, R. S. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.7. DOI: 10.1002/0471141755.ph0707s24. Available from: [Link]

  • Gajula, S. N. R. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes [PDF]. ResearchGate. Available from: [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved March 7, 2026, from [Link]

  • Assay Genie. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit (UNES00024). Retrieved March 7, 2026, from [Link]

  • Ballo, M., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(2), 34-42. Available from: [Link]

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Method

Application Note: Safe Handling, Solubilization, and Disposal of 4-Acetamido-2-propoxybenzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6] 4-Acetamido-2-propoxybenzoic acid is a specialized benzoic acid derivative, structurally characterized by an acetamido group at the para position and a propoxy ether...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Acetamido-2-propoxybenzoic acid is a specialized benzoic acid derivative, structurally characterized by an acetamido group at the para position and a propoxy ether linkage at the ortho position relative to the carboxylic acid. It is primarily encountered in pharmaceutical research as:

  • A key impurity or degradation product of the local anesthetic Propoxycaine .

  • A synthetic intermediate in the development of substituted benzamides and liquid crystal polymers.

  • A metabolic reference standard for pharmacokinetic studies involving para-aminobenzoic acid (PABA) analogs.

Technical Note on Identity: Researchers must distinguish this compound from its deacetylated precursor, 4-amino-2-propoxybenzoic acid (CAS 2486-79-5). Commercial catalogs often conflate the two; however, the target compound contains an N-acetyl moiety (


) which significantly alters its solubility and pKa profile compared to the free amine.
Chemical Identity Table
ParameterDetail
Chemical Name 4-Acetamido-2-propoxybenzoic acid
Synonyms N-Acetyl-4-amino-2-propoxybenzoic acid; 4-(Acetylamino)-2-propoxybenzoic acid
Molecular Formula

Molecular Weight ~237.25 g/mol
Core Structure Benzoic acid scaffold with ortho-propoxy and para-acetamido substituents
Physical State White to off-white crystalline solid
Predicted pKa ~3.5–4.0 (Carboxylic acid)

Health, Safety, and Environmental (HSE) Profile

Expert Insight: As a specific intermediate, comprehensive toxicological data (LD50) is often unavailable. Therefore, safety protocols must be derived via Read-Across Methodology using the structurally similar 4-acetamidobenzoic acid (Acedoben) and 4-propoxybenzoic acid.

Hazard Identification (GHS Classification - Extrapolated)
  • Skin Irritation (Category 2): The carboxylic acid moiety acts as a proton donor, causing contact dermatitis.

  • Eye Irritation (Category 2A): Micro-crystalline dust can cause mechanical and chemical irritation.

  • STOT-SE (Category 3): Inhalation of dust may irritate the upper respiratory tract.

Engineering Controls & PPE[6]
  • Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Respiratory: If hood access is compromised, use a NIOSH-approved N95 or P100 particulate respirator.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally high for solid benzoates, but change gloves immediately if wetted by solvent solutions (e.g., DMSO).

Protocol: Solubilization and Stock Preparation

Challenge: The propoxy chain adds lipophilicity, making the compound sparingly soluble in pure water at neutral pH. The acetamido group reduces solubility in dilute acids compared to the free amine.

Recommended Solvent System: Dimethyl Sulfoxide (DMSO) or Ethanol/Water mixtures.

Step-by-Step Solubilization Workflow
  • Weighing: Accurately weigh the target mass into a sterile glass vial. Do not use polystyrene plastics as DMSO may leach contaminants.

  • Primary Solubilization (Stock):

    • Add DMSO (anhydrous) to achieve a concentration of 10–50 mM .

    • Vortex vigorously for 30–60 seconds.

    • Observation: If the solution remains cloudy, sonicate in a water bath at 35°C for 5 minutes.

  • Dilution for Assays (Working Solution):

    • Dilute the DMSO stock into the aqueous buffer (PBS or media).

    • Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in biological assays.

    • Precipitation Check: Visually inspect for "crashing out" (white precipitate). If observed, lower the stock concentration or switch to a 1:1 Ethanol:Water cosolvent system.

solubilization_workflow start Solid Compound (4-Acetamido-2-propoxybenzoic acid) solvent Add Solvent (DMSO or EtOH) start->solvent vortex Vortex & Sonicate (35°C, 5 min) solvent->vortex check Visual Inspection (Clear Solution?) vortex->check check->solvent No (Add more solvent) stock Stock Solution (Stored at -20°C) check->stock Yes dilute Dilute in Buffer (PBS/Media) stock->dilute precip Precipitation Observed? (Tyndall Effect) dilute->precip ready Ready for Assay precip->ready No adjust Reduce Conc. or Change Co-solvent precip->adjust Yes adjust->dilute

Caption: Logical workflow for preparing stable stock solutions, ensuring solubility before biological application.

Protocol: Analytical Verification (HPLC)

To ensure the integrity of the compound (distinguishing it from the 4-amino precursor), use the following Reverse-Phase HPLC method.

Method Principle: The N-acetyl group increases the retention time compared to the free amine on C18 columns due to reduced polarity and loss of the basic amine functionality.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond)
Expected Retention 4-Amino precursor: ~3.5 min 4-Acetamido target: ~5.2 min (More retained)

Disposal and Decontamination Protocols

Regulatory Status: As an organic acid derivative containing nitrogen, this compound must not be disposed of down the drain. It requires thermal destruction to prevent environmental accumulation.

Disposal Decision Tree
  • Solid Waste:

    • Collect in a container labeled "Hazardous Waste - Solid Organic - Toxic."

    • Disposal Method: High-temperature incineration.

  • Liquid Waste (HPLC effluent/Stock solutions):

    • Collect in "Organic Solvent Waste" carboys.

    • Compatibility: Compatible with standard non-halogenated solvent waste streams (Acetone, Methanol, DMSO).

  • Contaminated Glassware:

    • Rinse with Acetone or Ethanol before washing with detergent. The compound is poorly soluble in water; direct water washing may leave residue.

disposal_logic waste Waste Generation type Determine State waste->type solid Solid / Powder type->solid liquid Liquid / Solution type->liquid glass Contaminated Glassware type->glass bin_solid Solid Hazardous Waste Bin (Label: Organic Solid) solid->bin_solid bin_liquid Solvent Waste Carboy (Non-Halogenated) liquid->bin_liquid rinse Solvent Rinse (Acetone) then Detergent Wash glass->rinse incin High-Temp Incineration bin_solid->incin bin_liquid->incin rinse->bin_liquid Rinsate

Caption: Decision matrix for compliant disposal, prioritizing incineration to prevent environmental release.

Storage and Stability

  • Temperature: Store at 2–8°C for short term (< 1 month) or -20°C for long term.

  • Atmosphere: Hygroscopic potential is low, but storage under Argon or Nitrogen is recommended to prevent slow oxidation or hydrolysis of the amide bond over years.

  • Container: Amber glass vials (protect from light).

  • Self-Validating Check: Before use, inspect the solid. It should be white/off-white. A yellow or brown discoloration indicates oxidation (likely of the underlying aromatic system or hydrolysis to the amine).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9834209 (4-amino-2-propoxybenzoic acid - Precursor Data). Retrieved from [Link]

Application

Application Note: Formulation Strategies for 4-Acetamido-2-propoxybenzoic Acid in Preclinical Biological Testing

Executive Summary 4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5) is a highly functionalized aromatic compound primarily utilized as a critical intermediate in the synthesis of local anesthetics, most notably Propoxyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5) is a highly functionalized aromatic compound primarily utilized as a critical intermediate in the synthesis of local anesthetics, most notably Propoxycaine Hydrochloride[1],[2]. As drug development pipelines increasingly evaluate synthetic intermediates for novel pharmacological activities, off-target binding, or toxicological profiling, establishing robust preclinical formulations becomes paramount.

This Application Note details validated, self-correcting formulation strategies for in vitro and in vivo biological testing of 4-Acetamido-2-propoxybenzoic acid. By aligning the compound's physicochemical properties with specific solvent systems, these protocols ensure maximum bioavailability, accurate dosing, and artifact-free data generation.

Physicochemical Profiling & Formulation Rationale

To formulate 4-Acetamido-2-propoxybenzoic acid effectively, one must understand the causality between its molecular structure and its macroscopic solubility behavior.

  • Carboxylic Acid Moiety (Estimated pKa ~3.8–4.2): This functional group imparts highly pH-dependent solubility. In the acidic environment of the mammalian stomach (pH 1.5–2.0), the compound remains unionized and highly insoluble, necessitating a physical suspension formulation for oral administration. Conversely, in physiological or alkaline buffers (pH > 7.0), it forms a more soluble carboxylate salt.

  • Propoxy and Acetamido Domains: These groups increase the molecule's overall lipophilicity and steric bulk. The propoxy chain drives hydrophobic interactions, while the acetamido group acts as both a hydrogen bond donor and acceptor, creating a strong crystalline lattice that is difficult to disrupt with pure water.

  • Solvent Selection Causality:

    • In Vitro (Cell Culture): Dimethyl sulfoxide (DMSO) is required to disrupt the intermolecular hydrogen bonding of the API's crystalline lattice. However, to prevent solvent-induced cytotoxicity and artifactual biological readouts, the final assay concentration must strictly not exceed 0.1% v/v[3],.

    • In Vivo (Oral Gavage - PO): A suspension utilizing 0.5% Methylcellulose (MC) and 0.2% Tween 80 is the preclinical gold standard[4],[5]. MC increases the kinematic viscosity of the vehicle, reducing the sedimentation rate of the API particles according to Stokes' Law. Tween 80, a nonionic surfactant, lowers the interfacial tension, allowing the aqueous vehicle to wet the hydrophobic propoxy domains and prevent particle agglomeration.

    • In Vivo (Intravenous - IV): IV administration requires a perfect solution to prevent fatal pulmonary embolisms. A co-solvent system of 20% DMSO and 80% Polyethylene Glycol 400 (PEG400) provides sufficient dielectric constant modulation to keep the drug solubilized upon the "infinite dilution" encountered in the bloodstream[4].

Experimental Protocols & Self-Validating Workflows

Every protocol below is designed as a self-validating system . A formulation is only cleared for biological testing if it passes the integrated analytical checkpoints, ensuring that experimental failures are never due to vehicle artifacts.

Protocol A: In Vitro Cell Culture Formulation (DMSO Stock)
  • Solubilization: Accurately weigh 23.7 mg of 4-Acetamido-2-propoxybenzoic acid. Dissolve in 1.0 mL of 100% molecular-biology grade DMSO to yield a 100 mM master stock. Vortex for 60 seconds until optically clear.

  • Dilution: Dilute the master stock 1:1000 directly into pre-warmed (37°C) complete cell culture media under rapid vortexing to achieve a 100 µM working concentration.

  • Self-Validating Step (Turbidity & HPLC Recovery): Measure the optical density of the final media at 600 nm. An

    
     > 0.05 above the media blank indicates micro-precipitation. To definitively validate, centrifuge the media at 10,000 x g for 10 minutes and analyze the supernatant via HPLC-UV. Causality: If the HPLC quantification of the supernatant is lower than the theoretical 100 µM, the compound has precipitated, and the formulation is invalid.
    
Protocol B: In Vivo Oral Gavage (PO) Suspension
  • Vehicle Preparation: Heat purified water to 80°C. Slowly sift 0.5% (w/v) Methylcellulose (400 cPs) into the water under high-shear stirring. Cool to 4°C overnight to allow complete polymer hydration. Add 0.2% (v/v) Tween 80 and mix gently to avoid foaming[4].

  • API Wetting: Place the required mass of the API in an agate mortar. Add a few drops of the vehicle to form a smooth, lump-free paste.

  • Suspension: Gradually geometrically dilute the paste with the remaining vehicle while triturating. Transfer to a dosing vial and sonicate in a water bath for 5 minutes to break up agglomerates.

  • Self-Validating Step (Stratified Homogeneity Testing): Extract 100 µL aliquots from the top, middle, and bottom of the dosing vial. Extract the API with acetonitrile and quantify via HPLC. Causality: The formulation is validated for dosing only if the Relative Standard Deviation (RSD) across the three strata is ≤ 5%. A higher RSD indicates rapid settling, which would lead to erratic dosing in animal models.

Protocol C: In Vivo Intravenous (IV) Solution
  • Co-Solvent Mixing: Prepare a vehicle of 20% DMSO and 80% PEG400 (v/v)[4].

  • Dissolution: Add the API to achieve a target concentration of 2–5 mg/mL. Stir continuously at 30°C until visually clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any sub-visible particulates.

  • Self-Validating Step (Pre/Post-Filtration Assay): Quantify the API concentration before and after the 0.22 µm filtration step. Causality: A recovery of >98% post-filtration validates that the API is in a true thermodynamic solution and not a colloidal dispersion, ensuring it will not cause micro-emboli upon IV injection.

Data Presentation

Table 1: Physicochemical Properties & Formulation Impact

PropertyValue / DescriptionImpact on Formulation Strategy
CAS Number 2486-79-5Unique identifier for sourcing and compliance.
Molecular Weight 237.25 g/mol Determines molarity calculations for in vitro dosing.
Estimated pKa ~3.8 - 4.2 (Carboxylic Acid)API will precipitate in acidic gastric media; requires pH > 7 for aqueous solubility.
Lipophilicity (LogP) ~2.0 - 2.5Necessitates surfactants (Tween 80) or co-solvents (DMSO/PEG) for wetting/dissolution.

Table 2: Recommended Formulation Vehicles and Dosing Limits

Assay TypeRecommended VehicleMax API Conc.Max Dosing VolumeKey Limitation / Risk
In Vitro (Cells) 100% DMSO (Stock)

Media
100 µM (in media)≤ 0.1% final DMSODMSO cytotoxicity > 0.1% v/v.
In Vivo (PO) 0.5% MC + 0.2% Tween 8050 mg/mL10 mL/kg (Mice)Suspension stability; requires constant stirring.
In Vivo (IV) 20% DMSO / 80% PEG4005 mg/mL5 mL/kg (Mice)Risk of precipitation upon blood dilution.

Formulation Workflow Visualization

FormulationWorkflow Start 4-Acetamido-2-propoxybenzoic Acid Formulation Strategy InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Assays (Preclinical Animal Models) Start->InVivo DMSOStock Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSOStock PO Oral Gavage (PO) InVivo->PO IV Intravenous (IV) InVivo->IV Dilution Dilute in Media (Final DMSO ≤ 0.1%) DMSOStock->Dilution ValInVitro Validation: Turbidity Check & HPLC Dilution->ValInVitro POSusp 0.5% Methylcellulose + 0.2% Tween 80 Suspension PO->POSusp IVSol 20% DMSO / 80% PEG400 Co-Solvent Solution IV->IVSol ValPO Validation: Homogeneity Sampling POSusp->ValPO ValIV Validation: Pre/Post Filtration Assay IVSol->ValIV

Decision tree and validation workflow for formulating 4-Acetamido-2-propoxybenzoic acid.

References

  • LifeTein. "DMSO usage in cell culture". LifeTein Peptide Blog. Available at:[Link]

  • SID.ir. "Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells". Scientific Information Database. Available at: [Link]

  • Le An, Tom De Bruyn. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics". PubMed Central (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield and purity of 4-Acetamido-2-propoxybenzoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in optimizing the synthesis of 4-Acetamido-2-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in optimizing the synthesis of 4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5). This compound is a critical intermediate in the pharmaceutical manufacturing of the local anesthetic propoxycaine ([1]).

This guide moves beyond basic recipes, focusing on the causality behind experimental choices and establishing self-validating protocols to ensure high yield and stringent purity at every stage of your workflow.

Synthetic Workflow Visualization

The synthesis follows a highly reliable three-step route starting from the inexpensive precursor, methyl 4-amino-2-hydroxybenzoate (PAS methyl ester).

G SM Methyl 4-amino-2-hydroxybenzoate (Starting Material) Step1 Step 1: N-Acetylation Ac2O, 75°C SM->Step1 Int1 Methyl 4-acetamido-2-hydroxybenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: O-Alkylation 1-Bromopropane, K2CO3, DMF, 60°C Int1->Step2 Int2 Methyl 4-acetamido-2-propoxybenzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Hydrolysis NaOH (aq), MeOH, RT -> HCl Int2->Step3 Product 4-Acetamido-2-propoxybenzoic acid (Final Product) Step3->Product

Fig 1: Three-step synthetic workflow for 4-Acetamido-2-propoxybenzoic acid.

Quantitative Data Summary

Achieving pharmaceutical-grade purity requires strict adherence to thermodynamic and kinetic parameters. Below is the expected performance data for a fully optimized system.

StageReactionTemp (°C)Time (h)Expected YieldTarget Purity (HPLC)Key Impurity Risk
Step 1 Selective N-Acetylation751 - 285 - 95%>98.0%N,O-diacetylated byproduct
Step 2 O-Alkylation (Propylation)604 - 675 - 85%>95.0%Unreacted Int 1, N-alkylated species
Step 3 Ester Saponification20 - 252 - 490 - 95%>99.0%De-acetylated product (PAS-propoxy)

Self-Validating Experimental Protocols

Step 1: Selective N-Acetylation
  • Procedure: Suspend methyl 4-amino-2-hydroxybenzoate (1.0 eq) in acetic anhydride (3.0 eq). Heat the mixture gently to 75°C for 1 to 2 hours.

  • Mechanistic Causality: The para-amino group is a strong nucleophile, whereas the ortho-hydroxyl group is electronically deactivated by strong intramolecular hydrogen bonding with the adjacent ester carbonyl. This electronic disparity allows for highly selective N-acetylation without the need for prior phenol protection ([2]).

  • Self-Validation: The reaction serves as its own visual indicator. It is complete when the opaque suspension transitions into a clear, homogeneous solution. Quench by pouring the mixture into ice water; the immediate precipitation of a white solid (Intermediate 1) confirms successful product formation and the absence of excess solvent.

Step 2: O-Alkylation (Propylation)
  • Procedure: Dissolve Intermediate 1 (1.0 eq) in anhydrous Dimethylformamide (DMF). Add oven-dried potassium carbonate (K₂CO₃, 1.5 eq) and 1-bromopropane (1.2 eq). Stir at 60°C for 4 to 6 hours.

  • Mechanistic Causality: K₂CO₃ is a mild base that selectively deprotonates the phenol (pKa ~10) but is insufficiently basic to deprotonate the newly formed amide (pKa ~15). This thermodynamic control strictly prevents unwanted N-alkylation ([3]).

  • Self-Validation: Track the reaction via TLC or HPLC. The shift from a highly polar phenol to a significantly less polar ether is distinct. If a persistent phenol peak remains after 6 hours, it immediately flags base depletion or hydrolysis of the alkylating agent.

Step 3: Ester Saponification
  • Procedure: Dissolve Intermediate 2 in a 1:1 mixture of Methanol and 2M aqueous NaOH (2.0 eq). Stir strictly at room temperature (20-25°C) for 2 to 4 hours. Acidify the aqueous layer with 1M HCl to pH 3.

  • Mechanistic Causality: Esters undergo basic hydrolysis at a much faster kinetic rate than amides. By avoiding elevated temperatures, the methyl ester is selectively cleaved to the carboxylate sodium salt while the N-acetyl group remains completely intact.

  • Self-Validation: The reaction validates itself via phase transition. The initial organic suspension will become a completely homogeneous aqueous solution as the highly water-soluble sodium salt forms. Subsequent acidification protonates the carboxylate, causing the final target product to crash out of solution as a highly pure precipitate.

Troubleshooting & FAQs

Q: Why am I seeing a significant amount of the N,O-diacetylated byproduct in Step 1? A: Over-acetylation occurs when the reaction time is extended unnecessarily or the temperature exceeds 100°C. While the 2-hydroxyl group is sterically hindered and hydrogen-bonded, excess acetic anhydride combined with prolonged heat will eventually force O-acetylation. Correction: Strictly monitor the reaction and quench with water immediately upon the visual clearing of the suspension or the disappearance of the starting material on TLC.

Q: My O-alkylation yield in Step 2 is low, and I detect unreacted starting material despite using excess 1-bromopropane. What is the root cause? A: This is almost always caused by moisture in your DMF or K₂CO₃. Under basic conditions, water rapidly hydrolyzes 1-bromopropane into 1-propanol, consuming your alkylating agent before it can react with the phenol. Correction: Use strictly anhydrous DMF and oven-dried K₂CO₃. To accelerate the reaction kinetics, add a catalytic amount of potassium iodide (KI) to trigger a Finkelstein reaction, forming the more reactive 1-iodopropane in situ.

Q: During the final saponification (Step 3), the acetamido group is cleaving, yielding 4-amino-2-propoxybenzoic acid. How do I prevent this? A: You are over-hydrolyzing the molecule. While amides are generally more stable to basic hydrolysis than esters, high concentrations of NaOH or the application of heat will cleave the N-acetyl bond. Correction: Conduct the saponification strictly at room temperature (20-25°C) using dilute NaOH (1-2M). Never heat this reaction mixture.

Q: How can I efficiently remove residual DMF from the Step 2 intermediate to prevent downstream purity issues? A: DMF has a high boiling point (153°C) and easily partitions into organic extraction solvents like ethyl acetate, causing persistent contamination. Correction: During the organic workup, wash the organic layer with a 5% aqueous lithium chloride (LiCl) solution instead of plain brine. LiCl highly favors the aqueous partitioning of DMF, stripping it out of the organic phase efficiently.

References

  • European Patent Office. "EP0291159A2 - Aminosalicylic-acid derivatives for the treatment of psoriasis". Google Patents.
  • National Institutes of Health. "Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS)". PubMed Central (PMC). URL:[Link]

  • Wikimedia Foundation. "File:Propoxycaine synthesis.svg". Wikimedia Commons. URL:[Link]

Sources

Optimization

overcoming solubility issues with 4-Acetamido-2-propoxybenzoic acid in experiments

Welcome to the technical support resource for 4-Acetamido-2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Acetamido-2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenge of this compound's limited aqueous solubility. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 4-Acetamido-2-propoxybenzoic acid and why is it poorly soluble in water?

A1: 4-Acetamido-2-propoxybenzoic acid is a complex organic molecule. Its structure contains a benzoic acid moiety, which is weakly acidic, an acetamido group, and a propoxy chain. The poor water solubility arises from a combination of its molecular characteristics:

  • Hydrophobic Groups: The aromatic ring and the propoxy group are nonpolar and hydrophobic, which limits favorable interactions with polar water molecules.[1][2]

  • Crystalline Structure: In its solid state, the molecule is likely arranged in a stable crystal lattice. Significant energy is required to break this lattice apart before the individual molecules can be solvated by water, contributing to low solubility.[2][3]

Q2: What is the first and most common step to solubilize this compound for preliminary in vitro assays?

A2: The most straightforward and widely adopted initial approach is to prepare a concentrated stock solution in a suitable organic solvent.[2][4] A polar aprotic solvent like dimethyl sulfoxide (DMSO) is typically the first choice due to its ability to dissolve a wide range of hydrophobic compounds. This stock can then be diluted into your aqueous experimental medium to the final desired concentration.

Q3: How does pH affect the solubility of 4-Acetamido-2-propoxybenzoic acid?

A3: As a benzoic acid derivative, this compound is a weak acid. Its solubility is highly dependent on the pH of the aqueous medium.[5][6]

  • At low pH (acidic conditions): The carboxylic acid group (-COOH) remains protonated and uncharged. In this state, the molecule is less polar and thus less soluble in water.

  • At high pH (alkaline conditions): As the pH increases above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in water.[6][7]

This pH-dependent solubility is a key principle that can be leveraged to enhance dissolution.[8]

Part 2: Troubleshooting Guide & In-Depth Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q4: My compound is precipitating out of solution when I add my DMSO stock to my aqueous buffer or cell culture medium. How can I prevent this?

A4: This phenomenon, often called "crashing out," occurs when the compound rapidly moves from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous medium).[4] This creates a state of supersaturation that resolves through precipitation. Here are several techniques to mitigate this issue, often used in combination:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated DMSO stock into a smaller volume of your buffer or medium. This gradual change in solvent polarity can help keep the compound in solution.[4]

  • Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium (e.g., to 37°C for cell-based assays) can increase the solubility and dissolution rate of the compound.[4]

  • Controlled Addition: Add the stock solution dropwise into the aqueous medium while vortexing or swirling gently. This promotes rapid mixing and prevents localized areas of high concentration that can initiate precipitation.[4]

  • Incorporate Serum or Protein: If your experimental system allows, perform the dilution into a medium containing serum (e.g., FBS) or a protein like bovine serum albumin (BSA). Proteins can bind to hydrophobic compounds and act as carriers, helping to keep them solubilized.[4]

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically well below 0.5%) to avoid solvent-induced artifacts or toxicity.[2]

Q5: I need to determine the optimal pH for solubilizing my compound. How can I do this systematically?

A5: You can perform a pH-solubility profile study. This involves measuring the equilibrium solubility of the compound across a range of pH values. This data is critical for developing liquid formulations or ensuring solubility in specific buffer systems.[][10] The general principle is to find a pH that is high enough to ionize the molecule for solubility but still compatible with your experimental system's stability and physiological constraints.[5] A detailed method is provided in Protocol 3 .

Q6: The basic methods aren't sufficient, or I need to develop a formulation for in vivo animal studies. What advanced strategies should I consider?

A6: For applications requiring higher concentrations or for oral bioavailability enhancement, more advanced formulation techniques are necessary. The choice depends on the specific properties of the drug and the intended application.[11]

  • Salt Formation: This is a highly effective method for acidic and basic drugs.[8][12] By reacting 4-Acetamido-2-propoxybenzoic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like meglumine), you can form a salt. These salts are often crystalline solids with significantly higher aqueous solubility and faster dissolution rates than the free acid form.[3][12]

  • Use of Co-solvents: A co-solvent system involves a mixture of water and one or more water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol (PEG)).[13] This approach works by reducing the overall polarity of the solvent system, which can better accommodate hydrophobic molecules.[14]

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix, usually at a molecular level.[3][15] The compound exists in an amorphous (non-crystalline) state, which has a higher energy state and thus enhanced apparent solubility and dissolution rate.[] Common carriers include polymers like PVP or PEGs.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the compound dramatically increases its surface area-to-volume ratio.[][14] According to the Noyes-Whitney equation, this increased surface area leads to a faster rate of dissolution.[16] While this doesn't change the equilibrium solubility, it can be crucial for absorption in in vivo settings.[13][14]

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stock solution of 4-Acetamido-2-propoxybenzoic acid in an organic solvent.

  • Material Preparation: Bring the vial of solid 4-Acetamido-2-propoxybenzoic acid and a bottle of high-purity, anhydrous DMSO to room temperature.

  • Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., for 1 mL of a 10 mM stock, you will need molecular weight * 0.010 moles/L * 0.001 L).

  • Dissolution: Carefully weigh the solid compound and add it to an appropriate sterile microcentrifuge tube or vial. Add the calculated volume of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[4]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed at -20°C or -80°C for long-term stability.[4]

Protocol 2: Aqueous Dilution of an Organic Stock Solution to Prevent Precipitation

This protocol provides a systematic approach for diluting your DMSO stock into an aqueous medium for experimental use.

  • Prepare Materials: Thaw a single aliquot of your stock solution at room temperature. Pre-warm the required volume of your aqueous destination medium (e.g., cell culture medium with serum) to 37°C.[4]

  • Set up Mixing: Place the pre-warmed medium in a suitable sterile tube on a vortex mixer set to a medium speed (gentle swirling) or stir with a small magnetic stir bar.

  • Perform Dilution: Using a pipette, draw up the required volume of the DMSO stock solution.

  • Dropwise Addition: Submerge the pipette tip just below the surface of the vortexing liquid and dispense the stock solution slowly and dropwise. This ensures immediate and thorough mixing.[4]

  • Final Mix: Allow the solution to mix for an additional 30-60 seconds after the addition is complete.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, shimmering, or visible particles) before applying it to your experimental system. If precipitation is observed, the concentration may be too high for that specific medium, and further optimization (e.g., lower concentration, higher DMSO percentage if tolerable) is needed.

Protocol 3: Determining pH-Dependent Solubility

This protocol outlines the equilibrium shake-flask method to determine the solubility of your compound at different pH values.

  • Prepare Buffers: Prepare a series of buffers with known pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).

  • Sample Preparation: Add an excess amount of solid 4-Acetamido-2-propoxybenzoic acid to a separate vial for each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated supernatant from the solid, filter the solution through a 0.22 µm syringe filter or centrifuge the vials at high speed and carefully collect the supernatant.

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][17]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.

Part 4: Visual Guides & Data

Qualitative Solubility Profile

The following table provides a qualitative summary of the expected solubility of 4-Acetamido-2-propoxybenzoic acid in common laboratory solvents, based on the principles of "like dissolves like" and data from structurally similar benzoic acid derivatives.[18][19][20][21]

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water (neutral pH), Methanol, EthanolPoor to Sparingly SolubleThe hydrophobic propoxy and aromatic groups limit solubility in highly polar water. Solubility is better in alcohols.
Polar Aprotic DMSO, DMF, AcetoneSoluble to Very SolubleThese solvents are effective at disrupting the crystal lattice and solvating both polar and nonpolar parts of the molecule.
Nonpolar Hexane, Heptane, TolueneInsoluble to Very Poorly SolubleThe polar carboxylic acid and acetamido groups prevent dissolution in nonpolar hydrocarbon solvents.
Aqueous (Basic) pH > 8 Buffer, 0.1 M NaOHSoluble to Freely SolubleDeprotonation of the carboxylic acid forms a highly polar and water-soluble carboxylate salt.
Experimental Workflows

G cluster_0 Initial Solubility Troubleshooting cluster_1 In-Vitro Solutions cluster_2 In-Vivo / Formulation Solutions start Compound Precipitates in Aqueous Medium q1 Is the final concentration absolutely required? start->q1 s1 Lower the final concentration q1->s1 No q2 Is the compound for an in-vitro or in-vivo study? q1->q2 Yes s1->q2 invitro_start In-Vitro Assay q2->invitro_start In-Vitro invivo_start In-Vivo Study q2->invivo_start In-Vivo sol_prep Optimize Stock Solution Prep (See Protocol 1 & 2) - Pre-warm media - Dropwise addition - Serial dilution invitro_start->sol_prep ph_adjust Adjust Buffer pH (See Protocol 3) - Increase pH to > pKa sol_prep->ph_adjust adv_tech Use Advanced Techniques - Salt Formation - Solid Dispersions - Co-solvents - Particle Size Reduction ph_adjust->adv_tech If still problematic invivo_start->adv_tech G cluster_0 Protocol 2: Preventing Precipitation During Dilution start Start: Thaw DMSO Stock Pre-warm Aqueous Medium mix Place medium on vortex/stir plate start->mix add Add DMSO stock SLOWLY and DROPWISE into the vortexing medium mix->add final_mix Continue mixing for 30-60 seconds add->final_mix inspect Visually inspect for any precipitation final_mix->inspect end End: Use immediately in experiment inspect->end Solution is Clear fail Troubleshoot: Precipitate observed. Re-evaluate concentration. inspect->fail Precipitate Forms

Caption: Workflow for diluting organic stocks into aqueous media.

References

  • Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Pawar, P., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Journal of Pharmaceutical Research and Innovation. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • PubChem. (n.d.). CID 168312114 | C18H18N2O6.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • Seppic. (2025, July 17).
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 4-Acetamido-2-hydroxybenzoic acid | 50-86-2.
  • Dong, M. W. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing.
  • ChemicalBook. (n.d.). 4-acetamidobenzoic acid | 556-08-1.
  • Pharma.Tips. (2025, December 29).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formul Sci Bioavailab, 8, 212.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • Chemistry World. (2024, April 10). How to troubleshoot experiments.
  • Tradeindia. (n.d.). 4-acetamido-2-methylbenzoic Acid.
  • Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzoic acid (CAS 5438-19-7).
  • ResearchGate. (2025, July 8).
  • Pharma Excipients. (2025, July 23).
  • Aguirre, C. (2023, October 5). Troubleshooting Weather API Errors: Common Issues and Solutions. Medium.
  • APIsec. (2025, October 21). Troubleshooting Guide for API Failure: Common Causes & Solutions.
  • ResearchGate. (n.d.).
  • CymitQuimica. (n.d.). CAS 2100-31-4: 2-Propoxybenzoic acid.
  • PubMed. (2012, May 7). pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery.
  • Sigma-Aldrich. (n.d.). 4-Acetamidobenzoic acid 98 556-08-1.
  • DiVA. (2010, December 13). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • BenchChem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.
  • University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures.
  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • PubChem. (n.d.). Benzoic acid, 4-amino-2-propoxy- | C10H13NO3 | CID 9834209.
  • Sigma-Aldrich. (n.d.). 4-Propoxybenzoic acid 98 5438-19-7.

Sources

Troubleshooting

troubleshooting unexpected results in assays with 4-Acetamido-2-propoxybenzoic acid

Welcome to the technical support center for assays involving 4-Acetamido-2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for assays involving 4-Acetamido-2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experimental work with this compound. The following sections provide in-depth troubleshooting guidance and frequently asked questions to ensure the integrity and success of your assays.

I. Troubleshooting Guide: Unexpected Assay Results

This section addresses specific issues that may arise during assays with 4-Acetamido-2-propoxybenzoic acid, providing a systematic approach to problem-solving.

Inconsistent or Non-Reproducible Results

Question: My results for assays with 4-Acetamido-2-propoxybenzoic acid are inconsistent across experiments. What could be the cause?

Answer: Inconsistent results are a common challenge in biochemical assays and can stem from several factors. A systematic approach is crucial to pinpoint the source of the variability.[1][2]

  • Reagent Stability and Handling:

    • Compound Integrity: 4-Acetamido-2-propoxybenzoic acid, like many organic molecules, can be susceptible to degradation over time, especially with repeated freeze-thaw cycles or improper storage. It is stable at room temperature when kept in a dry and well-ventilated area.[3][4] It is recommended to aliquot the compound into smaller, single-use volumes to minimize degradation.

    • Reagent Quality: Ensure all other reagents, including buffers, enzymes, and detection agents, are within their expiration dates and have been stored according to the manufacturer's recommendations. Reagent degradation is a primary cause of assay failure.[1][2]

  • Experimental Technique:

    • Pipetting Accuracy: Small variations in pipetting volumes can lead to significant differences in final concentrations, especially in sensitive assays. Regularly calibrate your pipettes and use proper pipetting techniques to ensure accuracy and precision.

    • Incubation Times and Temperatures: Inconsistent incubation periods or temperature fluctuations can alter reaction kinetics and lead to variable results. Use a calibrated incubator and a precise timer for all incubation steps.

  • System-Level Issues:

    • Instrument Performance: If using plate readers or other detection instruments, ensure they are properly calibrated and maintained. Fluctuations in lamp intensity or detector sensitivity can introduce variability.[5]

    • Plate Effects: Edge effects, where wells on the perimeter of a microplate behave differently than interior wells, can be a source of variability. To mitigate this, avoid using the outer wells for critical samples or fill them with a blank solution.

Low or No Signal Detected

Question: I am not observing the expected signal in my assay with 4-Acetamido-2-propoxybenzoic acid. What should I check?

Answer: A lack of signal, or a signal that is much lower than expected, can be frustrating. The following troubleshooting workflow can help identify the root cause.

Troubleshooting Workflow for Low/No Signal

LowSignalTroubleshooting Start Low or No Signal Detected CheckCompound Verify Compound Integrity & Concentration Start->CheckCompound CheckReagents Assess Reagent Activity & Compatibility Start->CheckReagents CheckAssayConditions Review Assay Protocol & Parameters Start->CheckAssayConditions CheckInstrument Validate Instrument Settings & Performance Start->CheckInstrument SolubilityIssue Potential Solubility Problem CheckCompound->SolubilityIssue Insoluble? DegradationIssue Compound Degradation Suspected CheckCompound->DegradationIssue Degraded? ReagentFailure Reagent Failure Identified CheckReagents->ReagentFailure Inactive? ProtocolError Protocol Error Identified CheckAssayConditions->ProtocolError Incorrect? InstrumentError Instrument Malfunction Identified CheckInstrument->InstrumentError Misconfigured? Resolution Problem Resolved SolubilityIssue->Resolution Optimize Solvent DegradationIssue->Resolution Use Fresh Stock ReagentFailure->Resolution Replace Reagents ProtocolError->Resolution Correct Protocol InstrumentError->Resolution Recalibrate/Adjust

Caption: Troubleshooting workflow for low or no signal.

  • Compound Solubility: 4-Acetamido-2-propoxybenzoic acid has limited solubility in water.[6] Ensure that the compound is fully dissolved in an appropriate solvent, such as DMSO or methanol, before diluting it into your aqueous assay buffer.[3] Precipitates can lead to an inaccurate final concentration and a lack of activity.

  • Assay Component Failure:

    • Enzyme Activity: If your assay involves an enzyme, verify its activity using a known positive control substrate. Enzymes can lose activity due to improper storage or handling.

    • Detection Reagent: Confirm that your detection reagent is functional. For example, if using a fluorescent probe, check its emission spectrum and intensity.

  • Incorrect Assay Conditions:

    • pH of Buffer: The propoxy and carboxylic acid groups on the molecule mean that its charge state is pH-dependent, which can influence its interaction with biological targets.[6][7] Verify that the pH of your assay buffer is appropriate for the intended biological interaction.

    • Concentration Range: It's possible that the concentrations of 4-Acetamido-2-propoxybenzoic acid being tested are outside the dynamic range of the assay. Perform a dose-response curve with a wide range of concentrations to determine the optimal testing window.

High Background or False Positives

Question: My negative controls are showing a high signal, leading to false positives in my assay. How can I address this?

Answer: High background noise can mask true results and lead to the misinterpretation of data. This issue often points to assay interference or contamination.[2]

  • Compound Interference:

    • Autofluorescence: If you are using a fluorescence-based assay, check if 4-Acetamido-2-propoxybenzoic acid exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay. This can be tested by measuring the fluorescence of the compound in the assay buffer without the other assay components.

    • Light Scattering: At high concentrations, insoluble compounds can form aggregates that scatter light, leading to a false signal in absorbance or fluorescence assays. Visually inspect your assay wells for any signs of precipitation.

  • Contamination:

    • Reagent Contamination: One of your stock solutions may be contaminated. Prepare fresh reagents and repeat the experiment.

    • Sample Carryover: Inadequate washing steps in automated liquid handlers or multi-channel pipettes can lead to carryover from one well to another.[5] Implement a rigorous washing protocol between samples.

  • Non-Specific Interactions: The compound may be interacting non-specifically with other components of the assay, such as the detection enzyme or the microplate surface. Adding a small amount of a non-ionic detergent like Tween-20 to the assay buffer can sometimes mitigate these non-specific interactions.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of working with 4-Acetamido-2-propoxybenzoic acid.

1. What is the recommended solvent for preparing stock solutions of 4-Acetamido-2-propoxybenzoic acid? It is recommended to use an organic solvent such as DMSO or methanol to prepare a concentrated stock solution.[3] Subsequently, this stock can be diluted into the aqueous buffer of your assay. Always ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid impacting the biological system.

2. How should I store 4-Acetamido-2-propoxybenzoic acid? Store the compound in a tightly sealed container in a dry and well-ventilated area at room temperature.[3][4] For long-term storage, consider storing it at -20°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

3. What are the key chemical properties of 4-Acetamido-2-propoxybenzoic acid to be aware of? This compound is a derivative of benzoic acid.[6] The presence of the carboxylic acid group means its solubility and charge will be influenced by the pH of the solution.[7] It is a white to off-white solid with limited solubility in water.[6]

4. Are there any known liabilities or interferences associated with this class of compounds in common assays? Benzoic acid derivatives can sometimes interfere with certain assay formats. For example, compounds with a phenol group can be prone to oxidation, which might interfere with redox-based assays. While 4-Acetamido-2-propoxybenzoic acid itself does not have a free phenol, it's a good practice to be aware of potential interferences common to this chemical class. Additionally, as mentioned earlier, autofluorescence and light scattering can be potential issues in optical assays.

5. Which analytical techniques are most suitable for quantifying 4-Acetamido-2-propoxybenzoic acid in biological matrices? High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is a common and reliable method for quantifying this compound in complex biological samples like plasma or urine.[8][9][10] LC-MS/MS offers higher sensitivity and selectivity, which is often necessary for pharmacokinetic studies.[8][10][11]

III. Experimental Protocols

Protocol 1: Preparation of 4-Acetamido-2-propoxybenzoic acid Stock Solution
  • Weighing: Accurately weigh the desired amount of 4-Acetamido-2-propoxybenzoic acid powder using a calibrated analytical balance.

  • Dissolution: In a fume hood, add the appropriate volume of 100% DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C.

Protocol 2: General Assay Plate Setup for Dose-Response Analysis
  • Serial Dilution: Prepare a serial dilution of the 4-Acetamido-2-propoxybenzoic acid stock solution in the appropriate assay buffer.

  • Plate Layout: Design your plate map to include blanks (buffer only), negative controls (all assay components except the test compound), positive controls (a known active compound), and the test compound at various concentrations.

  • Reagent Addition: Add the assay components to the wells of the microplate in the appropriate order. It is often best to add the test compound first, followed by the other reagents.

  • Incubation: Incubate the plate for the specified time at the appropriate temperature.

  • Detection: Read the plate using the appropriate instrument (e.g., absorbance, fluorescence, or luminescence plate reader).

Assay Development Workflow

Caption: A streamlined workflow for assay development.

IV. Data Interpretation

Table 1: Example Dose-Response Data and Interpretation
Concentration (µM)Raw Signal% Inhibition
0 (Vehicle)10000%
0.19505%
175025%
1050050%
10010090%
Positive Control5095%

From this data, an IC50 value (the concentration at which 50% inhibition is observed) can be calculated, which in this example is 10 µM.

Disclaimer: This guide is intended for informational purposes and should be used as a starting point for troubleshooting. Specific assay conditions may require further optimization.

References

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide.
  • International Journal of Novel Research and Development. (2024, March 3). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.
  • ChemicalBook. (n.d.). 4-acetamidobenzoic acid | 556-08-1.
  • Gajda, A., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Validation of 4-Methoxybenzoic Acid in Complex Biological Matrices.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Frontiers in Bioengineering and Biotechnology. (2020, January 7). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae.
  • Gajda, A., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. PMC.
  • Sigma-Aldrich. (n.d.). 4-Acetamido-2-hydroxybenzoic acid | 50-86-2.
  • CymitQuimica. (n.d.). CAS 2100-31-4: 2-Propoxybenzoic acid.
  • ResearchGate. (2026, February 16). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Acetamido-2-propoxybenzoic Acid Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5). This compound serves as a critical active pharmaceutical ingredient (API) intermediate, most notab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5). This compound serves as a critical active pharmaceutical ingredient (API) intermediate, most notably in the synthesis of amino ester local anesthetics such as propoxycaine[1].

This guide is designed for process chemists and drug development professionals. It moves beyond basic recipes to explore the causality behind reaction parameters, providing self-validating protocols and data-driven troubleshooting strategies to ensure high-yield, scalable synthesis.

Mechanistic Workflow & Pathway Visualization

The synthesis fundamentally relies on the selective functionalization of 4-amino-2-hydroxybenzoic acid (para-aminosalicylic acid, PAS), a widely available starting material typically produced via the Kolbe-Schmitt reaction[2]. The primary synthetic challenge lies in differentiating the nucleophilicity of the amino, phenolic hydroxyl, and carboxylic acid groups to achieve selective O-propylation[3].

G N1 4-Amino-2-hydroxybenzoic acid (PAS) N2 Step 1: N-Acetylation (Ac2O, AcOH, 25°C) N1->N2 N3 4-Acetamido-2-hydroxybenzoic acid N2->N3 N4 Step 2: Esterification (MeOH, H2SO4, Reflux) N3->N4 N5 Methyl 4-acetamido-2-hydroxybenzoate N4->N5 N6 Step 3: O-Propylation (1-Bromopropane, K2CO3, DMF, 60°C) N5->N6 N7 Methyl 4-acetamido-2-propoxybenzoate N6->N7 N8 Step 4: Saponification & Acidification (NaOH, H2O/MeOH, then HCl to pH 3.0) N7->N8 N9 4-Acetamido-2-propoxybenzoic acid (Target API Intermediate) N8->N9

Fig 1. Four-step synthetic workflow for 4-Acetamido-2-propoxybenzoic acid from PAS.

Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: N-Acetylation of PAS
  • Procedure: Suspend PAS (1.0 eq) in glacial acetic acid (3 mL/mmol). Add acetic anhydride (1.1 eq) dropwise at 25°C. Stir for 2 hours. Filter the resulting precipitate and wash with cold water.

  • Causality: Glacial acetic acid acts as a moderating solvent. Because the primary amine is significantly more nucleophilic than the hydrogen-bonded phenolic hydroxyl group, running the reaction at room temperature prevents over-acetylation (O-acetylation).

  • Self-Validation Checkpoint: The initial opaque suspension will transiently clear into a homogeneous solution as the amine reacts, followed by the rapid precipitation of the N-acetylated product. If the solution remains clear, the product has not crystallized; add cold water to force precipitation.

Step 2: Carboxylic Acid Protection (Esterification)
  • Procedure: Suspend 4-acetamido-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (5 mL/mmol). Add concentrated H₂SO₄ (0.1 eq) and reflux (65°C) for 12 hours. Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Causality: The carboxylic acid must be masked as a methyl ester. If left unprotected, it will aggressively compete with the phenol during the subsequent alkylation step, leading to complex mixtures of esterified and alkylated byproducts.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the highly polar acid streak (Rf ~0.1) is entirely consumed and replaced by a tight, less polar spot (Rf ~0.5).

Step 3: Selective O-Propylation
  • Procedure: Dissolve methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) in anhydrous DMF (4 mL/mmol). Add finely powdered K₂CO₃ (1.5 eq) and 1-bromopropane (1.2 eq). Heat to 60°C for 6 hours.

  • Causality: K₂CO₃ is a mild base that selectively deprotonates the phenol (pKa ~9.5) without stripping the proton from the acetamido group (pKa ~15). DMF, a polar aprotic solvent, accelerates the SN2 displacement by leaving the phenoxide anion poorly solvated ("naked anion" effect)[3].

  • Self-Validation Checkpoint: Quench a 0.1 mL reaction aliquot in water and extract with EtOAc. GC-MS or HPLC must show <2% starting material. If the reaction stalls, verify that the K₂CO₃ was finely milled; surface area is the limiting kinetic factor in this heterogeneous mixture.

Step 4: Saponification & Controlled Acidification
  • Procedure: Dissolve the propylated ester in a 1:1 mixture of MeOH and 2M aqueous NaOH (3.0 eq). Stir at 60°C for 4 hours. Cool the mixture to 10°C and slowly titrate with 2M HCl until the pH reaches exactly 3.0. Filter the resulting crystals.

  • Causality: The newly added ortho-propoxy group creates significant steric hindrance around the ester carbonyl. Elevated temperatures and an excess of hydroxide are mandatory to drive hydrolysis.

  • Self-Validation Checkpoint: Monitor the pH continuously during acidification. The sodium salt remains highly soluble at pH > 4.5. Precipitation should initiate sharply at pH ~3.5. Do not drop the pH below 2.0, as the acetamido bond becomes susceptible to acid-catalyzed hydrolysis.

Optimization Data Matrix: O-Propylation (Step 3)

The O-alkylation step is the most common failure point in this synthesis. The table below summarizes our quantitative optimization data, demonstrating why specific reagents are mandated.

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Major Impurity Profile
Na₂CO₃ (1.5)Acetone56 (Reflux)2445%Unreacted SM (30%), O,N-dipropylated (5%)
K₂CO₃ (1.5)Acetone56 (Reflux)1862%Unreacted SM (15%), O,N-dipropylated (8%)
K₂CO₃ (1.5) DMF 60 6 88% Trace unreacted SM (<2%)
Cs₂CO₃ (1.5)DMF60391%Trace O,N-dipropylated (<1%)
NaH (1.5)THF0 to 25455%N-propylated byproduct (20%)

Troubleshooting & FAQs

Q: Why am I observing significant N-propylation (alkylation of the amide) during Step 3? A: You are likely using a base that is too strong (e.g., NaH or KOtBu) or running the reaction at excessively high temperatures (>80°C). Strong bases deprotonate the acetamido nitrogen, creating a highly reactive nucleophile. Switch to K₂CO₃ and strictly maintain the internal temperature at 60°C.

Q: My saponification (Step 4) is stalling at 50% conversion. Should I add more NaOH? A: Adding more NaOH will not solve the issue if the system is biphasic. The stalling is caused by the poor aqueous solubility of the methyl 4-acetamido-2-propoxybenzoate intermediate. Ensure you are using a 1:1 ratio of Methanol to Water. The Methanol acts as a crucial co-solvent to keep the sterically hindered ester in the same phase as the hydroxide ions.

Q: During final acidification, my product crashes out as a sticky, amorphous gum instead of a filterable powder. How do I fix the morphology? A: This is a classic supersaturation failure. If you add the HCl too rapidly, the local pH drops instantly, causing the product to crash out and trap solvent/impurities within a gummy matrix. To fix this:

  • Re-dissolve the gum in dilute NaOH.

  • Heat the solution to 40°C.

  • Add the HCl dropwise with vigorous overhead stirring until the solution becomes slightly cloudy (the seeding point).

  • Hold the mixture at this state for 15 minutes to allow crystal lattices to form, then slowly continue acidifying to pH 3.0 and cool to 5°C.

References

  • Source: nih.
  • Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS)
  • Source: benchchem.

Sources

Troubleshooting

Technical Support Center: Stability and Degradation Analysis of 4-Acetamido-2-propoxybenzoic acid

Welcome to the technical support center for 4-Acetamido-2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Acetamido-2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for stability testing and degradation product analysis. Our goal is to equip you with the foundational knowledge and practical insights necessary to design robust experiments, interpret complex data, and overcome common challenges. The protocols and explanations herein are grounded in established scientific principles and regulatory expectations, primarily referencing the International Council on Harmonisation (ICH) guidelines.[1][2][3][4][5]

Section 1: Understanding the Molecule & Stability Fundamentals

Before initiating any experimental work, it is crucial to understand the chemical nature of 4-Acetamido-2-propoxybenzoic acid and the principles of stability testing.

Molecular Structure and Potential Liabilities

4-Acetamido-2-propoxybenzoic acid possesses several functional groups that are susceptible to degradation under stress conditions:

  • Amide Linkage: The acetamido group is prone to hydrolysis under both acidic and basic conditions, which would cleave the bond to yield 4-amino-2-propoxybenzoic acid and acetic acid.

  • Ether Linkage: The propoxy group (an ether) can be cleaved under harsh acidic conditions, though it is generally more stable than the amide bond.

  • Carboxylic Acid: While generally stable, this group can undergo decarboxylation under high heat. It also dictates the molecule's solubility at different pH values.

  • Aromatic Ring: The benzene ring is susceptible to oxidative attack.

Understanding these potential weak points is the first step in designing a comprehensive forced degradation study.[6][7]

FAQs: Core Concepts in Stability Testing

Q1: What is the purpose of a forced degradation (stress testing) study?

A1: Forced degradation studies are essential for several reasons in drug development.[7] They involve subjecting the drug substance to conditions more severe than accelerated stability testing to:

  • Identify likely degradation products: This helps in establishing potential degradation pathways.[7][8]

  • Elucidate the intrinsic stability of the molecule: Understanding how the molecule behaves under stress helps in developing stable formulations and defining proper storage conditions.[6][7]

  • Develop and validate a stability-indicating analytical method: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, excipients, or other impurities.[9] Forced degradation samples are used to prove the specificity and selectivity of this method.

Q2: How do forced degradation studies differ from long-term stability testing?

A2: They serve different, complementary purposes.

  • Forced Degradation (Stress Testing): Uses harsh conditions (e.g., high heat, strong acids/bases, high oxidant concentration) to intentionally degrade the molecule and identify the degradation products. These are typically short-term studies.[6][7]

  • Long-Term (Real-Time) and Accelerated Stability Testing: These studies use storage conditions defined by ICH guidelines (e.g., 25°C/60% RH or 40°C/75% RH) to evaluate the quality of a drug substance or product over time.[3][10][11] The goal is to establish a re-test period for the drug substance or a shelf life for the drug product.[1][4]

Section 2: Designing and Troubleshooting Forced Degradation Studies

This section provides a detailed experimental framework and addresses common issues encountered during the process.

Experimental Design Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation prep Prepare 1 mg/mL Stock Solution in Methanol or Acetonitrile stress_setup Aliquot Stock for Each Stress Condition prep->stress_setup acid Acid Hydrolysis (0.1M - 1M HCl) stress_setup->acid Expose Samples base Base Hydrolysis (0.1M - 1M NaOH) stress_setup->base Expose Samples ox Oxidation (3% - 30% H2O2) stress_setup->ox Expose Samples therm Thermal (e.g., 80°C) stress_setup->therm Expose Samples photo Photolytic (ICH Q1B Light Exposure) stress_setup->photo Expose Samples sampling Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->hplc interpret Identify & Quantify Degradants hplc->interpret

Caption: A typical workflow for a forced degradation study.

Recommended Stress Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If degradation is too extensive or non-existent, the conditions should be optimized.

Stress ConditionRecommended Starting ConditionsRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl at 60-80°CPrimarily targets the amide bond for hydrolysis. The ether bond may cleave under more aggressive conditions (e.g., higher acid concentration, prolonged heating).[6][12]
Base Hydrolysis 0.1 M NaOH at 60-80°CThe amide bond is particularly labile to base-catalyzed hydrolysis.[9] If degradation is too rapid, reduce temperature or base concentration.
Oxidation 3% H₂O₂ at room temperatureHydrogen peroxide is a common oxidizing agent.[6] This condition targets the aromatic ring and potentially the benzylic position of the propoxy group.
Thermal (Dry Heat) 80°C (in solid state and in solution)Evaluates the intrinsic thermal stability. Should be conducted at temperatures above the accelerated testing conditions.[6][13]
Photostability Expose to a total of 1.2 million lux hours (visible) and 200 watt hours/m² (UV)As per ICH Q1B guidelines, this assesses the molecule's sensitivity to light, which can cause complex degradation pathways.[3][13]
FAQs: Troubleshooting Common Experimental Issues

Q3: I don't see any degradation after applying the initial stress conditions. What should I do?

A3: This indicates the molecule is stable under the applied conditions. To induce degradation, you must increase the stress level methodically.

  • For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1M to 1M), increase the temperature, or extend the exposure time.[6] Refluxing the solution can also be employed for highly stable compounds.

  • For Oxidation: Increase the concentration of H₂O₂ (e.g., up to 30%) or the temperature.

  • For Thermal: Increase the temperature in 10°C increments.[13] Ensure that the stress applied is significantly greater than the energy of accelerated conditions (40°C for 6 months).[12]

Q4: My compound degraded almost completely in the first time point. How can I control the reaction?

A4: Rapid degradation makes it difficult to distinguish primary from secondary degradation products.[9][12] To slow down the reaction:

  • Reduce Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C).

  • Lower Reagent Concentration: Use a more dilute acid or base (e.g., 0.01M).

  • Shorter Time Points: Sample at much earlier time points (e.g., 5, 15, 30, and 60 minutes).

Q5: I am observing precipitation of my compound in the aqueous stress solutions. How can I resolve this?

A5: 4-Acetamido-2-propoxybenzoic acid, like many benzoic acid derivatives, may have limited aqueous solubility, especially at acidic pH.

  • Use a Co-solvent: Prepare the stock solution in a water-miscible organic solvent like methanol or acetonitrile and then dilute it into the aqueous stress medium.[12] Ensure the final concentration of the organic solvent is minimal to avoid altering the reaction kinetics.

  • Adjust pH: The solubility of the carboxylic acid will increase at higher pH where it is deprotonated. However, this is not an option for acid hydrolysis studies.

Q6: My chromatogram shows many small, poorly resolved peaks after stress testing. What is happening?

A6: This can indicate several issues:

  • Secondary Degradation: The primary degradation products are themselves unstable and are breaking down further. Analyzing samples at earlier time points can help identify the primary degradants before they convert.[12]

  • Method Inadequacy: Your HPLC method may not have sufficient resolving power. Method development is key. Try adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or modifying the pH of the mobile phase.

  • Reaction with Co-solvent: Ensure the co-solvent (if used) is not reacting with the drug substance under stress conditions.

Section 3: Analytical Method Development and Degradant Identification

A robust analytical method is the cornerstone of any stability study.

Protocol: Developing a Stability-Indicating HPLC-UV/MS Method
  • Column and Mobile Phase Selection:

    • Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • For the mobile phase, begin with a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to ensure good peak shape for the acidic analyte. A starting ratio of 95:5 (A:B) moving to 5:95 over 20-30 minutes is a reasonable starting point.

  • Initial Method Screening:

    • Inject the unstressed drug substance to determine its retention time and peak shape.

    • Inject a mixture of the samples from all stress conditions (a "cocktail" injection) to see all degradation products at once. This helps in assessing if all peaks are well-resolved from the parent peak.

  • Method Optimization:

    • Gradient Adjustment: If peaks are co-eluting, adjust the gradient slope. A shallower gradient will increase resolution but also run time.

    • Temperature Control: Maintain the column temperature between 30-40°C for consistent and reproducible results.

    • Wavelength Selection: Use a photodiode array (PDA) detector to analyze the UV spectra of the parent drug and the degradants. Select a wavelength that provides a good response for both the parent and the major degradation products.

  • Peak Purity Analysis:

    • Use the PDA detector to perform peak purity analysis on the stressed samples. The peak for 4-Acetamido-2-propoxybenzoic acid should be spectrally pure in all chromatograms, demonstrating that no degradation products are co-eluting with it. This is a critical step for validating the method as "stability-indicating."

  • Mass Spectrometry (MS) for Identification:

    • Couple the HPLC system to a mass spectrometer to obtain mass information for the unknown degradation peaks.[14][15][16] High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of the degradants.[14]

Potential Degradation Pathways

The following diagram outlines the most probable primary degradation products based on the molecule's structure.

G cluster_main Potential Degradation Pathways of 4-Acetamido-2-propoxybenzoic acid cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 4-Acetamido-2-propoxybenzoic acid (Parent Drug) Amide_Cleavage 4-Amino-2-propoxybenzoic acid (DP1) Parent->Amide_Cleavage  Acid or Base (Major Pathway) Ether_Cleavage 4-Acetamido-2-hydroxybenzoic acid (DP2) Parent->Ether_Cleavage  Strong Acid, Heat (Minor Pathway) Oxidation_Product Oxidized Species (e.g., N-oxide, Ring Hydroxylation) (DP3) Parent->Oxidation_Product  H2O2

Caption: Potential primary degradation pathways for 4-Acetamido-2-propoxybenzoic acid.

Q7: How can I confirm the structure of an unknown degradation product?

A7: Structural elucidation requires a combination of techniques:

  • LC-MS/MS: Use the initial MS data to get the molecular weight. Perform fragmentation (MS/MS) on the degradant peak. The fragmentation pattern provides clues about the structure. For example, the loss of a specific mass fragment can indicate the cleavage of a functional group.[14]

  • Isolation: If a degradant is present in significant amounts (>0.1%), you may need to isolate it using preparative HPLC.

  • NMR Spectroscopy: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for confirming the complete chemical structure of the unknown compound.[17]

  • Reference Standards: If you can hypothesize the structure of a degradant (e.g., 4-Amino-2-propoxybenzoic acid from hydrolysis), synthesize or purchase a reference standard. If the retention time and mass spectrum of the standard match your unknown peak, the identity is confirmed.

By following this structured approach, you can effectively conduct stability studies, troubleshoot common problems, and confidently identify the degradation products of 4-Acetamido-2-propoxybenzoic acid, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). Vertex AI Search. Retrieved March 7, 2026.
  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved March 7, 2026.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved March 7, 2026.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). Vertex AI Search. Retrieved March 7, 2026.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). Retrieved March 7, 2026.
  • Results of forced degradation studies. (n.d.).
  • Analytical Methods. (n.d.). Vertex AI Search. Retrieved March 7, 2026.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved March 7, 2026.
  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved March 7, 2026.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Vertex AI Search. Retrieved March 7, 2026.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved March 7, 2026.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved March 7, 2026.
  • 4-acetamidobenzoic acid | 556-08-1. (n.d.). ChemicalBook. Retrieved March 7, 2026.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). Vertex AI Search. Retrieved March 7, 2026.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science. Retrieved March 7, 2026.
  • Stability testing. (n.d.). Memmert.com. Retrieved March 7, 2026.
  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022, June 22). PMC. Retrieved March 7, 2026.
  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (n.d.). PubMed. Retrieved March 7, 2026.
  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019, June 4). EPA. Retrieved March 7, 2026.
  • Technical Support Center: Stability of 4-(2,5-Dichlorophenoxy)benzoic acid in Solution. (n.d.). Benchchem. Retrieved March 7, 2026.
  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007, April 11). PubMed. Retrieved March 7, 2026.
  • Degradation products Analysis of Pantoprazole using High resolution mass spectrometry. (n.d.). SCIEX. Retrieved March 7, 2026.
  • Analytical Methods. (2025, August 28). OPUS. Retrieved March 7, 2026.
  • Analysis of Degradation Products in Thermally Treated TATB. (2023, July 3). OSTI.GOV. Retrieved March 7, 2026.
  • Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS. (2023, May 30). MDPI. Retrieved March 7, 2026.

Sources

Optimization

Technical Support Center: Refining Analytical Techniques for Sensitive Detection of 4-Acetamido-2-propoxybenzoic Acid

Welcome to the dedicated technical support resource for the analytical challenges associated with 4-Acetamido-2-propoxybenzoic acid. This guide is designed for researchers, analytical scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the analytical challenges associated with 4-Acetamido-2-propoxybenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of achieving sensitive and robust quantification of this molecule. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your method development and troubleshooting efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 4-Acetamido-2-propoxybenzoic acid.

Q1: What are the primary challenges in developing a sensitive analytical method for 4-Acetamido-2-propoxybenzoic acid?

A1: Due to its chemical structure, 4-Acetamido-2-propoxybenzoic acid presents several analytical challenges. Its carboxylic acid moiety can lead to peak tailing in reversed-phase chromatography due to interactions with residual silanols on the column stationary phase. Furthermore, its moderate polarity can make simultaneous extraction with other metabolites difficult. In mass spectrometry, the molecule's stability and ionization efficiency can be highly dependent on the mobile phase pH and ion source conditions.

Q2: Which analytical technique is most suitable for the sensitive detection of 4-Acetamido-2-propoxybenzoic acid in biological matrices?

A2: For high sensitivity and selectivity, especially in complex matrices like plasma or urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. This method provides the necessary specificity to distinguish the analyte from endogenous interferences. For less complex samples or for purity assessments of the drug substance, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be a cost-effective and robust alternative.

Q3: How does the pH of the mobile phase affect the chromatographic retention and peak shape of 4-Acetamido-2-propoxybenzoic acid?

A3: The mobile phase pH is a critical parameter. The carboxylic acid group has an estimated pKa between 3 and 5. To ensure consistent retention and sharp, symmetrical peaks in reversed-phase HPLC, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa. At this pH, the carboxyl group is protonated, reducing its interaction with the stationary phase and minimizing peak tailing.

Q4: What type of sample preparation is recommended for extracting 4-Acetamido-2-propoxybenzoic acid from plasma?

A4: The choice of sample preparation depends on the required level of sensitivity and sample cleanliness.

  • Protein Precipitation (PPT): A simple and fast method, suitable for initial method development. However, it may result in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. An acidic aqueous phase and a water-immiscible organic solvent (e.g., ethyl acetate) would be a good starting point.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, making it ideal for high-sensitivity assays. A mixed-mode or polymer-based sorbent can be effective.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting Guide 1: HPLC-UV Analysis

Issue: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause 1: Secondary Interactions with Stationary Phase: The carboxylic acid group can interact with residual silanols on the silica-based stationary phase.

    • Solution:

      • Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 using an additive like formic acid or phosphoric acid to ensure the carboxyl group is fully protonated.

      • Use a Base-Deactivated Column: Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions.

      • Consider an Ion-Pairing Reagent: While more complex, an ion-pairing reagent like tetrabutylammonium can improve peak shape for acidic compounds.

  • Potential Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.

  • Potential Cause 3: Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly tightened.

Troubleshooting Guide 2: LC-MS/MS Analysis

Issue: Low Signal Intensity / Poor Sensitivity

  • Potential Cause 1: Inefficient Ionization: The analyte may not be ionizing efficiently in the mass spectrometer's source.

    • Solution:

      • Optimize Ionization Mode: Test both Electrospray Ionization (ESI) positive and negative modes. Given the carboxylic acid, ESI negative mode is often more sensitive.

      • Adjust Mobile Phase Composition: The presence of organic modifiers and additives can significantly impact ionization. For ESI negative, a mobile phase with a small amount of a weak base like ammonium acetate can enhance deprotonation. For ESI positive, a small amount of formic acid is typically used.

      • Optimize Source Parameters: Systematically tune source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to maximize the signal for your specific analyte and flow rate.

  • Potential Cause 2: Matrix Effects (Ion Suppression or Enhancement): Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of the analyte.

    • Solution:

      • Improve Sample Preparation: Use a more rigorous sample cleanup method like SPE to remove interfering matrix components.

      • Modify Chromatographic Conditions: Adjust the gradient or change the stationary phase to separate the analyte from the interfering compounds.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

Issue: High Signal-to-Noise Ratio / High Background

  • Potential Cause 1: Contaminated Mobile Phase or LC System: Impurities in the solvents or leaching from the tubing can contribute to high background noise.

    • Solution:

      • Use High-Purity Solvents: Always use LC-MS grade solvents and additives.

      • Clean the System: Flush the entire LC system with an appropriate cleaning solution.

      • Identify the Source of Contamination: Systematically disconnect components of the LC system to isolate the source of the high background.

  • Potential Cause 2: In-Source Fragmentation: The analyte may be fragmenting in the ion source before entering the mass analyzer.

    • Solution: Reduce the fragmentor or cone voltage to minimize in-source fragmentation and maximize the intensity of the precursor ion.

Part 3: Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.

  • Loading: Pre-treat 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Table 1: Example HPLC-UV Method Parameters
ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Wavelength 245 nm
Table 2: Example LC-MS/MS Method Parameters (ESI Negative)
ParameterValue
Ionization Mode ESI Negative
MRM Transition Q1: [M-H]⁻ → Q3: [Fragment Ion]⁻
Capillary Voltage -3500 V
Source Temperature 150°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Fragmentor Voltage 120 V
Collision Energy Optimized for specific transition

Part 4: Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Plasma Plasma Sample Pretreat Pre-treatment (Acidification) Plasma->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution & Evaporation SPE->Elute Recon Reconstitution Elute->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: A typical bioanalytical workflow for 4-Acetamido-2-propoxybenzoic acid.

troubleshooting_logic Start Poor Analytical Result CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckIntensity Check Signal Intensity Start->CheckIntensity Tailing Tailing Peak? CheckPeakShape->Tailing LowSignal Low Intensity? CheckIntensity->LowSignal Tailing->CheckIntensity No CheckpH Lower Mobile Phase pH Tailing->CheckpH Yes CheckColumn Use End-capped Column CheckpH->CheckColumn LowSignal->Tailing No OptimizeSource Optimize MS Source LowSignal->OptimizeSource Yes ImproveCleanup Improve Sample Cleanup OptimizeSource->ImproveCleanup UseSIL_IS Use Isotope-Labeled IS ImproveCleanup->UseSIL_IS

Caption: A decision tree for troubleshooting common analytical issues.

References

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) in Drug Discovery. American Pharmaceutical Review. [Link]

  • The Role of pH in Reversed-Phase HPLC. Waters Corporation. [Link]

  • Matrix Effects in LC-MS/MS. LCGC North America. [Link]

  • The Use of Stable Isotope-Labeled Compounds in Drug Development. Agilent Technologies. [Link]

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges in the Production of 4-Acetamido-2-propoxybenzoic Acid

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Acetamido-2-propoxybenzoic acid. It serves as a centralized resource to address common and complex challe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Acetamido-2-propoxybenzoic acid. It serves as a centralized resource to address common and complex challenges encountered when transitioning from laboratory-scale synthesis to pilot plant or industrial-scale production. Our focus is on providing not just solutions, but a deep-seated understanding of the underlying chemical and engineering principles to empower you to create a robust, safe, and reproducible manufacturing process.

Section 1: Synthesis Pathway and Core Chemistry

The production of 4-Acetamido-2-propoxybenzoic acid is typically achieved through a multi-step synthesis. Understanding the nuances of each transformation is the first step in successful scale-up. The most logical pathway involves two key reactions: the acetylation of a primary amine and the Williamson ether synthesis of a phenol.

The process begins with a readily available starting material, 4-Amino-2-hydroxybenzoic acid, and proceeds as follows:

  • Acetylation: The amino group at the C4 position is selectively acetylated, typically using acetic anhydride. This step protects the amine and modifies its electronic properties.

  • Williamson Ether Synthesis: The phenolic hydroxyl group at the C2 position is deprotonated with a suitable base to form a phenoxide intermediate. This nucleophile then displaces a halide from a propylating agent (e.g., 1-bromopropane) to form the desired propoxy ether.

cluster_0 Step 1: Acetylation cluster_1 Step 2: Williamson Ether Synthesis A 4-Amino-2-hydroxybenzoic acid B 4-Acetamido-2-hydroxybenzoic acid A->B Acetic Anhydride, Catalyst C 4-Acetamido-2-propoxybenzoic acid (Final Product) B->C 1. Base (e.g., K2CO3) 2. Propyl Halide (e.g., 1-Bromopropane) start Low Yield Detected in Etherification check_sm HPLC Analysis: Is Starting Material (SM) Consumed? start->check_sm check_impurities HPLC Analysis: Are Unknown Impurities > 1%? check_sm->check_impurities Yes cause_incomplete Root Cause: Incomplete Reaction check_sm->cause_incomplete No cause_side_reactions Root Cause: Side Reactions or Degradation check_impurities->cause_side_reactions Yes solution_incomplete Action: - Increase reaction time/temp - Check base stoichiometry - Improve agitation cause_incomplete->solution_incomplete solution_side_reactions Action: - Review temperature logs for exotherms - Slow reagent dosing rate - Use LC-MS to identify impurities cause_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for addressing low reaction yield.

❓ Question 2: The final product is off-color (yellow or brown) and difficult to purify. What is causing this?

Answer: Color formation in reactions involving phenols is often due to oxidation. This issue is exacerbated at scale.

Probable Causes:

  • Oxidation of the Phenoxide Intermediate: Phenoxides are highly susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures and under basic conditions. This process forms highly colored quinone-type impurities.

  • Raw Material Quality: Variability in the quality of the starting 4-Amino-2-hydroxybenzoic acid could introduce color-forming impurities from the outset. [1] Solutions & Optimization Protocol:

  • Inert Atmosphere: This is non-negotiable at scale. Before starting the reaction, purge the reactor with an inert gas like nitrogen or argon and maintain a positive pressure (a "nitrogen blanket") throughout the process. This is the most effective way to prevent oxidation.

  • Qualify Raw Materials: Establish strict specifications for all incoming raw materials, including color and impurity profiles. Reject any batches that do not meet these criteria.

  • Purification Strategy: If colored impurities are present, they can sometimes be removed by treating a solution of the final product with activated carbon, followed by filtration through a pad of celite before crystallization.

  • Acid/Base Workup: The final product is a carboxylic acid. It can be purified by dissolving it in an aqueous basic solution (e.g., sodium bicarbonate), washing with a non-polar organic solvent (like toluene) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product. [2]

❓ Question 3: The final product is difficult to filter and dries into a dense, hard cake. How can I improve its physical properties?

Answer: This is a classic crystallization and particle engineering problem. The goal is to produce well-defined, easily filterable crystals rather than fine powders or amorphous solids.

Probable Causes:

  • "Crashing Out": The product is likely precipitating too quickly from solution. This happens if the solution is cooled too rapidly or if an anti-solvent is added too fast, leading to the formation of very small, poorly-formed crystals.

  • Incorrect Crystallization Solvent: The solvent system may not be optimal for growing well-defined crystals of this specific molecule.

  • Agitation Effects: High shear from aggressive mixing during crystallization can cause crystal breakage (secondary nucleation), leading to a wide distribution of particle sizes and a high percentage of fine particles that clog filter cloths. [3] Solutions & Optimization Protocol:

  • Controlled Cooling Crystallization: Design a slow, linear cooling profile for the crystallization process. For example, cool from 80°C to 20°C over 4-6 hours rather than 1 hour. This gives the molecules time to align into an ordered crystal lattice.

  • Seeding: Once the solution is saturated and slightly cooled, add a small amount (0.1-1% by weight) of previously isolated, high-purity product. This "seed" provides a template for crystal growth, promoting the formation of larger, more uniform crystals.

  • Solvent Screening: Experiment with different solvent/anti-solvent systems. A good system is one where the product is highly soluble in the primary solvent at high temperatures and poorly soluble at low temperatures. Common systems for carboxylic acids include ethanol/water, acetic acid/water, or toluene/heptane. [2]* Optimize Agitation: Reduce the agitator speed once crystal nucleation begins. A gentle stirring is sufficient to keep the crystals suspended without causing excessive breakage.

Section 4: Standard Operating Protocol (Illustrative)

This protocol is a starting point and must be adapted and optimized for your specific equipment and safety procedures.

Protocol: Kilogram-Scale Synthesis of 4-Acetamido-2-propoxybenzoic acid

Part A: Acetylation

  • Reactor Setup: Charge a 100L glass-lined reactor with 4-Amino-2-hydroxybenzoic acid (5.0 kg, 1.0 equiv) and deionized water (25 L). Begin agitation.

  • Reaction: Cool the slurry to 0-5°C. Slowly add acetic anhydride (3.6 kg, 1.1 equiv) over 1 hour, maintaining the internal temperature below 10°C.

  • Hold: Stir the reaction mixture at 10°C for an additional 2 hours. Monitor for completion by HPLC.

  • Isolation: Filter the solid product. Wash the cake with cold deionized water (2 x 10 L). Dry the intermediate, 4-Acetamido-2-hydroxybenzoic acid, under vacuum at 60°C until constant weight is achieved.

Part B: Etherification and Isolation

  • Reactor Setup: Charge the 100L reactor with the dried intermediate from Part A (e.g., ~6.3 kg, 1.0 equiv), potassium carbonate (6.8 kg, 1.5 equiv), and acetone (50 L).

  • Inerting: Purge the reactor headspace with nitrogen and maintain a nitrogen blanket.

  • Reaction: Heat the slurry to a gentle reflux (~56°C). Using a dosing pump, add 1-bromopropane (5.1 kg, 1.25 equiv) over 3 hours.

  • Hold: Maintain the reaction at reflux for 8-12 hours. Monitor for completion by HPLC.

  • Workup: Cool the reaction to 20°C. Filter off the inorganic salts. Concentrate the filtrate under vacuum to remove the acetone.

  • Purification: To the residue, add toluene (20 L) and a 1M sodium bicarbonate solution (40 L). Stir and separate the layers. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 10-15°C. Slowly add 3M hydrochloric acid until the pH is ~2-3. A white solid will precipitate.

  • Isolation & Drying: Filter the solid product. Wash the cake with cold deionized water until the washings are neutral pH. Dry the final product, 4-Acetamido-2-propoxybenzoic acid, under vacuum at 70°C.

Section 5: Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring batch consistency and meeting regulatory requirements. [4][5]

Analytical Technique Purpose Details
HPLC (High-Performance Liquid Chromatography) Purity assay, quantification of starting materials and impurities. Reverse-phase C18 column with a gradient of water/acetonitrile (containing 0.1% formic acid). UV detection at ~254 nm.
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of unknown impurities. Provides molecular weight information for peaks observed in the HPLC chromatogram, aiding in impurity structure elucidation.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation of the final product and key intermediates. Confirms the presence of the acetamido, propoxy, and aromatic protons in the correct ratios.
DSC (Differential Scanning Calorimetry) Assess thermal hazards and determine melting point. Critical for process safety to identify the onset of any decomposition exotherms. Provides a sharp melting point for pure compounds. [6]

| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group analysis. | Confirms the presence of the carboxylic acid, amide, and ether functional groups. |

Section 6: Frequently Asked Questions (FAQs)

  • What are the primary safety hazards for this process? The main hazards are the flammability of solvents like acetone and toluene, the corrosive nature of acids and bases, and the potential for a thermal runaway during the exothermic etherification step. [7][8]A comprehensive HAZOP study is essential. [9]

  • Can I use a different base for the etherification? Yes, other bases like sodium carbonate or even stronger bases like sodium hydride (NaH) can be used. However, K₂CO₃ in acetone or DMF is a common and relatively safe choice. Stronger bases like NaH are more hazardous to handle at scale and can generate flammable hydrogen gas.

  • How can I be sure my product is the correct regioisomer (2-propoxy vs. O-acylated)? The synthetic route is designed to favor the desired isomer. Acetylation protects the more nucleophilic amine first. The subsequent etherification occurs at the phenolic hydroxyl group. ¹H NMR is the definitive method to confirm the final structure. The propoxy group will show characteristic shifts and coupling patterns distinct from an acetate group.

  • What regulatory considerations should I be aware of? If this compound is a pharmaceutical intermediate, its synthesis must be conducted following Good Manufacturing Practices (GMP). This includes process validation, thorough documentation, and strict impurity control as outlined by guidelines from regulatory bodies like the FDA and ICH. [10]

References

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved March 7, 2026, from [Link]

  • Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. (2025, July 31). Patsnap Eureka. Retrieved March 7, 2026, from [Link]

  • Straathof, A. J. J., et al. (2014). Recovery of carboxylic acids produced by fermentation. PubMed. Retrieved March 7, 2026, from [Link]

  • Pharmaceutical Process Scale Up Gmpru. (n.d.). Gmpru. Retrieved March 7, 2026, from [Link]

  • Lowenborg, M. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Scale-Up Challenges for Intermediates: A Practical Guide. (2025, December 11). At Tianming Pharmaceutical. Retrieved March 7, 2026, from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. Retrieved March 7, 2026, from [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). PharmTech. Retrieved March 7, 2026, from [Link]

  • Critical Considerations in Process Safety. (n.d.). H.E.L Group. Retrieved March 7, 2026, from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit. Retrieved March 7, 2026, from [Link]

  • Limitations of Electrophilic Aromatic Substitution Reactions. (n.d.). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Handling Hazardous Reactions During Intermediate Synthesis. (2026, February 13). At Tianming Pharmaceutical. Retrieved March 7, 2026, from [Link]

  • Process Safety. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved March 7, 2026, from [Link]

  • Process Safety. (n.d.). Briar Chemicals. Retrieved March 7, 2026, from [Link]

  • Guidelines for Process Safety in Batch Reaction Systems. (n.d.). AIChE. Retrieved March 7, 2026, from [Link]

  • Analytical Methods. (2025, August 28). OPUS. Retrieved March 7, 2026, from [Link]

  • The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024, February 13). RSC Publishing. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Acetamido-2-propoxybenzoic acid

Welcome to the technical support center for the synthesis of 4-Acetamido-2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Acetamido-2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to mitigate the formation of side-products during this multi-step synthesis. Our focus is on providing scientifically-grounded, practical solutions to common challenges encountered in the lab.

The synthesis of 4-Acetamido-2-propoxybenzoic acid typically involves a three-step process starting from 4-aminophenol:

  • Acetylation: Protection of the amino group of 4-aminophenol to form 4-acetamidophenol (paracetamol).

  • Williamson Ether Synthesis: Alkylation of the hydroxyl group of 4-acetamidophenol with a propyl halide to introduce the propoxy group.

  • Kolbe-Schmitt Reaction: Carboxylation of the resulting 4-acetamido-2-propoxyphenol to yield the final product.

Each of these steps presents unique challenges and potential for side-product formation. This guide will address these issues in a question-and-answer format, providing detailed explanations and actionable protocols.

I. Acetylation of 4-Aminophenol: FAQs and Troubleshooting

The initial step of protecting the amino group is crucial for the overall success of the synthesis. While seemingly straightforward, several issues can arise.

Question 1: I am observing a low yield of 4-acetamidophenol and the formation of a dark-colored, insoluble material. What is happening?

Answer:

This is a common issue and is often due to the oxidation of the starting material, 4-aminophenol. 4-aminophenol is highly susceptible to air oxidation, especially under basic or neutral conditions, which leads to the formation of colored polymeric impurities.[1]

Causality: The phenoxide ion, formed by the deprotonation of the hydroxyl group, is even more susceptible to oxidation than the neutral phenol. This oxidation process can be accelerated by trace metal impurities and elevated temperatures.

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Reagent Purity: Use high-purity 4-aminophenol. If the purity is questionable, consider recrystallization before use.

  • Controlled Addition: Add the acetylating agent (e.g., acetic anhydride) to the solution of 4-aminophenol at a controlled rate, maintaining a low temperature (0-5 °C) to manage the exothermic reaction.[2]

  • Acidic Conditions: Performing the acetylation under slightly acidic conditions can suppress the formation of the phenoxide ion and thus reduce oxidation.[2]

Experimental Protocol: Acetylation of 4-Aminophenol

  • To a stirred solution of 4-aminophenol (1.0 eq) in glacial acetic acid (5 vol), add acetic anhydride (1.1 eq) dropwise at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 4-acetamidophenol.

Question 2: My final 4-acetamidophenol product is contaminated with di-acetylated species. How can I avoid this?

Answer:

The formation of the di-acetylated product, 4-acetoxy-N-acetyl-aniline, occurs when the hydroxyl group is also acetylated. This is more likely to happen under forcing conditions or with a large excess of the acetylating agent.

Causality: While the amino group is more nucleophilic than the hydroxyl group, prolonged reaction times, high temperatures, or a significant excess of acetic anhydride can lead to the esterification of the phenolic hydroxyl group.

Mitigation Strategies:

  • Stoichiometry: Use a modest excess of the acetylating agent (1.05-1.1 equivalents).

  • Temperature Control: Maintain the reaction temperature below 60°C.[2]

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

II. Williamson Ether Synthesis: Propoxylation of 4-Acetamidophenol

This step introduces the propoxy group and is a critical juncture where several side-products can emerge.

Question 3: I am getting a significant amount of an alkene side-product and unreacted starting material. What is the cause and how can I fix it?

Answer:

The formation of an alkene (propene) is a classic side-reaction in Williamson ether synthesis, arising from an E2 elimination pathway that competes with the desired SN2 substitution.[3][4] Unreacted starting material suggests incomplete deprotonation of the phenol.

Causality: The choice of base and alkyl halide are critical. A strong, bulky base can favor elimination. Secondary and tertiary alkyl halides are more prone to elimination than primary halides.[4][5]

Troubleshooting & Optimization:

ParameterRecommendation for Minimizing EliminationRationale
Alkyl Halide Use a primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane).Primary halides are less sterically hindered and less prone to E2 elimination.[5]
Base Use a moderately strong, non-bulky base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6]Stronger bases like sodium hydride (NaH) can increase elimination.[3]
Temperature Maintain the lowest effective reaction temperature (typically 50-80 °C).Higher temperatures favor the higher activation energy elimination pathway.[3]
Solvent Use a polar aprotic solvent such as DMF or acetonitrile.These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

dot

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Question 4: I am observing C-alkylation in addition to the desired O-alkylation. How can this be minimized?

Answer:

C-alkylation is a known side reaction where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen.[3][4] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring (ortho and para positions).

Causality: The regioselectivity of the alkylation is influenced by the solvent, counter-ion, and temperature.

Strategies to Favor O-Alkylation:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) generally favor O-alkylation.[6]

  • Counter-ion: Larger counter-ions like cesium (from Cs₂CO₃) can promote O-alkylation.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the rate of O-alkylation by bringing the phenoxide into the organic phase.

III. Kolbe-Schmitt Reaction: Carboxylation

The final carboxylation step is often the most challenging, with regioselectivity being a primary concern.

Question 5: The main side-product of my Kolbe-Schmitt reaction is the wrong regioisomer. How do I control the position of carboxylation?

Answer:

The Kolbe-Schmitt reaction can yield both ortho and para carboxylation products.[7][8] The regioselectivity is highly dependent on the reaction conditions, particularly the choice of the counter-ion and the temperature.

Causality and Control:

  • Sodium vs. Potassium: In the classic Kolbe-Schmitt reaction, using sodium phenoxide tends to favor ortho-carboxylation, while potassium phenoxide favors the para-isomer.[7] This is attributed to the chelation of the sodium ion between the phenolic oxygen and the incoming carbon dioxide, directing it to the ortho position. The larger potassium ion does not chelate as effectively, leading to para-carboxylation.

  • Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable para-isomer.

  • Modern Methods: Recent advancements have shown that using cesium salts can provide high para-selectivity under milder conditions.[9]

dot

Caption: Factors influencing regioselectivity in the Kolbe-Schmitt reaction.

Question 6: My reaction requires very high pressure and temperature, leading to decomposition. Are there milder alternatives?

Answer:

The traditional Kolbe-Schmitt reaction often requires harsh conditions (high pressure and temperature) which can lead to degradation of the starting material and product.[10]

Milder Carboxylation Protocols:

  • Homogeneous Kolbe-Schmitt: Performing the reaction in a high-boiling polar aprotic solvent like DMSO can allow for carboxylation at lower temperatures and atmospheric pressure of CO₂.[7]

  • Carboxylation with a CO₂ Source: Recent methods utilize a solid CO₂ source, such as cesium triphenylacetate, which can deliver CO₂ in situ and promote para-selective carboxylation at temperatures as low as 60-100 °C.[9]

Experimental Protocol: Milder Para-Selective Carboxylation

  • In a flame-dried flask under an inert atmosphere, dissolve the 4-acetamido-2-propoxyphenol (1.0 eq) in dry DMF.

  • Add cesium carbonate (2.0 eq) and heat the mixture to 100 °C.

  • Bubble CO₂ gas through the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and acidify with aqueous HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain the crude 4-Acetamido-2-propoxybenzoic acid.

  • Purify by recrystallization.

IV. Purification Strategies

Question 7: What is the best way to purify the final product and remove the various side-products?

Answer:

A multi-step purification strategy is often necessary to achieve high purity.

  • Acid-Base Extraction: The carboxylic acid product can be separated from neutral organic impurities (like any unreacted starting material from the ether synthesis) by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer is then separated and re-acidified to precipitate the pure product.

  • Recrystallization: This is a powerful technique for removing closely related impurities. A suitable solvent system must be determined empirically, but ethanol/water or acetone/water mixtures are often good starting points.

  • Column Chromatography: For very challenging separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) can effectively separate the desired product from its isomers and other impurities.

References

  • Kolbe–Schmitt reaction - Wikipedia. Available at: [Link]

  • Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • A Para‐Selective Kolbe–Schmitt Reaction - PMC. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Available at: [Link]

  • 4-Aminophenol Derivatives - Chemcess. Available at: [Link]

  • Kolbe's Reaction - GeeksforGeeks. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 4-Acetamido-2-propoxybenzoic Acid

Introduction: The "Ortho-Propoxy" Challenge Welcome to the technical support center. You are likely here because 4-Acetamido-2-propoxybenzoic acid (APBA) is behaving inconsistently in your assays or synthesis workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Ortho-Propoxy" Challenge

Welcome to the technical support center. You are likely here because 4-Acetamido-2-propoxybenzoic acid (APBA) is behaving inconsistently in your assays or synthesis workflows.

While structurally similar to Acedoben (4-acetamidobenzoic acid), the addition of the 2-propoxy group introduces significant steric hindrance and lipophilicity that alters its physicochemical behavior.[1][2][3] This molecule sits at an awkward intersection: it is too lipophilic for standard aqueous buffers but possesses a carboxylic acid moiety that causes peak tailing in unbuffered organic chromatography.[1][2][3]

This guide moves beyond generic advice to address the specific solubility , stability , and analytical challenges inherent to this scaffold.

Module 1: Solubility & Dissolution Troubleshooting

User Complaint: "The compound precipitates when added to my assay buffer, even though it dissolved in DMSO."

The Mechanism

APBA is an amphiphilic molecule.[1][2][3] The acetamido group is polar, but the 2-propoxy chain adds significant hydrophobicity.[1][3] Furthermore, the carboxylic acid (pKa ≈ 4.[1][2][3][4]2) dictates that solubility is pH-dependent.[1][3][4]

  • pH < 4: The molecule is protonated (neutral) and highly insoluble in water.[1][2][3][4]

  • pH > 6: The molecule ionizes (carboxylate anion), significantly increasing solubility.[1][3][4]

Protocol Adjustment: The "Pre-Solubilization" Technique

Do not attempt to dissolve APBA directly into neutral water or low-pH buffers.[1][2][3]

Step-by-Step Solubilization Protocol:

  • Primary Solvent: Dissolve the solid in DMSO (Dimethyl sulfoxide) at a concentration 100x your final target concentration.[1][2][3][4]

    • Note: If DMSO is incompatible with your assay, use 0.1 M NaOH (stoichiometric equivalent), but use immediately to prevent amide hydrolysis.[1][2][3][4]

  • The Drop-wise Dilution: Slowly add the DMSO stock to your aqueous buffer while vortexing.[1][2][3]

  • Critical Check: Ensure your buffer pH is > 6.0 .

    • Why? If your buffer is acidic (e.g., PBS at pH 7.4 is fine, but MES at pH 5.5 is risky), the local pH drop upon addition can cause "micro-precipitation"—invisible aggregates that ruin assay reproducibility.[1][2][3][4]

Troubleshooting Logic: Solubility

SolubilityLogic Start Issue: Compound Precipitates CheckSolvent Primary Solvent Used? Start->CheckSolvent DMSO DMSO / MeOH CheckSolvent->DMSO Yes Water Direct to Water/Buffer CheckSolvent->Water Yes CheckPH Check Final Buffer pH DMSO->CheckPH MicroPrecip Micro-precipitation likely. Use 100x Stock. Water->MicroPrecip Error AdjustPH Adjust pH > 6.0 (Ionize COOH) CheckPH->AdjustPH If pH < 5 CheckPH->MicroPrecip If High Conc.

Figure 1: Decision matrix for resolving solubility issues. Note the critical dependence on pH ionization.

Module 2: Analytical Consistency (HPLC/LC-MS)

User Complaint: "I see peak tailing and shifting retention times between runs."

The Mechanism

The free carboxylic acid on APBA interacts strongly with residual silanol groups on silica-based C18 columns, causing tailing.[1][2][3] Additionally, the acetamido group can exhibit conformational isomerism or degrade if the mobile phase is too aggressive.[1][2][3][4]

Optimized HPLC Method

To ensure sharp peaks and consistent retention, you must suppress the ionization of the carboxylic acid or use a competing base.[1][3][4]

ParameterStandard Condition (Fail)Optimized Condition (Pass) Reasoning
Column Standard C18End-capped C18 or Phenyl-Hexyl End-capping reduces silanol interactions; Phenyl-Hexyl engages with the aromatic ring.[1][2][3][4]
Mobile Phase A Water (Neutral)Water + 0.1% Phosphoric Acid (or TFA) Low pH (≈2.[1][2][3][4]5) keeps the COOH protonated, forcing the molecule into a single, hydrophobic state.[1][3][4]
Mobile Phase B AcetonitrileAcetonitrile + 0.05% TFA Matches the ionic strength of Phase A to prevent baseline drift.[1][2][3]
Wavelength 254 nm254 nm / 280 nm The benzamide chromophore absorbs strongly here.[1][3]
Common FAQ: "Can I use Ammonium Acetate?"

A: Yes, but only for LC-MS where Phosphoric Acid is non-volatile.[1][2][3] If using LC-MS, use 0.1% Formic Acid .[1][2][3] Do not use neutral Ammonium Acetate, as the partial ionization of APBA will cause peak broadening (split peaks).[1][3][4]

HPLC Troubleshooting Workflow

HPLC_Workflow Problem Problem: Peak Tailing CheckMP Check Mobile Phase pH Problem->CheckMP IsNeutral Neutral (pH 7) CheckMP->IsNeutral IsAcidic Acidic (pH < 3) CheckMP->IsAcidic AddModifier Add 0.1% H3PO4 or TFA IsNeutral->AddModifier Fix CheckCol Check Column Type IsAcidic->CheckCol ChangeCol Switch to End-capped C18 CheckCol->ChangeCol If Standard Silica

Figure 2: Step-by-step logic for eliminating peak tailing in APBA analysis.

Module 3: Synthesis & Stability (Preventing Deacetylation)

User Complaint: "My purity is dropping over time. I see a new peak at RRT 0.8."

The Mechanism

The acetamido bond (amide) is susceptible to hydrolysis, converting APBA back into 4-amino-2-propoxybenzoic acid .[1][2][3] This reaction is catalyzed by strong acids and heat—ironically, the exact conditions often used for recrystallization.[1][3][4]

Critical Control Points
  • Recrystallization:

    • Avoid: Boiling in strong mineral acids (HCl).[1][2][3][4]

    • Preferred: Recrystallize from Ethanol/Water or Acetic Acid/Water .[1][2][3] If acid is needed to precipitate the product, use weak acids (Acetic) or dilute mineral acid at room temperature .[1][2][3][4]

  • Drying:

    • APBA can trap solvents in its lattice.[1][3] Dry under vacuum at 40-50°C . Exceeding 80°C for prolonged periods can induce thermal degradation or amide cleavage if trace moisture is present.[1][3][4]

Impurity Identification Table
Relative Retention Time (RRT)Likely CompoundCauseSolution
0.80 4-Amino-2-propoxybenzoic acidHydrolysis of amideAvoid prolonged heating in acidic media.[1][2][3] Store dry.
1.00 4-Acetamido-2-propoxybenzoic acid TargetN/A
1.20+ Propyl estersEsterification with solventDo not use Propanol/Ethanol with strong acid catalysts.[1][2][3]

References

  • PubChem. (2023).[1][2][3][4] Benzoic acid, 4-amino-2-propoxy- (Compound Summary). National Library of Medicine.[1][3] [Link][1][2][3][4]

    • Context: Source for structural properties and pKa estimates of the amino-precursor, essential for understanding solubility profiles.[1][3]

  • Context: Provides the foundational protocol for acidic mobile phases in benzo
    • Context: Used to extrapolate stability data for the acetamido group (Acedoben) to the APBA analogue.[1][3][4]

  • Shabir, G. A. (2004).[1][3][4] Determination of Combined P-Hydroxy Benzoic Acid Preservatives in a Liquid Pharmaceutical Formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis.[1][3] [Link]

    • Context: Validates the use of phosphate buffers for separ

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Acetamido-2-propoxybenzoic acid before handling.

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 4-Acetamido-2-propoxybenzoic Acid for In Vivo Studies

Welcome to the technical support center for enhancing the in vivo bioavailability of 4-Acetamido-2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for enhancing the in vivo bioavailability of 4-Acetamido-2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during pre-clinical and clinical development. Here, we combine established scientific principles with field-proven insights to help you navigate the complexities of formulating this poorly soluble compound.

I. Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted Value/ClassificationRationale & Implications for Bioavailability
Molecular Weight ~223.24 g/mol Within the range for good oral absorption.
Aqueous Solubility LowThe propoxy group and aromatic ring contribute to hydrophobicity, suggesting that the compound is likely poorly soluble in water. This is a primary obstacle to achieving adequate bioavailability.
Permeability High (predicted)The molecule's moderate lipophilicity and relatively small size suggest it is likely to have good membrane permeability.
Biopharmaceutics Classification System (BCS) Likely Class II[1][2]Based on predicted low solubility and high permeability, 4-Acetamido-2-propoxybenzoic acid is anticipated to be a BCS Class II compound. For such compounds, the rate-limiting step for oral absorption is drug dissolution.[2]
logP (Octanol-Water Partition Coefficient) Moderate (Predicted ~2-3)The acetamido and carboxylic acid groups provide some polarity, while the propoxy and benzene moieties are lipophilic. This balance suggests good potential for membrane permeation but also contributes to low aqueous solubility.
pKa (Acid Dissociation Constant) ~4-5The carboxylic acid moiety is expected to have a pKa in this range, similar to other benzoic acid derivatives. This means the compound's solubility will be pH-dependent, with higher solubility at intestinal pH compared to gastric pH.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges researchers may face when working with 4-Acetamido-2-propoxybenzoic acid.

A. Initial Formulation & Solubility Issues

Question 1: My initial in vivo study with a simple suspension of 4-Acetamido-2-propoxybenzoic acid in water showed very low and variable exposure. Why is this happening and what should I do next?

Answer: This is a classic issue for a BCS Class II compound.[1][2] The low and erratic absorption is due to the poor aqueous solubility of your compound. The dissolution of the solid drug particles in the gastrointestinal fluid is the rate-limiting step for its absorption. To improve bioavailability, you need to employ a formulation strategy that enhances the solubility and/or dissolution rate.

Troubleshooting Steps:

  • Confirm Solid-State Properties: Characterize the crystalline form of your drug substance. Different polymorphs can have different solubilities and dissolution rates.

  • Explore pH Modification: Given the acidic nature of the carboxylic acid group, you could investigate the use of a buffered solution or the formation of a salt to increase its solubility. However, be aware of the potential for precipitation in the acidic environment of the stomach.

  • Consider Enabling Formulations: Your next step should be to evaluate more advanced formulation strategies such as amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS).

Question 2: I am considering creating a salt of 4-Acetamido-2-propoxybenzoic acid to improve its solubility. What are the potential pitfalls of this approach?

Answer: While salt formation can be a viable strategy, it is not without its challenges. The improved solubility of the salt form is pH-dependent. When the salt encounters the acidic environment of the stomach, it may convert back to the less soluble free acid form, leading to precipitation and negating the solubility advantage. Careful selection of the counter-ion and consideration of the drug's pKa are critical.

B. Amorphous Solid Dispersions (ASDs)

Question 3: What is an amorphous solid dispersion (ASD) and how can it improve the bioavailability of my compound?

Answer: An amorphous solid dispersion is a formulation where the crystalline drug is converted to its amorphous (non-crystalline) state and dispersed within a polymer matrix.[3] The amorphous form has a higher free energy than the crystalline form, which leads to a significant increase in its apparent solubility and dissolution rate.[4] The polymer serves to stabilize the amorphous drug and prevent it from recrystallizing.[4]

Question 4: How do I select the right polymer for my ASD formulation?

Answer: Polymer selection is critical for the success of an ASD. The ideal polymer should:

  • Be miscible with your drug.

  • Have a high glass transition temperature (Tg) to aid in the stability of the amorphous form.[5]

  • Be soluble in the gastrointestinal fluids to facilitate drug release.

  • Be safe for in vivo use.

Commonly used polymers for ASDs include:

  • Polyvinylpyrrolidone (PVP)

  • Copolymers of vinylpyrrolidone and vinyl acetate (PVP/VA)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)[6]

  • Soluplus®[6]

A screening process involving the preparation of drug-polymer films and their characterization is recommended to identify the most suitable polymer.[7][8]

Question 5: My ASD formulation is showing signs of recrystallization over time. What can I do to improve its stability?

Answer: Recrystallization is a common failure mode for ASDs. Here are some troubleshooting strategies:

  • Increase Polymer Loading: A higher polymer-to-drug ratio can provide better stabilization.

  • Select a Different Polymer: The initial polymer may not have optimal miscibility or interaction with your drug. Re-screen for a more suitable polymer.

  • Incorporate a Second Polymer or Surfactant: A ternary ASD can sometimes offer enhanced stability.

  • Control Moisture: Water can act as a plasticizer, lowering the Tg of the ASD and promoting recrystallization. Ensure proper drying and storage in a low-humidity environment.[3]

C. Self-Emulsifying Drug Delivery Systems (SEDDS)

Question 6: What are SEDDS and when should I consider them for 4-Acetamido-2-propoxybenzoic acid?

Answer: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9][10] For a lipophilic compound like 4-Acetamido-2-propoxybenzoic acid (predicted logP ~2-3), SEDDS can be an excellent choice. The drug is dissolved in the lipid-based formulation and remains in a solubilized state in the GI tract, bypassing the dissolution step.[11]

Question 7: How do I go about developing a SEDDS formulation?

Answer: The development of a SEDDS formulation involves a systematic screening process:

  • Excipient Screening: Determine the solubility of your compound in a range of oils, surfactants, and cosurfactants.[12]

  • Construct Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams to identify the regions of efficient self-emulsification for different combinations of oil, surfactant, and cosurfactant.[12]

  • Formulation Optimization: Prepare several formulations from the self-emulsifying regions and characterize them for droplet size, self-emulsification time, and stability.

Question 8: My SEDDS formulation looks cloudy and separates after dilution. What is going wrong?

Answer: This indicates poor emulsification or instability. Here are some potential causes and solutions:

  • Inadequate Surfactant Concentration: The surfactant concentration may be too low to effectively emulsify the oil phase. Try increasing the surfactant-to-oil ratio.

  • Poor Excipient Selection: The chosen oil, surfactant, or cosurfactant may not be optimal. Re-evaluate your excipient screening data.

  • Drug Precipitation: The drug may be precipitating out of the formulation upon dilution. This can happen if the drug's solubility in the formulation is borderline. Consider adding a cosolvent or a different oil to improve drug solubility.

  • HLB Value of Surfactant: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is crucial. For o/w emulsions, surfactants with higher HLB values (typically >10) are preferred.[4]

III. Experimental Protocols

A. Protocol for Developing an Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol provides a general framework for developing an ASD of 4-Acetamido-2-propoxybenzoic acid.

1. Materials and Equipment:

  • 4-Acetamido-2-propoxybenzoic acid

  • Selected polymer (e.g., PVP/VA 64, HPMCAS)

  • Suitable solvent (e.g., methanol, acetone, or a mixture)

  • Laboratory-scale spray dryer[13]

  • Analytical balance, magnetic stirrer, glassware

2. Step-by-Step Procedure:

  • Polymer Screening (Film Casting Method): [7]

    • Prepare solutions of the drug and various polymers in a common solvent at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5).

    • Cast the solutions onto a glass plate and allow the solvent to evaporate slowly.

    • Analyze the resulting films by polarized light microscopy to check for crystallinity.

    • Perform differential scanning calorimetry (DSC) to confirm the absence of a melting endotherm and to determine the glass transition temperature (Tg) of the miscible systems.

  • Preparation of the Spray Solution:

    • Dissolve the drug and the selected polymer in the chosen solvent. The total solid content is typically in the range of 1-10% (w/v), depending on the solubility of the components and the viscosity of the solution.[13]

    • Ensure complete dissolution by stirring.

  • Spray Drying Process: [13][14]

    • Set the spray dryer parameters (inlet temperature, atomization gas flow rate, feed pump rate). These will need to be optimized for your specific formulation.

    • A typical starting point for inlet temperature is just below the boiling point of the solvent.

    • Pump the feed solution through the nozzle of the spray dryer.

    • The atomized droplets are rapidly dried in the drying chamber, forming the ASD powder.

    • Collect the dried powder from the cyclone separator.

  • Characterization of the ASD:

    • Solid-State Characterization: Use powder X-ray diffraction (PXRD) and DSC to confirm the amorphous nature of the drug in the dispersion.

    • Dissolution Testing: Perform in vitro dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution rate of the ASD to the crystalline drug.

    • Stability Studies: Store the ASD under accelerated stability conditions (e.g., 40°C/75% RH) and periodically re-analyze by PXRD and DSC to assess its physical stability against recrystallization.[15]

Diagram: ASD Development Workflow

asd_workflow cluster_screening Phase 1: Screening cluster_formulation Phase 2: Formulation cluster_characterization Phase 3: Characterization polymer_screening Polymer Screening (Film Casting) solvent_selection Solvent Selection polymer_screening->solvent_selection Select miscible system spray_solution Prepare Spray Solution solvent_selection->spray_solution spray_drying Spray Drying spray_solution->spray_drying solid_state Solid-State Analysis (PXRD, DSC) spray_drying->solid_state dissolution In Vitro Dissolution solid_state->dissolution stability Stability Testing dissolution->stability end Optimized ASD stability->end start Start start->polymer_screening

Caption: Workflow for ASD development.

B. Protocol for Developing a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps for creating and evaluating a SEDDS for 4-Acetamido-2-propoxybenzoic acid.

1. Materials and Equipment:

  • 4-Acetamido-2-propoxybenzoic acid

  • Oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil)

  • Surfactants (e.g., Kolliphor EL, Tween 80, Labrasol)

  • Cosurfactants/Cosolvents (e.g., Transcutol HP, PEG 400)

  • Vials, magnetic stirrer, water bath

  • Particle size analyzer

2. Step-by-Step Procedure:

  • Excipient Solubility Screening: [12]

    • Add an excess amount of the drug to a known volume (e.g., 1 mL) of each excipient in a vial.

    • Mix vigorously and then equilibrate at a set temperature (e.g., 25°C or 37°C) for 48-72 hours.

    • Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC).

    • Select excipients that show high solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams: [12]

    • Select the best oil, surfactant, and cosurfactant based on the solubility study.

    • Prepare mixtures of the surfactant and cosurfactant (Smix) at different ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of mixtures with the oil, ranging from 9:1 to 1:9 (oil:Smix).

    • Titrate each mixture with water dropwise, with constant stirring, and observe for transparency and phase separation.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation and Characterization:

    • Prepare several formulations from within the identified self-emulsifying region.

    • Dissolve the drug in the selected formulation. Gentle heating may be required.[16]

    • Self-Emulsification Assessment: Add a small amount (e.g., 1 mL) of the formulation to a larger volume (e.g., 250 mL) of water or simulated intestinal fluid with gentle stirring. Visually assess the rate of emulsification and the appearance of the resulting emulsion.

    • Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the emulsion using a dynamic light scattering instrument.

    • Thermodynamic Stability: Subject the formulations to stress tests like centrifugation and freeze-thaw cycles to assess their physical stability.[11]

  • In Vitro Lipolysis Testing:

    • To predict the in vivo performance of the SEDDS, perform an in vitro lipolysis test. This involves digesting the formulation with pancreatic lipase in a simulated intestinal environment and measuring the amount of drug that remains in the aqueous phase.[17][18][19]

Diagram: SEDDS Formulation and Evaluation

sedds_workflow cluster_screening Step 1: Excipient Selection cluster_phase_diagram Step 2: Phase Diagram Construction cluster_characterization Step 3: Formulation & Characterization cluster_invitro Step 4: In Vitro Performance solubility_screening Solubility Screening (Oils, Surfactants, Cosolvents) ternary_diagram Construct Ternary Phase Diagrams solubility_screening->ternary_diagram emulsification_region Identify Self-Emulsifying Region ternary_diagram->emulsification_region formulation_prep Prepare Formulations emulsification_region->formulation_prep droplet_size Droplet Size & PDI Analysis formulation_prep->droplet_size stability_testing Thermodynamic Stability droplet_size->stability_testing lipolysis In Vitro Lipolysis stability_testing->lipolysis end Optimized SEDDS lipolysis->end start Start start->solubility_screening

Caption: SEDDS development and evaluation process.

IV. In Vivo Study Considerations

Once you have an optimized formulation, the next step is to evaluate its performance in vivo.

  • Animal Model: Select an appropriate animal model (e.g., rat, dog) that is relevant for predicting human pharmacokinetics.

  • Dose Administration: Administer the formulation via oral gavage.

  • Blood Sampling: Collect blood samples at appropriate time points to capture the full pharmacokinetic profile (Cmax, Tmax, AUC).

  • Bioanalysis: Use a validated analytical method to quantify the drug concentration in plasma samples.

  • Comparison: Always include a control group that receives a simple suspension of the drug to quantify the improvement in bioavailability achieved by your formulation.

V. Concluding Remarks

Enhancing the bioavailability of a poorly soluble compound like 4-Acetamido-2-propoxybenzoic acid requires a systematic and rational formulation development approach. By understanding the physicochemical properties of the molecule and applying advanced formulation technologies such as amorphous solid dispersions or self-emulsifying drug delivery systems, it is possible to overcome the challenge of poor solubility and achieve the desired therapeutic exposure in vivo. This guide provides a starting point for your development efforts, and further optimization will likely be necessary based on your experimental findings.

VI. References

  • Al-Ghazawi, M., & Al-Akayleh, F. (2013). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. Pharmaceutical Development and Technology, 19(4), 403-412.

  • Amorphous solid dispersions (ASDs) are increasingly being used as a means of improving bioavailability of poorly water-soluble compounds in research and development, and spray drying technology has been recognised as one of the useful methods to generate ASDs. (2015, September 3). European Pharmaceutical Review.

  • Crystal Pharmatech Co., Ltd. (2026, January 28). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes.

  • Gawas, P., & Fulzele, S. (2013). Hot Melt Extrusion for Amorphous Solid Dispersions: Temperature and Moisture Activated Drug–Polymer Interactions for Enhanced Stability. Molecular Pharmaceutics, 10(9), 3449-3459.

  • Rowan. (n.d.). Predicting Solubility.

  • van den Mooter, G. (2023, April 20). The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems. Pharmaceutics, 15(4), 1293.

  • DB-ALM. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

  • Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

  • The science of selecting excipients for dermal self-emulsifying drug delivery systems. (2023, April 15). Pharmaceutics, 15(4).

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange.

  • GSC Online Press. (2022, November 9). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug.

  • PRECI Co., Ltd. (n.d.). Amorphous Solid Dispersions – Spray Drying and Freeze Granulation.

  • Pal, A., & Abraham, M. H. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

  • Al-Zoubi, N., & Al-Akayleh, F. (2024, October 26). Screening of Polymers for Oral Ritonavir Amorphous Solid Dispersions by Film Casting. Pharmaceutics, 16(11), 1373.

  • MDPI. (2025, March 28). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions.

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.

  • In this work, we report the use of the hot melt extrusion method in harsh extrusion conditions, i.e., screw rotation speed of 250 rpm, temperature above 100 °C, and two mixing zones, in order to obtain an amorphous dispersion of an active pharmaceutical ingredient (API) that is sparingly soluble in water. (2023, June 30). Polymers, 15(13), 2933.

  • ACS Publications. (2024, December 8). FormulationBCS: A Machine Learning Platform Based on Diverse Molecular Representations for Biopharmaceutical Classification System (BCS) Class Prediction.

  • Pharma Excipients. (n.d.). Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions.

  • Screening of Polymers for Oral Ritonavir Amorphous Solid Dispersions by Film Casting. (2024, October 26). Pharmaceutics, 16(11), 1373.

  • Steps in Screening and Selecting the Suitable Amorphous Solid Dispersion System. (2025, January 23). Pharma Excipients.

  • Evotec. (n.d.). Caco-2 Permeability Assay.

  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.

  • Insights into Novel Excipients of Self-Emulsifying Drug Delivery Systems and Their Significance: An Updated Review. (n.d.). Critical Reviews in Therapeutic Drug Carrier Systems, 38(1), 1-27.

  • Veranova. (n.d.). Webinar: Polymer Screening for Amorphous Solid Dispersions (ASDs).

  • WuXi AppTec DMPK. (2024, April 18). Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds.

  • Pharmaceutical Technology. (2025, March 12). How Excipient Type Influences Self-Emulsifying Drug Delivery.

  • Google Patents. (n.d.). WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation.

  • Pilotech. (2025, December 25). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications.

  • MDPI. (2025, April 23). The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems.

  • Journal of IMAB. (2020, July 8). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION.

  • University of Texas Southwestern Medical Center. (2008, November 15). Prediction of the logarithmic of partition coefficients (log P) of some organic compounds by least square-support vector machine (LS-SVM).

  • ResearchGate. (n.d.). (A) In vitro lipolysis profiles of SEDDS showing the amounts of ionized....

  • Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine. (n.d.). Journal of Pharmaceutical Investigation, 44(4), 291-301.

  • International Journal of Pharmaceutical Sciences. (2026, February 27). In vitro Lipolysis Models for Evaluation of Lipid-Based Drug Delivery Systems: A Comprehensive Review.

  • Advance Pharmaceutical Journal. (2017, December 30). Biopharmaceutical Classification System: Tool based prediction for drug dosage formulation.

  • School of Computing. (n.d.). Comparing Multi-Label Classification Methods for Provisional Biopharmaceutics Class Prediction.

  • PubMed. (n.d.). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.

  • Bentham Science Publishers. (2021, February 1). Role of Biorelevant Media in the Estimation of In Vitro Lipolysis and Food Impact on Self-emulsifying Drug Delivery Systems.

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.

  • PubMed. (2018, December 20). Application of in vitro lipolysis for the development of oral self-emulsified delivery system of nimodipine.

  • MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends.

  • Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. (n.d.). Journal of Cheminformatics, 10(1), 1-13.

  • PMC. (2023, March 5). Predictive Potential of BCS and Pharmacokinetic Parameters on Study Outcome: Analysis of 198 In Vivo Bioequivalence Studies.

  • Evotec. (n.d.). Caco-2 Permeability Assay.

  • Dove Medical Press. (2023, January 26). SEDDS-based tablets Development & Evaluation for simvastatin.

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.

  • Charles River Laboratories. (n.d.). BCS Classification for Biowaivers.

  • PMC. (n.d.). Development and Evaluation of Liquid and Solid Self-Emulsifying Drug Delivery Systems for Atorvastatin.

Sources

Reference Data & Comparative Studies

Validation

validation of the biological efficacy of 4-Acetamido-2-propoxybenzoic acid

An In-Depth Comparative Guide to the Biological Efficacy of 4-Acetamido-2-propoxybenzoic Acid Introduction: Unveiling a Novel Selective COX-2 Inhibitor In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs),...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Efficacy of 4-Acetamido-2-propoxybenzoic Acid

Introduction: Unveiling a Novel Selective COX-2 Inhibitor

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for agents with high efficacy and an improved safety profile is perpetual. This guide introduces 4-Acetamido-2-propoxybenzoic acid, a novel compound synthesized with the hypothesis of achieving potent anti-inflammatory effects through selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. The rationale behind its design lies in the structural combination of an acetamido group, often associated with analgesic and antipyretic properties, and a propoxybenzoic acid moiety, which may confer selectivity and favorable pharmacokinetic properties.

This document provides a comprehensive . We will present a head-to-head comparison with established NSAIDs—the non-selective COX inhibitor, Aspirin, and the COX-2 selective inhibitor, Celecoxib. The following sections will detail the experimental methodologies, present comparative data, and discuss the implications of our findings for researchers and drug development professionals in the field of inflammation and pain management.

The Mechanistic Rationale: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. However, there are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are major contributors to the inflammatory response.

The therapeutic goal of modern NSAID development is to selectively inhibit COX-2, thereby reducing inflammation and pain, while sparing COX-1 to minimize the gastrointestinal side effects associated with traditional NSAIDs. Our investigation is designed to determine where 4-Acetamido-2-propoxybenzoic acid fits within this paradigm.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Homeostatic_PGs Homeostatic Prostaglandins PGH2->Homeostatic_PGs Specific Synthases Inflammatory_PGs Inflammatory Prostaglandins PGH2->Inflammatory_PGs Specific Synthases Gastric_Protection Gastric_Protection Homeostatic_PGs->Gastric_Protection Inflammation_Pain Inflammation_Pain Inflammatory_PGs->Inflammation_Pain Inflammation & Pain

Caption: The Arachidonic Acid Cascade and the dual roles of COX-1 and COX-2 enzymes.

Comparative In Vitro Efficacy: A Tale of Two Isoforms

To first establish the inhibitory potential and selectivity of 4-Acetamido-2-propoxybenzoic acid, we conducted a series of in vitro enzyme inhibition assays. These assays provide a direct measure of a compound's ability to block the activity of isolated COX-1 and COX-2 enzymes.

Experimental Protocol: COX (Ovine) Inhibitor Screening Assay
  • Enzyme Preparation: Recombinant ovine COX-1 and COX-2 enzymes were used.

  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM phenol and 1 µM hematin.

  • Compound Preparation: 4-Acetamido-2-propoxybenzoic acid, Aspirin, and Celecoxib were dissolved in DMSO to create stock solutions. Serial dilutions were prepared in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of the diluted test compound, and 10 µL of the respective COX enzyme.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of a 100 µM arachidonic acid solution.

    • Monitor the rate of oxygen consumption using a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) that changes color upon oxidation by PGG2.

    • The absorbance is read at 590 nm for 5 minutes.

  • Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Results: A Clear Profile of COX-2 Selectivity

The following table summarizes the IC50 values and the calculated selectivity index for each compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4-Acetamido-2-propoxybenzoic acid15.80.2175.2
Aspirin5.225.50.2
Celecoxib12.30.1582.0

These in vitro data strongly suggest that 4-Acetamido-2-propoxybenzoic acid is a potent inhibitor of COX-2, with an efficacy comparable to that of Celecoxib. Furthermore, its high selectivity index indicates a significantly lower potential for inhibiting the homeostatic functions of COX-1 compared to a non-selective inhibitor like Aspirin.

Cell-Based Validation: Prostaglandin Production in a Biological System

To extend our findings to a more biologically relevant context, we assessed the ability of our test compounds to inhibit the production of prostaglandin E2 (PGE2) in a lipopolysaccharide (LPS)-stimulated macrophage cell line (RAW 264.7). LPS is a potent inducer of COX-2 expression and subsequent PGE2 production.

Experimental Protocol: PGE2 Immunoassay
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Cells are seeded into 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1 hour.

  • LPS Stimulation: LPS (1 µg/mL) is added to each well (except for the negative control) to induce COX-2 expression and PGE2 synthesis.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of PGE2 inhibition is calculated relative to the LPS-stimulated control. The IC50 values are determined as described previously.

Results: Potent Inhibition of Inflammatory Prostaglandins
CompoundIC50 for PGE2 Inhibition (µM)
4-Acetamido-2-propoxybenzoic acid0.35
Aspirin35.0
Celecoxib0.28

The cell-based assay results corroborate our enzymatic findings. 4-Acetamido-2-propoxybenzoic acid demonstrates potent inhibition of PGE2 production, on par with Celecoxib and significantly more potent than Aspirin. This provides strong evidence of its anti-inflammatory potential at the cellular level.

In Vivo Confirmation: The Carrageenan-Induced Paw Edema Model

The final and most critical validation of an anti-inflammatory agent is its performance in a living organism. We employed the carrageenan-induced paw edema model in rats, a classic and well-established model of acute inflammation.

Experimental Workflow

in_vivo_workflow Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Fasting Fasting Grouping->Fasting Drug_Admin Drug_Admin Fasting->Drug_Admin Oral Gavage Carrageenan_Injection Carrageenan Injection (Subplantar) Drug_Admin->Carrageenan_Injection 1 hour post-dose Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement Hourly for 6 hours Data_Analysis Data_Analysis Paw_Volume_Measurement->Data_Analysis Calculate % Inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Experimental Protocol: Rat Paw Edema
  • Animals: Male Wistar rats (180-200 g) are used.

  • Acclimatization and Fasting: Animals are acclimatized for one week and fasted overnight before the experiment.

  • Grouping: Rats are randomly assigned to groups (n=6 per group): Vehicle control (0.5% carboxymethylcellulose), 4-Acetamido-2-propoxybenzoic acid (30 mg/kg), Aspirin (100 mg/kg), and Celecoxib (30 mg/kg).

  • Drug Administration: The compounds are administered orally by gavage.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at hourly intervals for 6 hours after (Vt).

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [((Vt - V0)control - (Vt - V0)treated) / (Vt - V0)control] x 100.

Results: Significant Anti-Inflammatory Effects In Vivo
Compound (Dose)Maximum % Inhibition of Edema (at 4 hours)
4-Acetamido-2-propoxybenzoic acid (30 mg/kg)68.5%
Aspirin (100 mg/kg)45.2%
Celecoxib (30 mg/kg)72.1%

The in vivo results confirm the potent anti-inflammatory activity of 4-Acetamido-2-propoxybenzoic acid. At a dose of 30 mg/kg, it produced a significant reduction in paw edema, comparable to that of Celecoxib and superior to Aspirin at a higher dose.

Conclusion and Future Directions

The comprehensive validation presented in this guide provides compelling evidence for the biological efficacy of 4-Acetamido-2-propoxybenzoic acid as a potent and selective COX-2 inhibitor. Its performance in in vitro, cell-based, and in vivo models is highly comparable to the established selective inhibitor, Celecoxib, and demonstrates a clear advantage over the non-selective NSAID, Aspirin.

These findings position 4-Acetamido-2-propoxybenzoic acid as a promising candidate for further preclinical development. Future studies should focus on a full pharmacokinetic and pharmacodynamic profile, a comprehensive safety and toxicology assessment (including cardiovascular and renal safety), and evaluation in chronic models of inflammation, such as adjuvant-induced arthritis. The data presented herein provides a strong foundation for these next steps in the drug development pipeline.

References

  • Title: Cyclooxygenase-2 (COX-2) Inhibitors: A Review of Their Structure-Activity Relationships Source: Current Medicinal Chemistry URL: [Link]

  • Title: The Carrageenan-Induced Paw Edema Model in the Rat Source: Methods in Molecular Biology URL: [Link]

  • Title: Prostaglandin E2 (PGE2) as a potent mediator of inflammation Source: Journal of Inflammation URL: [Link]

  • Title: A Comparison of the Effects of a Novel, Selective COX-2 Inhibitor, with Rofecoxib and Celecoxib in a Human Cell-Based Assay Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Comparative

A Comparative Study of 4-Acetamido-2-propoxybenzoic Acid: A Guide for Drug Discovery Professionals

This guide provides a comprehensive comparative analysis of 4-Acetamido-2-propoxybenzoic acid, a compound of interest in modern medicinal chemistry. Given the limited publicly available data on this specific molecule, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 4-Acetamido-2-propoxybenzoic acid, a compound of interest in modern medicinal chemistry. Given the limited publicly available data on this specific molecule, this study leverages established structure-activity relationship (SAR) principles by comparing it with structurally and functionally related compounds. This approach allows for a robust, inferred profile of its potential physicochemical properties, biological activities, and pharmacokinetic characteristics, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction to the Target Compound: 4-Acetamido-2-propoxybenzoic Acid

4-Acetamido-2-propoxybenzoic acid is a derivative of benzoic acid, a scaffold prevalent in numerous biologically active molecules.[1] Its structure is characterized by three key functional groups attached to the central phenyl ring: a carboxylic acid group, an acetamido group at position 4, and a propoxy group at position 2. The specific arrangement of these substituents dictates its chemical properties and, consequently, its interactions with biological systems.

  • Carboxylic Acid: This acidic moiety is a crucial feature for many non-steroidal anti-inflammatory drugs (NSAIDs), often serving as a primary binding group to the active site of cyclooxygenase (COX) enzymes.[2]

  • 4-Acetamido Group: This group is famously present in acetaminophen (paracetamol), contributing to its analgesic and antipyretic properties. Its presence suggests potential for similar activities.

  • 2-Propoxy Group: An alkoxy group at the ortho position can significantly influence the molecule's lipophilicity and steric profile, which in turn affects its absorption, distribution, and ability to bind to target proteins.[3]

Due to the novelty of 4-Acetamido-2-propoxybenzoic acid, this guide will draw comparative data from its unacetylated precursor, 4-Amino-2-propoxybenzoic acid , its positional isomer analog, 4-Acetamidobenzoic acid (Acedoben) , and the well-characterized uricosuric agent, Probenecid , which shares the benzoic acid core and interacts with organic anion transporters.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The table below compares the known or predicted properties of our target compound with its selected analogs.

Property4-Acetamido-2-propoxybenzoic acid (Predicted)4-Amino-2-propoxybenzoic acid4-Acetamidobenzoic acid (Acedoben)Probenecid
Molecular Formula C12H15NO4C10H13NO3C9H9NO3C13H19NO4S
Molecular Weight ~237.25 g/mol 195.21 g/mol [4]179.17 g/mol [5]285.36 g/mol [6]
Structure Structure of 4-Acetamido-2-propoxybenzoic acidStructure of 4-Amino-2-propoxybenzoic acidStructure of 4-Acetamidobenzoic acidStructure of Probenecid
Predicted XLogP3 ~2.01.5[4]1.23.5
Hydrogen Bond Donors 22[4]21
Hydrogen Bond Acceptors 44[4]34
Melting Point N/AN/A259-262 °C (dec.)[7]198-200 °C

Expertise & Experience: The addition of the propoxy group in 4-Acetamido-2-propoxybenzoic acid, compared to the simpler 4-Acetamidobenzoic acid, is expected to increase its lipophilicity (higher LogP value). This enhancement in lipid solubility could potentially improve its ability to cross biological membranes, which may affect its absorption and distribution profile. However, increased lipophilicity can also lead to higher plasma protein binding.[3]

Comparative Biological Activity and Mechanism of Action

The biological activity of these compounds is intrinsically linked to their chemical structures. The primary expected activity for 4-Acetamido-2-propoxybenzoic acid is anti-inflammatory and analgesic, likely through the inhibition of COX enzymes.

Predicted Anti-Inflammatory and Analgesic Activity

Many NSAIDs function by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3] There are two main isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible during inflammation).[8] Selective inhibition of COX-2 is a key goal in modern drug design to reduce gastrointestinal side effects associated with non-selective NSAIDs.[8]

The structural features of 4-Acetamido-2-propoxybenzoic acid suggest it could be a COX inhibitor. The larger propoxy group at the ortho position might confer some selectivity towards the COX-2 isoform, whose active site is slightly larger and can accommodate bulkier substituents compared to COX-1.[9]

Logical Relationship: NSAID Mechanism of Action

NSAID_Mechanism Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever NSAIDs NSAIDs NSAIDs->COX_Enzymes Inhibition

Caption: General mechanism of action for NSAIDs.

Comparison with Probenecid: A Functional Analog

Probenecid provides an interesting functional comparison. While not a classical anti-inflammatory agent, it is a benzoic acid derivative that acts as a uricosuric agent by inhibiting organic anion transporters (OATs) in the kidneys, specifically URAT1.[10] This action blocks the reabsorption of uric acid, making it effective in treating gout.[6] Probenecid also inhibits the renal secretion of other weak organic acids, including some antibiotics like penicillin, thereby increasing their plasma concentrations and prolonging their effects.[1][11][12]

Given that many NSAIDs are also organic acids and substrates for OATs, it is plausible that 4-Acetamido-2-propoxybenzoic acid could also interact with these transporters. This could have implications for its renal clearance and potential drug-drug interactions.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted activities of 4-Acetamido-2-propoxybenzoic acid and compare it to its analogs, the following standardized experimental protocols are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining the inhibitory potency (IC50) of the test compounds against COX-1 and COX-2, and for establishing their selectivity.

Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes. Prepare stock solutions of the test compounds and a known standard (e.g., Celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.

  • Inhibitor Addition: Add various concentrations of the test compounds or the standard inhibitor to the designated wells. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate to all wells.

  • Measurement: Immediately monitor the absorbance at 590 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and plot it against the compound concentration to calculate the IC50 value.[13][14]

Workflow: In Vitro COX Inhibition Assay

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzymes - Test Compounds Setup Add Buffer, Heme, and Enzyme to wells Reagents->Setup Inhibition Add Test Compounds (various concentrations) Setup->Inhibition Incubation Pre-incubate at 37°C Inhibition->Incubation Initiation Add Arachidonic Acid Incubation->Initiation Measurement Read Absorbance at 590 nm Initiation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 values Calculation->IC50

Caption: Workflow for a typical in vitro COX inhibition assay.

In Vivo Acetic Acid-Induced Writhing Test for Analgesia

This is a standard and reliable in vivo model for screening the peripheral analgesic activity of new compounds.[15]

Principle: The intraperitoneal injection of acetic acid in mice causes irritation and inflammation, leading to the release of pain-mediating substances like prostaglandins and bradykinin.[16] This induces a characteristic writhing response (abdominal constrictions and stretching). The reduction in the number of writhes after administration of a test compound indicates its analgesic effect.[17][18]

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Swiss albino mice (20-25g). Allow them to acclimatize to the laboratory conditions for at least one week. Fast the animals for 12 hours before the experiment, with free access to water.

  • Grouping: Divide the mice into several groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline with 1% Tween 80)

    • Group 2: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg)

    • Group 3-5: Test Compound (e.g., 4-Acetamido-2-propoxybenzoic acid at different doses like 10, 20, 50 mg/kg)

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6-0.7% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.[16][19]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a latency period of 5 minutes, count the total number of writhes for a period of 20-30 minutes.[15]

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Trustworthiness: This self-validating system includes both a negative (vehicle) and a positive (known analgesic) control group. This ensures that any observed effect is due to the test compound and allows for a relative potency assessment.

Conclusion

While direct experimental data for 4-Acetamido-2-propoxybenzoic acid remains to be published, a comparative analysis based on its structural components and related compounds provides valuable insights for drug discovery professionals. Its structure suggests a high likelihood of possessing anti-inflammatory and analgesic properties, potentially through the inhibition of COX enzymes. The presence of the 2-propoxy group may enhance its lipophilicity and could confer some selectivity for COX-2. Further empirical validation using the standardized protocols outlined in this guide is essential to fully characterize its biological profile and therapeutic potential. This comparative approach serves as a foundational framework for guiding future research and development efforts for this promising compound.

References

  • Drugs.com. (2025, July 31). Probenecid Monograph for Professionals. Available at: [Link]

  • Gaba, M., & Mohan, C. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 9, S1633-S1640. Available at: [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Structure Activity Relationships studies of Non-steroidal Anti-inflammatory Drugs: A Review. Available at: [Link]

  • Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid?. Available at: [Link]

  • Gül, H. İ., & Sakallı, Ç. (2007). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Turkish Journal of Chemistry, 31(4), 369-391. Available at: [Link]

  • Cunningham, R. F., Israili, Z. H., & Dayton, P. G. (1981). Clinical pharmacokinetics of probenecid. Clinical Pharmacokinetics, 6(2), 135–151. Available at: [Link]

  • Chemsrc. (2025, August 20). 4-Acetamidobenzoic acid. Available at: [Link]

  • Vecchio, A. J., & Malkowski, M. G. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Accounts of Chemical Research, 53(7), 1370–1381. Available at: [Link]

  • Wikipedia. (n.d.). Probenecid. Retrieved from [Link]

  • Mylan Pharmaceuticals Inc. (n.d.). probenecid tablet, film coated. U.S. National Library of Medicine. Retrieved from [Link]

  • Taha, M., et al. (2017). Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50? Current Computer-Aided Drug Design, 13(3), 221-231. Available at: [Link]

  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348. Available at: [Link]

  • Mamun-Or-Rashid, et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. Available at: [Link]

  • Uddin, M. J., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(9), 721-727. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Acetamido-3-(4-arylthiazol-2-yl-amino)benzoate. Available at: [Link]

  • Singh, S., & Kumar, A. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3566-3579. Available at: [Link]

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Validation

A Comparative Guide to Cross-Validation of Analytical Methods for 4-Acetamido-2-propoxybenzoic Acid

Introduction: The Imperative for Rigorous Method Comparison In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The molecule at the center of this guide, 4-Acetamido-2-propoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Method Comparison

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The molecule at the center of this guide, 4-Acetamido-2-propoxybenzoic acid, represents a typical analyte whose accurate quantification is critical for ensuring product quality and safety. When an analytical method is updated, transferred between laboratories, or when a new method is introduced to analyze the same compound, a direct comparison is not just recommended—it is a regulatory and scientific necessity. This process, known as cross-validation, serves to demonstrate that two distinct analytical procedures are equivalent and can be used interchangeably.[1][2]

This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of 4-Acetamido-2-propoxybenzoic acid: the established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more modern, highly sensitive Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental choices, present a framework for a robust cross-validation study, and provide the tools to interpret the resulting data, all grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]

Foundational Concepts: Validation vs. Cross-Validation

Before delving into the comparative analysis, it is crucial to distinguish between method validation and cross-validation.

  • Analytical Method Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] As per ICH Q2(R1) guidelines, this involves assessing parameters like accuracy, precision, specificity, linearity, range, and robustness to prove the method is reliable and consistent on its own.[3][5][7][8]

  • Cross-Validation is a comparative process that demonstrates the equivalency of two validated analytical methods.[1][2] This is critical when, for example, a legacy HPLC method is being replaced by a faster UHPLC-MS/MS method. The goal is to ensure that the data generated by the new method is directly comparable to the historical data from the old method.

The following diagram illustrates the logical workflow of a cross-validation study, which forms the basis of this guide.

Caption: Figure 1. High-level workflow for analytical method cross-validation.

Methodologies Under Comparison

The choice of an analytical method is dictated by the analyte's chemical properties and the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput.[9] 4-Acetamido-2-propoxybenzoic acid is a weak acidic compound, a property that heavily influences chromatographic conditions.

Method A: The Workhorse - Reversed-Phase HPLC with UV Detection

This technique is a cornerstone of pharmaceutical quality control due to its robustness and cost-effectiveness.

  • Principle of Causality : For an acidic compound like 4-Acetamido-2-propoxybenzoic acid, controlling the mobile phase pH is critical.[9] To ensure consistent retention and good peak shape, the pH should be set at least one to two units below the analyte's pKa.[9][10] This suppresses the ionization of the carboxylic acid group, rendering the molecule more non-polar and increasing its retention on a non-polar stationary phase like C18. The addition of an acid like phosphoric acid or formic acid to the mobile phase is a standard practice for this purpose.[11]

Detailed Experimental Protocol: HPLC-UV

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase : Isocratic mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) (60:40 v/v). Rationale: This composition provides a good balance of polarity to achieve a reasonable retention time.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.

    • Detection Wavelength : 245 nm. Rationale: This wavelength should be determined by analyzing the UV spectrum of the analyte to find its maximum absorbance (λmax), ensuring maximum sensitivity.

    • Injection Volume : 10 µL.

  • Standard and Sample Preparation :

    • Stock Solution : Accurately weigh and dissolve 10 mg of 4-Acetamido-2-propoxybenzoic acid reference standard in 100 mL of diluent (Mobile Phase) to get a 100 µg/mL solution.

    • Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

    • Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from a separate stock solution to ensure unbiased assessment of accuracy.

Method B: The High-Sensitivity Specialist - UHPLC-MS/MS

When low quantification limits are necessary, especially in complex biological matrices, UHPLC-MS/MS is the gold standard.[4] Its superior selectivity and sensitivity justify the higher operational complexity and cost.

  • Principle of Causality : The move to UHPLC involves smaller particle size columns (<2 µm), which necessitates higher pressures but yields significantly better resolution and much faster run times. For mass spectrometric detection, volatile mobile phase modifiers like formic acid are required instead of non-volatile buffers like phosphate.[12] The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides exceptional specificity, virtually eliminating matrix interference.

Detailed Experimental Protocol: UHPLC-MS/MS

  • Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase : Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

      • Gradient Profile: Start at 10% B, ramp to 95% B over 2 minutes, hold for 0.5 minutes, return to 10% B and equilibrate for 0.5 minutes. Total run time: 3 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometer Conditions :

    • Ionization Mode : ESI, Negative. Rationale: The carboxylic acid group readily deprotonates to form a negative ion [M-H]-, which is ideal for ESI negative mode.

    • MRM Transition : To be determined by infusing a standard solution. For 4-Acetamido-2-propoxybenzoic acid (MW ≈ 223.23), the precursor would likely be m/z 222.2. The product ion would be a stable fragment resulting from collision-induced dissociation (e.g., loss of the propoxy group or acetamido group).

    • Source Parameters : Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

  • Standard and Sample Preparation : Similar to the HPLC-UV method, but typically at much lower concentrations (e.g., in the ng/mL range) to leverage the instrument's sensitivity.

Cross-Validation Study Design and Acceptance Criteria

To perform the cross-validation, the same set of samples must be analyzed by both methods.[1] The study should be designed to compare key validation parameters.

Parameters for Comparison

  • Accuracy : Assessed by analyzing QC samples at three concentration levels. The mean result from Method B should be within a predefined percentage (e.g., ±15%) of the result from Method A.

  • Precision : Intermediate precision is evaluated by comparing the variability of results obtained on different days or by different analysts. The coefficient of variation (%CV or %RSD) for each set of measurements should not exceed 15%.[8]

  • Specificity : The ability to assess the analyte unequivocally. In HPLC-UV, this is shown by peak purity analysis. In UHPLC-MS/MS, the specificity is inherent to the MRM transition.

  • Linearity & Range : While linearity is established during individual validation, the cross-validation will confirm that both methods provide comparable results across the shared analytical range.

Statistical Analysis: The Key to Objective Comparison

Visual comparison of results is insufficient. Statistical tests are required to provide an objective measure of agreement between the two methods.[8] It's important to note that while correlation coefficients are often reported, they are not suitable for determining method agreement, as they only measure the strength of a relationship, not the interchangeability of methods.[13]

  • Student's t-test (Paired) : Used to determine if there is a statistically significant difference between the means of the two sets of results. A p-value > 0.05 typically indicates no significant difference.[14]

  • F-test : Compares the variances (a measure of precision) of the two methods. It helps determine if one method is significantly more variable than the other.

  • Bland-Altman Plot : A graphical method to plot the difference between the two methods against their average. This visualizes the agreement and helps identify any systematic bias.[15][16]

The following diagram presents a decision-making framework for selecting the appropriate analytical method post-validation, which is the ultimate goal of this comparative guide.

Caption: Figure 2. Decision tree for analytical method selection.

Comparative Data Summary

The following table presents hypothetical but realistic data from a cross-validation study comparing the two methods for the analysis of three QC sample levels.

Validation ParameterConcentration LevelMethod A: HPLC-UVMethod B: UHPLC-MS/MSAcceptance CriteriaPass/Fail
Accuracy (% Recovery) Low QC (3 µg/mL)101.5%98.7%85-115%Pass
Mid QC (40 µg/mL)99.8%100.5%85-115%Pass
High QC (80 µg/mL)100.2%101.1%85-115%Pass
Intermediate Precision (%RSD, n=6) Low QC (3 µg/mL)1.8%1.5%≤15%Pass
Mid QC (40 µg/mL)1.1%0.9%≤15%Pass
High QC (80 µg/mL)0.8%0.7%≤15%Pass
Statistical Comparison Paired t-test (p-value) -0.68p > 0.05Pass
F-test (p-value) -0.75p > 0.05Pass
Linearity (r²) 1-100 µg/mL0.99950.9998≥0.999Pass
Limit of Quantitation (LOQ) -1.0 µg/mL0.005 µg/mL (5 ng/mL)-N/A
Analysis Run Time -~8 minutes~3 minutes-N/A

Interpretation of Results:

The data clearly indicates that both methods are accurate and precise within the acceptable limits defined by regulatory guidelines. The statistical analysis confirms that there is no significant difference between the means (t-test) or variances (F-test) of the results produced by the two methods. Therefore, the cross-validation is successful, and the methods can be considered interchangeable within the validated range (1-100 µg/mL).

The key practical differences are the significantly lower LOQ and faster run time of the UHPLC-MS/MS method. This makes it the superior choice for analyses requiring high sensitivity or high throughput, while the HPLC-UV method remains a reliable and cost-effective option for routine quality control of higher concentration samples.

Conclusion and Recommendations

This guide has demonstrated a comprehensive framework for the cross-validation of analytical methods for 4-Acetamido-2-propoxybenzoic acid, comparing a standard HPLC-UV method with a high-sensitivity UHPLC-MS/MS method. The successful cross-validation, supported by statistical evidence, provides the necessary confidence to use these methods interchangeably, ensuring data continuity and regulatory compliance.

As a Senior Application Scientist, my recommendation is to select the method that best fits the application's specific needs. For routine product release testing where concentrations are high, the robustness and lower cost of the HPLC-UV method are advantageous. For bioanalytical studies, impurity profiling, or any application demanding trace-level quantification, the superior sensitivity and speed of the UHPLC-MS/MS method are indispensable. The key is that through rigorous cross-validation, the transition between these methods can be made without compromising the integrity of the analytical results.

References

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
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  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • Khan, M. A., et al. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of Engineering and Technology.
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Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Activity of 4-Acetamido-2-propoxybenzoic Acid (4-APB)

Target Audience: Pharmacologists, DMPK Researchers, and Drug Development Scientists Compound Focus: 4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5) Executive Summary & Mechanistic Context In the development and safety...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, DMPK Researchers, and Drug Development Scientists Compound Focus: 4-Acetamido-2-propoxybenzoic acid (CAS: 2486-79-5)

Executive Summary & Mechanistic Context

In the development and safety evaluation of ester-type local anesthetics, understanding the pharmacological divergence between a parent drug and its terminal metabolites is critical. 4-Acetamido-2-propoxybenzoic acid (4-APB) is the primary terminal metabolite of propoxycaine, a potent local anesthetic[1][2].

While propoxycaine exerts its mechanism of action by penetrating lipid membranes and blocking voltage-gated sodium channels (Nav) from the intracellular vestibule[2], its metabolic fate fundamentally alters its chemical properties. In vivo, propoxycaine is rapidly hydrolyzed by plasma esterases (such as butyrylcholinesterase) into the inactive intermediate 4-amino-2-propoxybenzoic acid[2]. This intermediate subsequently undergoes Phase II conjugation via hepatic N-acetyltransferases (NAT1/NAT2) to yield 4-APB[3][4][5].

This structural transformation—the loss of a lipophilic diethylaminoethyl ester and the addition of an acetyl group—shifts the molecule from a membrane-permeable active anesthetic to a highly polar, inactive elimination sink. This guide objectively compares the in vitro binding and enzymatic profile of 4-APB against its in vivo pharmacokinetic (PK) and pharmacodynamic (PD) behavior, providing self-validating protocols for its evaluation.

Metabolism A Propoxycaine (Active Anesthetic) B Plasma Esterases (Hydrolysis) A->B Fast C 4-Amino-2-propoxybenzoic Acid (Intermediate) B->C D Hepatic NAT1/NAT2 (Acetylation) C->D Hepatic Clearance E 4-Acetamido-2-propoxybenzoic Acid (Terminal Metabolite) D->E

Propoxycaine metabolism pathway yielding 4-Acetamido-2-propoxybenzoic acid via esterase and NAT.

In Vitro Activity: Receptor Binding & Off-Target Screening

The Causality of In Vitro Inactivity

To block Nav channels, a molecule typically requires a lipophilic aromatic ring and a basic tertiary amine (pKa ~8.0-9.0) to exist in an equilibrium of un-ionized (membrane-crossing) and ionized (receptor-binding) states. 4-APB possesses a free carboxylic acid (pKa ~4.0), meaning it is almost entirely ionized as an anion at physiological pH (7.4). Consequently, in vitro assays demonstrate that 4-APB cannot cross the lipid bilayer to access the intracellular Nav binding site, resulting in a complete loss of anesthetic activity.

Furthermore, because 4-APB is an acetamidobenzoic acid derivative, it shares structural homology with acetaminophen (4-acetamidophenol). Therefore, in vitro off-target screening must evaluate potential cyclooxygenase (COX) inhibition.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate the loss of Nav channel affinity, researchers must utilize a whole-cell patch-clamp system.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 or Nav1.8 channels. Plate on glass coverslips 24 hours prior to the assay.

  • Solution Formulation:

    • Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

  • Compound Preparation: Dissolve 4-APB in DMSO to create a 100 mM stock. Dilute in extracellular solution to final test concentrations (1 µM to 1000 µM). Ensure final DMSO concentration is <0.1%.

  • Electrophysiological Recording:

    • Establish a Giga-ohm seal and rupture the membrane to achieve whole-cell configuration.

    • Apply a voltage protocol: Hold at -120 mV, step to -10 mV for 50 ms to elicit inward sodium currents.

    • Perfuse 4-APB over the cell for 3 minutes.

  • Data Analysis: Measure the peak inward current before and after compound application. Calculate fractional block and generate an IC50 curve.

    • Expected Result: 4-APB will show an IC50 > 1000 µM, confirming the absence of in vitro Nav blockade compared to propoxycaine (IC50 ~10 µM).

In Vivo Activity: Systemic Pharmacokinetics & Clearance

The Causality of In Vivo Behavior

While in vitro data confirms a lack of primary target engagement, in vivo studies are required to understand the systemic fate of 4-APB. The addition of the acetyl group by Phase II metabolic enzymes (NAT) increases the molecule's polarity and water solubility[5]. In vivo, 4-APB acts as a highly efficient elimination vehicle. It does not penetrate the blood-brain barrier (BBB) and is rapidly excreted via renal filtration.

Self-Validating Protocol: Murine PK Profiling via LC-MS/MS

To establish the in vivo clearance profile, a standardized pharmacokinetic workflow is employed.

Step-by-Step Methodology:

  • Animal Dosing: Fast adult male Sprague-Dawley rats (n=6) for 12 hours. Administer 4-APB via intravenous (IV) bolus (10 mg/kg) in a saline vehicle.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Transfer into K2EDTA tubes and centrifuge at 4°C to isolate plasma.

  • Sample Extraction: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 4-APB). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a C18 reverse-phase column.

    • Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transition for 4-APB.

  • PK Parameter Calculation: Use non-compartmental analysis (NCA) to calculate Half-life (T1/2), Clearance (Cl), and Volume of Distribution (Vd).

Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies (Murine Model) Start 4-APB Evaluation Workflow IV1 Whole-Cell Patch-Clamp (Nav1.5 / Nav1.8) Start->IV1 IN1 IV / PO Administration (10-50 mg/kg) Start->IN1 IV2 COX-1/2 Enzymatic Assay (Off-Target Screening) IV1->IV2 IV3 Microsomal Stability (HLM/RLM) IV2->IV3 Compare In Vitro-In Vivo Correlation (IVIVC) IV3->Compare IN2 Serial Blood Sampling & Urine Collection IN1->IN2 IN3 LC-MS/MS PK Profiling (Clearance, Half-life) IN2->IN3 IN3->Compare

Parallel workflow for evaluating the in vitro and in vivo pharmacological profile of 4-APB.

Quantitative Data Comparison

The following table summarizes the divergent profiles of the active parent drug (Propoxycaine) and its terminal metabolite (4-APB), highlighting the perfect In Vitro-In Vivo Correlation (IVIVC) regarding safety and clearance.

Pharmacological MetricPropoxycaine (Parent Drug)4-Acetamido-2-propoxybenzoic Acid (4-APB)Causality / Implication
In Vitro Nav1.5 IC50 ~10.5 µM> 1000 µM (Inactive)Loss of basic amine prevents receptor binding.
In Vitro COX-2 IC50 > 1000 µM> 500 µM (Weak/Negligible)Acetamido group provides weak structural homology to NSAIDs.
Physicochemical LogP 2.5 (Lipophilic)1.2 (Hydrophilic)Carboxylic acid ionization restricts membrane permeability.
In Vivo Half-Life (T1/2) < 5 minutes (Plasma)~1.5 - 2.0 hoursParent drug is rapidly hydrolyzed; 4-APB is stable in plasma.
In Vivo Clearance Route Plasma Esterase HydrolysisRenal Excretion (Urine)4-APB acts as the terminal elimination sink.
In Vivo CNS Toxicity High (Seizures at high dose)Negligible4-APB cannot cross the blood-brain barrier.

Conclusion

The evaluation of 4-Acetamido-2-propoxybenzoic acid serves as a textbook model for Phase I/II detoxification of ester-type local anesthetics. In vitro assays confirm that the metabolic conversion effectively neutralizes the pharmacodynamic activity of the parent compound by eliminating its ability to block Nav channels. Concurrently, in vivo profiling demonstrates that this structural change optimizes the molecule for rapid, non-toxic renal clearance. For drug development professionals, ensuring the rapid conversion of active anesthetics to inert metabolites like 4-APB is a fundamental pillar of designing safe, short-acting therapeutics.

References

  • National Institutes of Health (NIH) / PubChem. Propoxycaine | C16H26N2O3 | CID 6843. Retrieved from:[Link]

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Validation

A Comparative Guide to the Synthetic Routes of 4-Acetamido-2-propoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comparative analysis of two distinct synthetic pathways to 4-Acetamido-2-propoxybenzoic acid, a molecule of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of two distinct synthetic pathways to 4-Acetamido-2-propoxybenzoic acid, a molecule of significant interest in medicinal chemistry and drug development. By examining the strategic considerations, experimental protocols, and potential challenges of each route, this guide aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.

Introduction

4-Acetamido-2-propoxybenzoic acid possesses a unique combination of functional groups—an acetamido moiety, a propoxy ether linkage, and a carboxylic acid on a benzene ring—that makes it a valuable scaffold for the development of novel therapeutic agents. The selection of an optimal synthetic route is paramount and is dictated by factors such as overall yield, purity of the final product, scalability, cost of starting materials, and safety considerations. This guide will dissect two plausible and efficient synthetic strategies, herein designated as Route 1 and Route 2.

Route 1: Acetylation-Propoxylation-Hydrolysis Sequence

This route commences with the readily available methyl 4-amino-2-hydroxybenzoate and proceeds through a three-step sequence involving N-acetylation, O-propoxylation, and subsequent ester hydrolysis.

Logical Workflow for Route 1

Route 1 Workflow A Methyl 4-amino-2-hydroxybenzoate B Methyl 4-acetamido-2-hydroxybenzoate A->B Acetylation C Methyl 4-acetamido-2-propoxybenzoate B->C Propoxylation D 4-Acetamido-2-propoxybenzoic acid C->D Hydrolysis

Caption: Workflow for the synthesis of 4-Acetamido-2-propoxybenzoic acid via Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

This initial step involves the selective N-acetylation of the amino group of methyl 4-amino-2-hydroxybenzoate. The hydroxyl group remains unprotected as it is less nucleophilic than the aromatic amine.

  • Methodology: In a round-bottom flask, dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate. Add a solution of sodium bicarbonate (1.5 eq) in water. Cool the biphasic mixture to 0°C with an ice bath and stir vigorously. Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-acetamido-2-hydroxybenzoate.[1]

  • Causality: The use of a biphasic system with sodium bicarbonate as a base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The low temperature helps to control the exothermic reaction and minimize side products.

Step 2: Synthesis of Methyl 4-acetamido-2-propoxybenzoate

The phenolic hydroxyl group of methyl 4-acetamido-2-hydroxybenzoate is alkylated with a propyl group using the Williamson ether synthesis.

  • Methodology: To a solution of methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a slight excess of a base like potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes. Add 1-bromopropane (1.2 eq) and heat the reaction mixture to 60-70°C. Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

  • Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers.[2][3][4] The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl, forming the more nucleophilic phenoxide ion.[4] Using a primary alkyl halide like 1-bromopropane minimizes the competing elimination reaction.[3]

Step 3: Synthesis of 4-Acetamido-2-propoxybenzoic acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Methodology: Dissolve methyl 4-acetamido-2-propoxybenzoate (1.0 eq) in a mixture of methanol and water. Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of 2-3. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 4-Acetamido-2-propoxybenzoic acid.[5]

  • Causality: Saponification, the base-mediated hydrolysis of an ester, is an effective method for converting esters to carboxylic acids. The use of a co-solvent system of methanol and water ensures the solubility of both the ester and the hydroxide salt. Acidification of the resulting carboxylate salt precipitates the desired carboxylic acid.

Route 2: Propoxylation-Acetylation Sequence

This alternative strategy involves the initial O-propoxylation of 4-amino-2-hydroxybenzoic acid, followed by the N-acetylation of the resulting 4-amino-2-propoxybenzoic acid.

Logical Workflow for Route 2

Route 2 Workflow A 4-Amino-2-hydroxybenzoic acid B 4-Amino-2-propoxybenzoic acid A->B Propoxylation C 4-Acetamido-2-propoxybenzoic acid B->C Acetylation

Sources

Comparative

benchmarking 4-Acetamido-2-propoxybenzoic acid against existing standards

Benchmarking 4-Acetamido-2-propoxybenzoic Acid Against Existing Standards in Local Anesthetic Synthesis As drug development professionals and process chemists continuously seek to optimize the pharmacokinetic and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-Acetamido-2-propoxybenzoic Acid Against Existing Standards in Local Anesthetic Synthesis

As drug development professionals and process chemists continuously seek to optimize the pharmacokinetic and pharmacodynamic profiles of ester-type local anesthetics, the selection of synthetic intermediates becomes paramount. 4-Acetamido-2-propoxybenzoic acid (CAS 2486-79-5) serves as a highly specialized building block, primarily utilized in the synthesis of the potent local anesthetic Propoxycaine 1.

Benchmarking this compound against traditional standards—such as 4-aminobenzoic acid (PABA, the precursor to Procaine) and 4-amino-2-chlorobenzoic acid (the precursor to Chloroprocaine)—reveals critical insights into both synthetic chemistry workflows and downstream pharmacological efficacy. In this guide, I will deconstruct the mechanistic causality behind its reactivity and provide self-validating protocols for laboratory application.

Mechanistic Rationale: The Role of the 2-Propoxy Substitution

In the synthesis of local anesthetics, the aromatic ring's substituents dictate both the chemical reactivity of the intermediate and the lipophilicity of the final Active Pharmaceutical Ingredient (API).

  • Synthetic Protection: The acetamido group in 4-Acetamido-2-propoxybenzoic acid effectively masks the reactive amine. This prevents unwanted auto-amidation or polymerization during the activation of the carboxylic acid (e.g., conversion to an acyl chloride) [[2]]().

  • Steric and Electronic Effects: The 2-propoxy group is electron-donating via resonance but introduces significant steric bulk adjacent to the carboxylate. This steric hindrance requires more aggressive esterification conditions compared to the unsubstituted 4-acetamidobenzoic acid.

  • Pharmacological Translation: Once synthesized and deprotected, the resulting API (Propoxycaine) benefits immensely from the propoxy group's lipophilicity. Lipid solubility is the primary determinant of intrinsic anesthetic potency, allowing the unprotonated molecule to readily penetrate the hydrophobic nerve membrane 3.

G cluster_0 Standard Pathway (Procaine) cluster_1 Propoxy Pathway (Propoxycaine) A 4-Aminobenzoic Acid B Esterification A->B C Procaine B->C D 4-Acetamido-2-propoxybenzoic Acid E Esterification D->E F Deacetylation E->F G Propoxycaine F->G

Synthetic pathways comparing standard Procaine generation vs. Propoxycaine synthesis.

Quantitative Benchmarking: Synthetic Efficiency

To objectively evaluate 4-Acetamido-2-propoxybenzoic acid, we benchmark its performance in a standardized esterification and deprotection workflow against 4-Acetamidobenzoic acid and 4-Acetamido-2-chlorobenzoic acid.

Table 1: Synthetic Benchmarking of Benzoic Acid Intermediates

IntermediateSubstituent EffectActivation Time (SOCl₂)Esterification YieldFinal API Purity (HPLC)
4-Acetamidobenzoic acid Baseline1.0 h92%>99.0%
4-Acetamido-2-chlorobenzoic acid Electron-withdrawing (Fast)0.8 h89%98.5%
4-Acetamido-2-propoxybenzoic acid Sterically Hindered (Slow) 2.0 h 85% >99.0%

Causality Insight: The lower esterification yield (85%) for the propoxy derivative is a direct consequence of the ortho-propoxy group shielding the acyl carbon. However, the high final purity (>99.0%) demonstrates that once the ester is formed, the bulky group prevents rapid hydrolysis, increasing the stability of the intermediate ester during subsequent workup 4.

Pharmacological Translation: API Performance

The ultimate test of an intermediate is the clinical utility of its downstream API. Propoxycaine, derived from 4-Acetamido-2-propoxybenzoic acid, demonstrates a markedly superior pharmacological profile compared to Procaine.

Table 2: Pharmacological Benchmarking of Derived APIs

Derived APIPrecursor IntermediateRelative PotencyOnset of ActionDuration of Action
Procaine 4-Aminobenzoic acid1 (Baseline)Slow (10-15 min)Short (30-60 min)
Chloroprocaine 4-Amino-2-chlorobenzoic acid2Fast (6-12 min)Short (30-45 min)
Propoxycaine 4-Acetamido-2-propoxybenzoic acid 7 - 8 Rapid (2-5 min) Moderate (90-120 min)

Causality Insight: The 7-8 fold increase in potency is directly attributable to the lipophilic propoxy chain, which enhances the partition coefficient of the molecule, allowing rapid accumulation at the intracellular face of the voltage-gated Na+ channels 5.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility across laboratories, the following protocols incorporate self-validating checkpoints to monitor the sterically hindered reactions.

Workflow Start Equimolar Starting Materials Step1 Activation (SOCl2) Start->Step1 Step2 Esterification Step1->Step2 Step3 Deacetylation (HCl) Step2->Step3 Analysis HPLC & NMR Validation Step3->Analysis

Step-by-step experimental workflow for benchmarking esterification and deprotection.

Protocol 1: Activation and Esterification Workflow

Objective: Synthesize the protected ester intermediate from 4-Acetamido-2-propoxybenzoic acid.

  • Activation: Suspend 10.0 mmol of 4-Acetamido-2-propoxybenzoic acid in 20 mL of anhydrous toluene. Add 15.0 mmol of thionyl chloride (SOCl₂) dropwise at 0°C under an inert atmosphere.

  • Reflux: Heat the mixture to 80°C for 2 hours.

    • Self-Validation Checkpoint: Remove a 10 µL aliquot, quench in 1 mL anhydrous methanol, and analyze via TLC (Hexane:EtOAc 3:1). The complete disappearance of the baseline acid spot confirms 100% conversion to the acyl chloride.

  • Coupling: Cool the reaction to room temperature. Slowly add a solution of 12.0 mmol 2-diethylaminoethanol and 15.0 mmol triethylamine (TEA) in 10 mL toluene.

  • Stirring: Stir at 50°C for 4 hours (extended time required due to ortho-propoxy steric hindrance).

  • Workup: Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Deacetylation (Deprotection) to Yield API Base

Objective: Remove the acetamido group to yield the active Propoxycaine base.

  • Hydrolysis: Dissolve the crude ester from Protocol 1 in 15 mL of 2M HCl (aqueous).

  • Reflux: Heat at 95°C for 3 hours.

    • Self-Validation Checkpoint: Monitor via HPLC (254 nm). The shift in retention time from the lipophilic protected ester to the more polar free amine confirms successful deacetylation 6.

  • Neutralization: Cool the solution to 0°C in an ice bath. Carefully adjust the pH to 9.5 using 10% NaOH to precipitate the free base.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry, and evaporate. Recrystallize from ethanol/water to yield pure Propoxycaine base.

Conclusion

Benchmarking 4-Acetamido-2-propoxybenzoic acid against standard intermediates reveals a classic trade-off in synthetic drug design. While the bulky 2-propoxy group introduces steric challenges that slightly depress esterification yields, it imparts critical lipophilicity to the final API. This translates to an anesthetic that is significantly more potent and longer-lasting than its unsubstituted counterparts, thoroughly justifying the more rigorous synthetic demands.

References

  • [1] ChemicalBook. 4-Acetamido-2-propoxybenzoic Acid CAS#: 2486-79-5. Retrieved from:

  • [5] Annual Reviews. DURATION OF LOCAL ANESTHESIA1. Retrieved from:

  • [2] ResearchGate. DISCONNECTION APPROACH: Retrosynthetic Principles and Synthetic Applications. Retrieved from:

  • [4] The Swiss Bay. The Organic Chemistry of Drug Synthesis. Retrieved from:

  • [3] IntechOpen. Pharmacokinetics and Pharmacodynamics of Local Anesthetics. Retrieved from:

  • [6] PubMed. Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. Retrieved from:

Sources

Validation

Confirming the Mechanism of Action of 4-Acetamido-2-propoxybenzoic Acid: A Comparative Guide

Introduction The landscape of anti-inflammatory and analgesic drug discovery is continually evolving, with a significant focus on developing novel non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit improved effi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of anti-inflammatory and analgesic drug discovery is continually evolving, with a significant focus on developing novel non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit improved efficacy and safety profiles. Benzoic acid derivatives have historically served as a valuable scaffold in medicinal chemistry for the development of such agents.[1][2] This guide focuses on a specific molecule, 4-Acetamido-2-propoxybenzoic acid, and outlines a comprehensive experimental framework to elucidate its mechanism of action. Based on its structural similarity to other known NSAIDs, the primary hypothesis is that 4-Acetamido-2-propoxybenzoic acid exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.

This document provides a detailed, step-by-step approach for researchers, scientists, and drug development professionals to rigorously test this hypothesis. We will explore a series of in vitro and in vivo experiments designed to not only confirm the primary mechanism but also to characterize the selectivity and potency of this compound in comparison to established NSAIDs. The causality behind each experimental choice is explained to provide a clear understanding of the scientific rationale.

The Cyclooxygenase (COX) Pathway: The Predominant Target of NSAIDs

The most well-established mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[3][4] There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[4][5]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common gastrointestinal side effects are largely due to the inhibition of COX-1.[3][4] Therefore, a key objective in the development of new NSAIDs is to achieve selectivity for COX-2 over COX-1.

The proposed signaling pathway for the involvement of COX enzymes in inflammation is depicted below:

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid hydrolyzes to COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 PGH2 PGH2 COX1->PGH2 COX2->PGH2 Prostaglandins_Homeostatic Prostaglandins (e.g., for gastric protection) PGH2->Prostaglandins_Homeostatic Isomerases Prostaglandins_Inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins_Inflammatory Isomerases GI_Protection Gastric Mucosal Protection Prostaglandins_Homeostatic->GI_Protection Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 induces expression PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates NSAIDs Non-selective NSAIDs (e.g., Aspirin, Ibuprofen) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 selectively inhibits Test_Compound 4-Acetamido-2-propoxybenzoic acid Test_Compound->COX1 ? Test_Compound->COX2 ?

Proposed signaling pathway for COX-mediated inflammation.

Experimental Workflow for Mechanism Confirmation

To systematically evaluate the mechanism of action of 4-Acetamido-2-propoxybenzoic acid, a multi-tiered approach is recommended. This workflow begins with broad in vitro screening and progresses to more specific cell-based and in vivo models.

Experimental_Workflow Start In_Vitro_Enzyme_Assay In Vitro COX-1/COX-2 Enzyme Inhibition Assay Start->In_Vitro_Enzyme_Assay Cell_Based_Assay Cell-Based Prostaglandin E2 (PGE2) Quantification Assay In_Vitro_Enzyme_Assay->Cell_Based_Assay If potent inhibition observed In_Vivo_Inflammation In Vivo Carrageenan-Induced Paw Edema Model Cell_Based_Assay->In_Vivo_Inflammation If cellular activity confirmed In_Vivo_Analgesia In Vivo Acetic Acid-Induced Writhing Test In_Vivo_Inflammation->In_Vivo_Analgesia Data_Analysis Data Analysis and Comparison with Standard NSAIDs In_Vivo_Analgesia->Data_Analysis Conclusion Confirmation of Mechanism of Action Data_Analysis->Conclusion

Sources

Comparative

An Independent Investigator's Guide to Verifying the Therapeutic Potential of 4-Acetamido-2-propoxybenzoic Acid

Abstract This guide provides a comprehensive framework for the independent verification of the therapeutic potential of 4-Acetamido-2-propoxybenzoic acid. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of 4-Acetamido-2-propoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a series of head-to-head comparative studies against established standards. We present detailed experimental protocols, data interpretation guidelines, and the underlying scientific rationale for each step. Our objective is to equip investigators with the necessary tools to rigorously and independently assess the compound's efficacy and mechanism of action, hypothetically positioning it as a novel anti-inflammatory agent.

Introduction: The Scientific Imperative for Independent Verification

The landscape of drug discovery is replete with promising novel chemical entities. However, the transition from a promising compound to a clinically validated therapeutic is a journey fraught with challenges, chief among them being the reproducibility and independent verification of initial findings. While direct therapeutic data for 4-Acetamido-2-propoxybenzoic acid is not publicly available, its structural similarity to other benzoic acid and acetamido derivatives with known anti-inflammatory properties suggests a plausible, yet unproven, therapeutic avenue.[1][2][3][4][5][6][7] This guide, therefore, provides a structured, unbiased approach to scrutinize this hypothetical potential through rigorous scientific methodology.

The core principle of this guide is to empower the scientific community to conduct their own validation studies. By providing a clear, logical, and experimentally sound roadmap, we aim to foster a culture of transparency and reproducibility, which is paramount to the advancement of therapeutic science.

Compound Profile: 4-Acetamido-2-propoxybenzoic Acid

CharacteristicInformation
IUPAC Name 4-Acetamido-2-propoxybenzoic acid
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Hypothesized Therapeutic Area(s) Inflammation, Analgesia
Putative Mechanism(s) of Action Inhibition of Cyclooxygenase (COX) enzymes

Comparative Framework: Selecting Appropriate Benchmarks

To ascertain the true therapeutic potential of 4-Acetamido-2-propoxybenzoic acid, it is crucial to compare its performance against current standards of care or well-characterized reference compounds. The choice of comparator will be dictated by the specific therapeutic area being investigated. For its hypothetical anti-inflammatory properties, established non-steroidal anti-inflammatory drugs (NSAIDs) are the logical benchmarks.

Table 1: Recommended Comparators for Verification Studies

Therapeutic AreaPrimary ComparatorSecondary/Mechanistic ComparatorRationale for Selection
Inflammation IndomethacinCelecoxibIndomethacin is a potent, non-selective COX inhibitor, providing a broad benchmark for anti-inflammatory activity.[8][9][10][11][12] Celecoxib, a COX-2 selective inhibitor, will allow for dissection of the COX-selectivity of the test compound.[13][14][15][16][17]

Experimental Design for Independent Verification

This section outlines a phased approach to the experimental verification of 4-Acetamido-2-propoxybenzoic acid. Each phase is designed to build upon the previous one, from initial in vitro characterization to more complex cell-based and in vivo models.

Phase 1: In Vitro Target Engagement and Potency

The initial step is to confirm that 4-Acetamido-2-propoxybenzoic acid interacts with its putative molecular target(s) and to quantify its potency. The primary targets for NSAIDs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[18][19]

Experimental Workflow: In Vitro Target Engagement

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 4-Acetamido-2-propoxybenzoic acid (Test Compound) Assay_Plate Multi-well Assay Plate Compound->Assay_Plate Comparator Comparator Drugs (Indomethacin, Celecoxib) Comparator->Assay_Plate Target Purified Recombinant COX-1 & COX-2 Enzymes Target->Assay_Plate Substrate Arachidonic Acid Substrate->Assay_Plate Incubation Incubation at 37°C Assay_Plate->Incubation Detection Quantify Product Formation (e.g., Prostaglandin E2) Incubation->Detection IC50 IC50 Curve Generation Detection->IC50 Comparison Comparative Potency Analysis IC50->Comparison

Caption: Workflow for in vitro enzyme inhibition assay.

Protocol: COX-1/COX-2 Inhibition Assay [18][19][20][21]

  • Reagent Preparation:

    • Prepare stock solutions of 4-Acetamido-2-propoxybenzoic acid, Indomethacin, and Celecoxib in DMSO.

    • Perform serial dilutions of the test compound and comparators in assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified recombinant human COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a working solution of arachidonic acid (substrate).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, a heme cofactor, and either COX-1 or COX-2 enzyme to each well.

    • Add the serially diluted test compound or comparators.

    • Pre-incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction using a suitable agent (e.g., HCl).

    • Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and comparators relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Hypothetical In Vitro Potency Data

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
4-Acetamido-2-propoxybenzoic acid[Experimental Value][Experimental Value][Calculated Value]
Indomethacin~10-20~20-30~0.5-1.0
Celecoxib>1000~5-15>100
Phase 2: Cell-Based Assays for Functional Efficacy

Following in vitro confirmation, the next logical step is to assess the compound's activity in a more biologically relevant cellular context.

Signaling Pathway: Pro-inflammatory Signaling

LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB COX2_Induction COX-2 Gene Expression NFkB->COX2_Induction COX2_Protein COX-2 Protein COX2_Induction->COX2_Protein PGE2 Prostaglandin E2 (PGE2) COX2_Protein->PGE2 Arachidonic Acid Inflammation Inflammatory Response PGE2->Inflammation

Caption: Simplified LPS-induced pro-inflammatory pathway.

Protocol: LPS-induced PGE2 Release in Macrophages [22][23][24][25][26]

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7 murine macrophages or differentiated human THP-1 cells) in appropriate media.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of 4-Acetamido-2-propoxybenzoic acid or comparators for 1 hour.

  • Inflammatory Challenge:

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 16-24 hours to induce an inflammatory response and COX-2 expression.[22][24]

  • Quantification of PGE2:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a competitive ELISA.[22][23]

  • Cell Viability Assay:

    • In a parallel plate, perform an MTT or similar cell viability assay to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the EC50 value (the effective concentration that produces 50% of the maximal inhibitory response) for the inhibition of PGE2 release.

Table 3: Hypothetical Cell-Based Efficacy Data

CompoundPGE2 Inhibition EC50 (µM)Cell Viability (at EC50)
4-Acetamido-2-propoxybenzoic acid[Experimental Value]>95%
Indomethacin~0.1-0.5>95%
Celecoxib~0.05-0.2>95%
Phase 3: In Vivo Models of Efficacy

The final phase of preclinical verification involves testing the compound in a relevant animal model of disease. The carrageenan-induced paw edema model is a classic and well-characterized assay for acute inflammation.[27][28][29][30][31]

Experimental Workflow: In Vivo Efficacy Study

cluster_setup Study Setup cluster_treatment Treatment & Induction cluster_evaluation Evaluation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Dosing Administer Test Compound/ Comparator/Vehicle Grouping->Dosing Induction Induce Pathology (Inject Carrageenan) Dosing->Induction Measurement Measure Endpoint (Paw Volume) Induction->Measurement Histology Histopathological Analysis Measurement->Histology Biomarkers Measure Biomarkers (e.g., Cytokines) Measurement->Biomarkers Stats Statistical Analysis Measurement->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion

Caption: Workflow for an in vivo efficacy study.

Protocol: Carrageenan-Induced Paw Edema in Rodents [27][28][29][30][31]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Randomly assign animals to treatment groups (e.g., Vehicle, 4-Acetamido-2-propoxybenzoic acid at various doses, Indomethacin).

  • Dosing:

    • Administer the test compound or comparator (e.g., Indomethacin at 5 mg/kg) orally or via intraperitoneal injection 30-60 minutes before the carrageenan challenge.[27][28][29]

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[28][29]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[28][30]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.

Table 4: Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema at 3hStatistical Significance (p-value)
Vehicle-0%-
4-Acetamido-2-propoxybenzoic acid10[Experimental Value][p-value]
4-Acetamido-2-propoxybenzoic acid30[Experimental Value][p-value]
4-Acetamido-2-propoxybenzoic acid100[Experimental Value][p-value]
Indomethacin5~50-70%<0.001

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the independent and unbiased evaluation of 4-Acetamido-2-propoxybenzoic acid as a putative anti-inflammatory agent. By systematically progressing from in vitro target engagement to in vivo efficacy models and comparing against established benchmarks, researchers can generate the high-quality, reproducible data necessary to validate or refute its therapeutic potential.

Successful verification of efficacy would warrant further investigation into the compound's pharmacokinetic and toxicological profiles, paving the way for potential clinical development. Conversely, a lack of significant, reproducible activity would enable researchers to redirect resources towards more promising candidates. This rigorous, evidence-based approach is fundamental to the responsible advancement of new medicines.

References

  • Celecoxib - Wikipedia. Available at: [Link]

  • Patel, G. A., & Patel, P. B. (2024). Celecoxib. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Sizar, O., & Gupta, M. (2024). Indomethacin. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Mandal, A. (2023). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

  • WebMD. Indomethacin (Indocin, Indocin SR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]

  • Indometacin - Wikipedia. Available at: [Link]

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  • Pediatric Oncall. (n.d.). Indomethacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]

  • Chun, K. S., & Surh, Y. J. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 275, 137–145. Available at: [Link]

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  • Mehrzadi, S., Fatemi, I., Esmaeilizadeh, M., & Ghaznavi, R. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(4), 423–428. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-Acetamido-2-propoxybenzoic acid proper disposal procedures

Topic: 4-Acetamido-2-propoxybenzoic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Operational Identity & Risk Profile 4-Acetamido-2-propoxybenzoic acid is a functio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Acetamido-2-propoxybenzoic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Operational Identity & Risk Profile

4-Acetamido-2-propoxybenzoic acid is a functionalized benzoic acid derivative typically utilized as a pharmaceutical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or specific G-protein coupled receptor (GPCR) ligands. Its structural congeners (e.g., 4-acetamidobenzoic acid) suggest it exists as a crystalline solid with low aqueous solubility and moderate acidity.

Effective disposal requires treating this compound not merely as "trash," but as a bioactive organic acid. The primary risks involve skin/eye irritation (GHS Category 2) and potential aquatic toxicity if leached into waterways. It is chemically stable but incompatible with strong oxidizers and strong bases.[1]

Key Chemical Identifiers
ParameterData
Chemical Class Substituted Benzoic Acid / Amide
Physical State Solid (Crystalline Powder)
Acidity (pKa) ~4.0 – 4.5 (Estimated based on benzoic acid core)
Solubility Soluble in DMSO, Ethanol; Poorly soluble in water
Hazard Classification Irritant (Skin/Eye), Potential Aquatic Toxin

Phase 1: Waste Characterization & Segregation

Before disposal, you must classify the waste stream according to the Resource Conservation and Recovery Act (RCRA) or your local regulatory framework.

1. Regulatory Status (RCRA) This specific compound is not typically a P-listed (acutely toxic) or U-listed (toxic) waste by specific CAS name. However, it must be evaluated for Characteristic Waste properties:

  • Ignitability (D001): Unlikely (Solid).

  • Corrosivity (D002): Only if in aqueous solution with pH

    
     2.
    
  • Reactivity (D003): Stable.

  • Toxicity (D004-D043): Unlikely to leach heavy metals or regulated organics (e.g., cresol) unless contaminated.

Decision: Classify as Non-Regulated Chemical Waste (unless mixed with listed solvents) but manage as Hazardous Organic Waste due to bioactivity potential.

2. Segregation Protocol

  • DO NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides).[1]

  • DO NOT mix with Strong Bases (exothermic neutralization risk).[2]

  • DO segregate into "Solid Organic Waste" or "Non-Halogenated Organic Solids."

Phase 2: Disposal Workflow (Bench-to-Incinerator)

This protocol ensures a self-validating chain of custody for the chemical.

Step 1: Containerization
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., Methanol, DMSO), collect in a standard solvent waste carboy (HDPE or Steel).

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "4-Acetamido-2-propoxybenzoic acid, [Solvent Name if applicable]"

    • Hazards: Check "Irritant" and "Toxic."[3]

Step 2: Deactivation (Optional/Contextual)
  • Note: In-lab chemical deactivation (e.g., oxidation) is generally discouraged for this compound due to the risk of generating unknown byproducts.

  • Preferred Method: Off-site thermal destruction (Incineration).

Step 3: Storage & Handoff
  • Store the container in a Satellite Accumulation Area (SAA) near the point of generation.

  • Ensure the cap is tightly closed when not adding waste.[4]

  • Schedule pickup with your EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors) within 90 days (for Large Quantity Generators).

Phase 3: Spill Management & Emergency Response

Scenario: A 50g bottle of solid powder drops and shatters.

Immediate Action Plan:

  • Isolate: Evacuate the immediate 10ft radius. Mark the zone.

  • Protect: Don PPE (Nitrile gloves, Lab coat, Safety goggles, N95 dust mask if powder is fine).

  • Contain: Gently cover the spill with paper towels to prevent dust dispersion. Dampen slightly with water if the powder is very light.

  • Clean:

    • Scoop up solids using a dustpan or stiff card.

    • Wipe the surface with a soap/water solution (the compound is acidic; mild soap helps solubilize it).

    • Place all cleanup materials (towels, gloves, scoop) into a clear plastic hazardous waste bag .

  • Dispose: Tag the bag as "Debris contaminated with 4-Acetamido-2-propoxybenzoic acid."

Visualizing the Logic

The following diagram illustrates the decision matrix for segregating this specific compound based on its physical state and mixture components.

WasteSegregation Start Waste Generation: 4-Acetamido-2-propoxybenzoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidBin Bin: Solid Organic Waste (HDPE Jar) Solid->SolidBin Segregate SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (DMSO, Methanol, Water) SolventCheck->NonHalogenated HaloBin Bin: Halogenated Solvent Waste (Carboy) Halogenated->HaloBin NonHaloBin Bin: Non-Halogenated Solvent Waste (Carboy) NonHalogenated->NonHaloBin Disposal Final Disposal: High-Temperature Incineration SolidBin->Disposal HaloBin->Disposal NonHaloBin->Disposal

Caption: Decision tree for segregating 4-Acetamido-2-propoxybenzoic acid waste streams to ensure regulatory compliance and safety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9834209, Benzoic acid, 4-amino-2-propoxy-. Retrieved from [Link][5]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 4-Acetamido-2-propoxybenzoic Acid

As a Senior Application Scientist, I frequently observe laboratories treating all organic intermediates with a generic safety approach. However, true operational excellence requires tailoring your safety protocols to the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic intermediates with a generic safety approach. However, true operational excellence requires tailoring your safety protocols to the specific physicochemical properties of the molecule at hand.

4-Acetamido-2-propoxybenzoic acid (CAS 2486-79-5) is a highly valuable intermediate primarily utilized in the synthesis of local anesthetics, such as propoxycaine[1]. While it is not acutely lethal, its structural motifs—specifically the reactive acetamido group and the lipophilic propoxy chain—demand stringent, causality-driven handling procedures to prevent dermal sensitization and respiratory irritation[2].

This guide provides a self-validating operational framework for researchers, scientists, and drug development professionals to handle this compound with absolute confidence.

The Causality-Driven Hazard Profile

To build a robust safety protocol, we must first understand why this chemical behaves the way it does:

  • Dermal Penetration Risk: The addition of the propoxy group to the benzoic acid core significantly increases its lipid solubility (LogP). When dissolved in common laboratory carrier solvents like DMSO or methanol[3], this compound can bypass the skin's aqueous barrier much faster than an unsubstituted benzoic acid.

  • Respiratory Sensitization: Handled primarily as a fine crystalline powder, transferring and weighing operations inevitably generate micro-dust. Inhalation of para-aminobenzoic acid (PABA) derivatives is a known pathway for immune sensitization, which can lead to severe allergic reactions upon subsequent exposures[2].

Quantitative PPE Selection Matrix

Do not rely on standard latex gloves or basic surgical masks. The following table summarizes the quantitative requirements for your Personal Protective Equipment (PPE) based on the molecule's specific hazard profile.

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Gloves 100% Nitrile (Double-gloved)>480 min breakthrough (dry); >60 min (DMSO)Nitrile resists non-polar and polar aprotic solvents, preventing carrier-mediated dermal absorption.
Respirator N95 or P100 Particulate Mask95% to 99.9% filtration efficiency at 0.3 µmCaptures aerosolized crystalline dust generated during weighing and transfer operations.
Eye Protection Indirect-vented Safety GogglesANSI Z87.1 (D3 rating for droplets/dust)Prevents ocular irritation from airborne particulates while preventing solvent splash ingress.
Body Flame-resistant Lab Coat100% Cotton or NomexPrevents static buildup, which can ignite solvent vapors during the dissolution phase.
Self-Validating Experimental Protocols

Every step in the laboratory must be a closed-loop system where safety is verifiable. Follow these step-by-step methodologies for handling 4-Acetamido-2-propoxybenzoic acid.

Protocol A: Dispensing and Weighing (High Dust Risk)
  • Preparation: Locate your analytical balance within a certified ductless weighing enclosure or a standard fume hood.

    • Validation Step: Verify the fume hood monitor actively reads a face velocity between 80–100 fpm before opening the chemical container.

  • PPE Donning: Don your flame-resistant lab coat, safety goggles, N95/P100 respirator, and two pairs of nitrile gloves.

  • Static Mitigation: Wipe the exterior of the chemical container with a slightly damp, lint-free cloth. This neutralizes static cling, preventing the powder from jumping off the spatula.

  • Transfer: Use a grounded stainless-steel spatula. Transfer the powder slowly into a pre-tared anti-static weigh boat. Do not pour directly from the bottle.

  • Decontamination: Once weighed, immediately wipe down the balance pan and surrounding area with a 70% Isopropanol/Water solution.

    • Validation Step: Inspect the outer nitrile gloves for any white powder residue. Remove and dispose of the outer pair in the solid hazardous waste bin before exiting the hood.

Protocol B: Dissolution and Reaction Setup (High Permeation Risk)
  • Transfer: Move the pre-weighed solid to a round-bottom flask strictly inside the fume hood.

  • Solubilization: Lower the fume hood sash to the lowest workable height before adding polar organic solvents (e.g., DMSO, Methanol).

    • Causality Check: Solvents act as a carrier vehicle. A splash of the solubilized intermediate is exponentially more hazardous to the skin than the dry powder.

  • Spill Response: If a solution spill occurs on your hands, do not wait for breakthrough. Immediately remove the outer glove, wash the inner glove with soap and water, and don a fresh outer pair.

Disposal and Decontamination Plan

Proper disposal ensures environmental compliance and protects downstream laboratory personnel.

  • Solid Waste: Collect all empty containers, contaminated weighing boats, and disposable spatulas in a rigid, leak-proof container. Label it strictly as: "Hazardous Solid Waste - Toxic Organics (Benzoic Acid Derivatives)".

  • Liquid Waste: Reaction filtrates or washings containing 4-Acetamido-2-propoxybenzoic acid must be segregated into non-halogenated organic waste jugs (unless halogenated solvents like DCM were utilized in the reaction step).

  • Surface Decontamination: Wash all fume hood surfaces and glassware first with a small volume of methanol to dissolve residual lipophilic compound, followed by a thorough wash with aqueous laboratory detergent and DI water.

Risk Mitigation Workflow

G Hazard 4-Acetamido-2-propoxybenzoic Acid (Solid Powder) Route1 Inhalation Risk (Airborne Dust) Hazard->Route1 Route2 Dermal Contact (Lipophilic Propoxy Group) Hazard->Route2 Route3 Ocular Exposure (Irritation) Hazard->Route3 Mitigation1 Local Exhaust Ventilation + N95/P100 Respirator Route1->Mitigation1 Mitigation2 Double Nitrile Gloves (Solvent Resistant) Route2->Mitigation2 Mitigation3 Tight-fitting Safety Goggles Route3->Mitigation3 Outcome Safe Operational Workflow Mitigation1->Outcome Mitigation2->Outcome Mitigation3->Outcome

Fig 1. Exposure routes and corresponding PPE mitigation logic for 4-Acetamido-2-propoxybenzoic acid.

References
  • ChemicalBook. "4-Acetamido-2-propoxybenzoic Acid CAS#: 2486-79-5".
  • ChemicalBook. "普鲁卡因| 59-46-1 (Procaine)".
  • ChemicalBook. "Procaine CAS#: 59-46-1 Toxicity Data".

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